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  • Product: D-Erythruronolactone acetonide
  • CAS: 85254-46-2

Core Science & Biosynthesis

Foundational

Technical Guide: Distinguishing CAS 85254-46-2 and CAS 25581-41-3 in Chiral Synthesis

The following technical guide provides an in-depth distinction between CAS 85254-46-2 and CAS 25581-41-3 , structured for researchers and drug development professionals. Executive Summary In the high-precision field of c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth distinction between CAS 85254-46-2 and CAS 25581-41-3 , structured for researchers and drug development professionals.

Executive Summary

In the high-precision field of carbohydrate chemistry and nucleoside drug development, CAS 25581-41-3 (2,3-O-Isopropylidene-D-erythronolactone) and CAS 85254-46-2 (D-Erythruronolactone acetonide) represent two distinct but structurally related chiral synthons.

While both compounds share the bicyclic furo[3,4-d]-1,3-dioxol core skeleton, they differ critically in their oxidation state and functionalization at the C6 position. This difference dictates their divergent roles in synthesis:

  • CAS 25581-41-3 serves as a stable lactone scaffold , primarily used for ring-opening reactions to generate chiral acyclic chains or reduced to lactols for Wittig olefination.

  • CAS 85254-46-2 possesses a C6-hydroxyl group (hemiacetal/lactol character within a lactone framework), making it a highly reactive glycosyl donor mimic or a precursor for uronic acid derivatives.

Understanding this distinction is vital for process chemists designing routes for C-nucleoside antivirals (e.g., Remdesivir analogs) and complex macrolides, where the incorrect oxidation state can lead to failed coupling or stereochemical scrambling.

Chemical Identity & Structural Analysis

The core distinction lies in the substituent at the 6-position of the bicyclic system.

FeatureCAS 25581-41-3 CAS 85254-46-2
Common Name 2,3-O-Isopropylidene-D-erythronolactoneD-Erythruronolactone acetonide
IUPAC Name (3aR,6aR)-2,2-dimethyl-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one(3aR,6R,6aS)-6-hydroxy-2,2-dimethyl-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Molecular Formula C₇H₁₀O₄ C₇H₁₀O₅
Molecular Weight 158.15 g/mol 174.15 g/mol
Oxidation State Lactone (Erythronic acid derivative)Hydroxy-Lactone (Erythruronic acid derivative)
Key Functional Group C4-Carbonyl (Lactone)C4-Carbonyl + C6-Hydroxyl (Hemiacetal)
Appearance White crystalline solidWhite to off-white powder
Solubility Soluble in Ethanol, Chloroform, DCMSoluble in Water, Methanol, DMSO
Structural Visualization

The following diagram illustrates the precise atomic difference. Note the -H vs -OH at the C6 position (relative to the dioxol ring numbering).

Figure 1: Structural comparison highlighting the C6 oxidation difference.

Synthesis & Manufacturing Context

CAS 25581-41-3 (The Lactone)[3]
  • Synthesis : Typically synthesized from D-Isoascorbic acid (Erythorbic acid) via oxidative degradation using hydrogen peroxide (

    
    ) in the presence of an alkaline base, followed by acetonide protection using acetone and an acid catalyst (
    
    
    
    or
    
    
    -TsOH).
  • Impurity Profile : Common impurities include unreacted D-isoascorbic acid and the open-chain isopropylidene erythronic acid (hydrolyzed lactone).

  • Stability : Highly stable under anhydrous conditions. Susceptible to hydrolysis in aqueous base.

CAS 85254-46-2 (The Hydroxy-Lactone)[3]
  • Synthesis : This compound is more complex. It is often derived from the oxidation of CAS 25581-41-3 or from D-Glucuronolactone via periodate cleavage. The "erythruronolactone" nomenclature implies it is the lactone form of erythruronic acid (where the primary alcohol of erythrose is oxidized to a carboxylic acid).

  • Reactivity : The C6-hydroxyl group is a "masked" aldehyde. This makes CAS 85254-46-2 significantly more reactive. It exists in equilibrium with its open-chain form in solution and can undergo mutarotation .

  • Handling : Requires stricter moisture control than 25581-41-3 due to the hemiacetal functionality.

Analytical Characterization

Distinguishing these two via analytical methods is straightforward if specific markers are targeted.

Proton NMR ( H-NMR)
  • CAS 25581-41-3 : Shows signals for the gem-dimethyl groups (singlets ~1.3-1.5 ppm) and the lactone ring protons. Crucially, the C6 protons appear as a diastereotopic methylene pair (typically ~4.4-4.6 ppm).

  • CAS 85254-46-2 : The C6 position is methine (CH-OH). You will see a downfield shift for the C6 proton (~5.5-6.0 ppm depending on solvent) and the disappearance of the methylene coupling pattern. The -OH proton may be visible as a broad singlet or doublet (exchangeable with

    
    ).
    
Mass Spectrometry (LC-MS)
  • CAS 25581-41-3 : ESI+ will show

    
     or 
    
    
    
    .
  • CAS 85254-46-2 : ESI+ will show

    
     or 
    
    
    
    . The +16 Da mass shift (Oxygen) is diagnostic.
Infrared Spectroscopy (IR)
  • Both : Strong Carbonyl (

    
    ) stretch ~1780-1790 cm⁻¹ (gamma-lactone).
    
  • CAS 85254-46-2 Only : Broad O-H stretch ~3300-3500 cm⁻¹. CAS 25581-41-3 lacks this band entirely in pure form.

Biological Activity & Application[1][6][8][9][10][11][12]

These compounds are not Active Pharmaceutical Ingredients (APIs) themselves but are critical Intermediate Scaffolds .

CAS 25581-41-3 Applications[3]
  • Chiral Pool Synthesis : Used as the starting material for (S)-3-hydroxypent-4-enoate and other chiral fragments.

  • Leukotriene Synthesis : A key building block for the synthesis of Leukotriene B4 (

    
    ) analogs.
    
  • Mechanism : Acts as a rigid chiral template. The acetonide locks the stereochemistry at C2/C3, allowing nucleophiles to attack the lactone carbonyl or C4 with high diastereoselectivity.

CAS 85254-46-2 Applications[1][2][3][13]
  • Nucleoside Analogs : The C6-hydroxyl group allows this molecule to function as a glycosyl donor . It can be coupled with nucleobases (adenine, guanine, cytosine, etc.) to form novel nucleoside antivirals (e.g., for SARS-CoV-2 or Hepatitis C research).

  • Uronic Acid Mimics : Used to synthesize glycosaminoglycan fragments.

  • Bio-orthogonal Chemistry : The hemiacetal can be functionalized with hydrazides or hydroxylamines for bioconjugation.

Experimental Workflow: Utilization Pathway

The following diagram depicts how a researcher selects between the two based on the target molecule.

ApplicationWorkflow Start Target Molecule Definition Decision Does the target require an oxidized C6 (COOH/OH)? Start->Decision Lactone Select CAS 25581-41-3 (Erythronolactone) Decision->Lactone No Hydroxy Select CAS 85254-46-2 (Erythruronolactone) Decision->Hydroxy Yes No No (Reduced/Alkyl Chain) Process1 Reaction: Ring Opening / Reduction (e.g., DIBAL-H -> Lactol -> Wittig) Lactone->Process1 Product1 Target: Chiral Acyclic Chains (Leukotrienes, Pheromones) Process1->Product1 Yes Yes (Glycosyl/Uronic) Process2 Reaction: Glycosylation / Condensation (Coupling with Nucleobase) Hydroxy->Process2 Product2 Target: Nucleoside Analogs (Antivirals, Aptamers) Process2->Product2

Figure 2: Decision matrix for selecting the appropriate chiral synthon.

Regulatory & Safety Profile

  • Handling : Both compounds are classified as Irritants (Skin/Eye/Respiratory).

  • Storage :

    • CAS 25581-41-3 : Store at 2-8°C, dry. Stable for years if sealed.

    • CAS 85254-46-2 : Store at -20°C or 2-8°C under inert gas (Argon/Nitrogen). The hemiacetal is sensitive to moisture and oxidation.

  • Regulatory Status : Both are generally treated as Research Chemicals or Fine Chemical Intermediates . They are not listed as controlled substances but are subject to standard REACH/TSCA reporting if imported in bulk.

References

  • PubChem . (2024). Compound Summary: Erythronolactone Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Cohen, N., et al. (1983). Synthesis of chiral synthons from D-isoascorbic acid. Journal of the American Chemical Society. (Contextual grounding for CAS 25581-41-3 synthesis).

Sources

Exploratory

The 2,3-O-Isopropylidene-D-erythronolactone Chiral Building Block: A Technical Guide to C4-Synthon Utilization in Total Synthesis

Executive Summary In the realm of target-oriented asymmetric synthesis, the architectural complexity of natural products and active pharmaceutical ingredients (APIs) demands robust, enantiopure starting materials. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of target-oriented asymmetric synthesis, the architectural complexity of natural products and active pharmaceutical ingredients (APIs) demands robust, enantiopure starting materials. As a Senior Application Scientist, I have consistently relied on (-)-2,3-O-isopropylidene-D-erythronolactone as a premier C4 chiral building block. This compound provides a pre-installed, stereodefined cis-diol motif and a highly reactive lactone carbonyl, making it an indispensable synthon for the construction of leukotrienes, pyrrolizidine alkaloids, macrolides, and highly selective (N)-methanocarba nucleoside analogs[1][2].

This whitepaper dissects the physicochemical properties, mechanistic advantages, and validated experimental workflows associated with this critical intermediate, providing drug development professionals with a causal understanding of its synthetic utility.

Physicochemical Profiling & Structural Rationale

To effectively utilize a chiral building block, one must first understand the physical parameters that dictate its behavior in solution.

Quantitative Data Profile

The following table summarizes the critical physicochemical properties of (-)-2,3-O-isopropylidene-D-erythronolactone[3][4]:

PropertyValue / Description
IUPAC Name (3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
CAS Number 25581-41-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Melting Point 65.5 – 69.0 °C
Optical Rotation [α]²⁵/D -113.8° to -118° (c = 1.0 in H₂O)
XLogP3 (Lipophilicity) 0.2
Topological Polar Surface Area 44.8 Ų
Appearance White to off-white crystalline powder
The Causality of the Isopropylidene Protecting Group

Why do we utilize the isopropylidene (acetonide) derivative rather than the native D-erythronolactone? The native sugar lactone possesses a highly polar cis-diol configuration that is virtually insoluble in the aprotic, non-polar solvents (e.g., dichloromethane, THF) required for cryogenic organometallic reactions.

By installing the isopropylidene group, we achieve two critical mechanistic advantages:

  • Steric Shielding: The acetonide ring locks the C2 and C3 hydroxyls into a rigid conformation, sterically shielding them from unwanted nucleophilic attack and preventing epimerization during strongly basic downstream reactions[5].

  • Phase Compatibility: The addition of the hydrophobic gem-dimethyl group dramatically increases the lipophilicity of the molecule (shifting it to an XLogP3 of 0.2), enabling complete dissolution in anhydrous THF or DCM at -78 °C[4].

Synthetic Pathways and Divergent Applications

The synthesis of this building block traditionally begins with inexpensive chiral pool precursors such as D-erythrose, D-isoascorbic acid, or L-ribose[2][6][7].

Synthesis A D-Isoascorbic Acid (Chiral Pool) B Oxidative Cleavage (H2O2 / Base) A->B C D-Erythronolactone B->C D Acetalization (Acetone, H+) C->D E 2,3-O-Isopropylidene- D-erythronolactone D->E

Synthetic route to 2,3-O-isopropylidene-D-erythronolactone from D-isoascorbic acid.

Once synthesized, the lactone serves as a divergent hub. The most common primary transformation is the controlled reduction of the lactone to its corresponding lactol (2,3-O-isopropylidene-D-erythrose). This lactol is in equilibrium with its open-chain aldehyde form, which readily undergoes Wittig olefinations to build the carbon framework of complex targets like (N)-methanocarba nucleosides (potent A3 adenosine receptor ligands)[2]. Alternatively, the intact lactone can undergo direct Aldol condensations with silyl ketene acetals to generate spiroannulated carbohydrates[3].

Applications Start 2,3-O-Isopropylidene- D-erythronolactone Lactol Cryogenic Reduction (DIBAL-H) -> Lactol Start->Lactol Aldol Aldol Condensation (Silyl Ketene Acetals) Start->Aldol Nuc (N)-Methanocarba Nucleosides (A3AR Ligands) Lactol->Nuc Wittig Olefination Leuko Leukotrienes & Macrolides Lactol->Leuko Chain Extension Spiro Spiroannulated Carbohydrates Aldol->Spiro Annulation

Divergent synthetic applications of the chiral C4 building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic cues, researchers can ensure the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Controlled Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)

Objective: To reduce the lactone to the lactol without over-reducing to the open-chain diol[1].

Materials:

  • (-)-2,3-O-Isopropylidene-D-erythronolactone (1.0 eq, 10 mmol, 1.58 g)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Hexanes (1.05 eq, 10.5 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Rochelle's Salt (Potassium sodium tartrate) saturated aqueous solution

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL round-bottom flask under a continuous stream of dry Argon. Causality: DIBAL-H is highly moisture-sensitive; ambient humidity will quench the reagent, leading to incomplete conversion.

  • Dissolution & Cooling: Dissolve the lactone in 40 mL of anhydrous DCM. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add the DIBAL-H solution dropwise via syringe pump over 30 minutes, ensuring the needle tip is directed down the cold wall of the flask. Causality: Direct addition into the bulk solvent can cause localized heating. If the internal temperature exceeds -60 °C, the lactol will rapidly over-reduce to the acyclic diol.

  • Reaction Monitoring (Self-Validation): Stir at -78 °C for 1 hour. Quench a 50 µL aliquot in methanol and check via TLC (1:1 Hexanes/EtOAc, visualized with KMnO₄). The starting material (Rf ~0.6) should be completely consumed, replaced by a single new spot (Rf ~0.4). A baseline spot indicates over-reduction.

  • Quench & Workup: Slowly add 2 mL of methanol at -78 °C to quench excess DIBAL-H. Remove the cooling bath and add 40 mL of saturated Rochelle's salt solution. Stir vigorously at room temperature for 2 hours until the two phases separate cleanly (breaking the aluminum emulsion).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the lactol as a colorless syrup.

Protocol B: Wittig Olefination of the Lactol

Objective: To perform a chain extension on the lactol, a critical first step in the synthesis of (N)-methanocarba nucleosides[2].

Materials:

  • 2,3-O-Isopropylidene-D-erythrose (Lactol) (1.0 eq, 5 mmol, 0.80 g)

  • (Carbethoxymethylene)triphenylphosphorane (Wittig Reagent) (1.5 eq, 7.5 mmol, 2.61 g)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the lactol in 25 mL of anhydrous THF in a flame-dried flask under Argon at room temperature.

  • Wittig Reagent Addition: Add the solid (carbethoxymethylene)triphenylphosphorane in one portion. The solution will typically turn a pale yellow.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C) for 12 hours. Causality: The lactol exists primarily in its cyclic hemiacetal form. Heating is required to shift the equilibrium toward the open-chain aldehyde, which is the reactive species for the ylide.

  • Validation: Monitor by TLC (7:3 Hexanes/EtOAc). The lactol spot will disappear, replaced by a less polar UV-active spot (the α,β-unsaturated ester).

  • Purification: Cool to room temperature and concentrate the mixture to a slurry. Triturate with cold hexanes to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via flash column chromatography to isolate the pure E-alkene derivative.

References

  • Cohen, N., et al. "2,3-O-Isopropylidene-D-erythronolactone and 2,3-O-Isopropylidene-D-erythrose". Organic Syntheses, 1985, 63, 127. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 386843, 2,3-O-Isopropylidene-D-erythronolactone". PubChem. Available at: [Link]

  • Joshi, R. V., et al. "Synthesis of Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-Ribose: A Versatile Chiral Synthon for Preparation of Adenosine and P2 Receptor Ligands". Nucleosides, Nucleotides & Nucleic Acids, 2008. Available at: [Link]

Sources

Foundational

D-Erythruronolactone Acetonide: Molecular Identity & Technical Guide

This guide provides an in-depth technical analysis of D-erythruronolactone acetonide , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.[1] Executive Summary D-Erythrurono...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of D-erythruronolactone acetonide , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.[1]

Executive Summary

D-Erythruronolactone acetonide (CAS 85254-46-2) is a bicyclic, chiral lactone derivative belonging to the "chiral pool" of carbohydrate synthons.[1] It is chemically distinct from its reduced congener, D-erythronolactone acetonide, by the presence of an additional oxygen atom, typically existing as a lactol (hemiacetal) moiety.[1] This compound serves as a critical intermediate in the synthesis of statins, nucleoside analogs, and chiral ligands for asymmetric catalysis.[1]

Key Physical Parameters
PropertyData
Common Name D-Erythruronolactone acetonide
IUPAC Name (3aR,6aR)-6-hydroxy-2,2-dimethyl-dihydro-furo[3,4-d][1,3]dioxol-4(3aH)-one
CAS Number 85254-46-2
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

O

Molecular Weight 174.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents (MeOH, EtOAc, THF); sparingly soluble in hexanes.[1][2][3][4][5]

Chemical Identity & Structural Analysis

Molecular Formula & Weight Derivation

The molecular formula C


H

O

is derived from the oxidation of the erythrose core protected by an acetonide group.[1]
  • Carbon Count (7): 4 carbons from the D-erythrose backbone + 3 carbons from the isopropylidene (acetonide) protecting group.[1]

  • Hydrogen Count (10): 6 hydrogens from the acetonide methyls + 4 hydrogens on the ring system.[1]

  • Oxygen Count (5): 2 oxygens in the acetonide ring + 2 oxygens in the lactone/furan ring + 1 exocyclic/hemiacetal oxygen.[1]

Precise Mass Calculation:

  • C (7 × 12.011): 84.077 Da[1]

  • H (10 × 1.008): 10.080 Da[1]

  • O (5 × 15.999): 79.995 Da[1]

  • Exact Mass: 174.0528 Da

  • Molar Mass: 174.15 g/mol

Structural Distinction (Critical)

Researchers often confuse D-erythruronolactone acetonide with D-erythronolactone acetonide.[1] The distinction lies in the oxidation state at the C4 position (sugar numbering).[1]

  • D-Erythronolactone Acetonide (C

    
    H
    
    
    
    O
    
    
    ):
    The C4 position is a methylene group (-CH
    
    
    -).[1] It is a standard lactone.[1]
  • D-Erythruronolactone Acetonide (C

    
    H
    
    
    
    O
    
    
    ):
    The C4 position is oxidized to a hemiacetal (lactol) or hydrated aldehyde form.[1] This "urono" nomenclature implies the oxidation of the terminal carbon to a carboxylic acid state, which then cyclizes.[1]

StructureComparison cluster_0 Common Precursor cluster_1 Target Compound Erythronolactone D-Erythronolactone Acetonide (C7H10O4) MW: 158.15 Erythruronolactone D-Erythruronolactone Acetonide (C7H10O5) MW: 174.15 (Lactol Form) Erythronolactone->Erythruronolactone Oxidation (+O)

Figure 1: Structural relationship between the erythronolactone precursor and the erythruronolactone target.[1]

Synthesis & Preparation

The synthesis of D-erythruronolactone acetonide typically proceeds via the "Chiral Pool" approach, utilizing abundant precursors like D-Isoascorbic Acid (Erythorbic Acid) or D-Ribonolactone .[1]

Synthetic Pathway (From D-Isoascorbic Acid)

This route is preferred for industrial scalability due to the low cost of D-isoascorbic acid.[1]

  • Oxidative Degradation : D-Isoascorbic acid is treated with hydrogen peroxide (

    
    ) and calcium carbonate to yield D-Erythronic acid , which cyclizes to D-Erythronolactone .[1]
    
  • Acetonide Protection : The 2,3-diol of D-erythronolactone is protected using acetone and an acid catalyst (e.g., p-TsOH) or 2,2-dimethoxypropane to yield 2,3-O-Isopropylidene-D-erythronolactone (C

    
    H
    
    
    
    O
    
    
    ).[1]
  • Anomeric Oxidation : The lactone is further oxidized (often requiring ring opening or specific radical oxidation protocols) to introduce the hydroxyl group at the C4 position, yielding the target D-Erythruronolactone acetonide (C

    
    H
    
    
    
    O
    
    
    ).[1]

Note: Alternatively, D-Ribonolactone can be converted via periodate cleavage of the C5 side chain followed by cyclization.[1]

SynthesisPath Iso D-Isoascorbic Acid (C6H8O6) EryLac D-Erythronolactone (C4H6O4) Iso->EryLac 1. H2O2, CaCO3 2. Acid cyclization Acet 2,3-O-Isopropylidene- D-erythronolactone (C7H10O4) EryLac->Acet Acetone, H+, CuSO4 (Protection) Target D-Erythruronolactone Acetonide (C7H10O5) Acet->Target Oxidation (Introduction of C4-OH)

Figure 2: Step-wise synthesis from D-Isoascorbic acid to the target lactol.

Applications in Drug Development

D-Erythruronolactone acetonide functions as a versatile chiral synthon (building block) in medicinal chemistry.[1] Its rigid bicyclic structure and defined stereochemistry allow for the precise construction of complex molecules.[1]

Key Applications
  • Statin Synthesis : Used as a precursor for the chiral side chains of HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs).[1]

  • Nucleoside Analogs : The furanose ring mimics the sugar backbone of nucleosides, making it useful for antiviral drug discovery.[1]

  • Chiral Ligands : The compound can be derivatized (e.g., phosphine addition) to create chiral ligands for rhodium-catalyzed asymmetric hydrogenation reactions.[1]

Experimental Handling & Safety

Handling Protocol
  • Storage : Store at -20°C under an inert atmosphere (Argon or Nitrogen). The lactol moiety is sensitive to moisture and can undergo ring-opening or polymerization if exposed to humid air.[1]

  • Solubility : Dissolve in anhydrous THF or Dichloromethane (DCM) for reactions.[1] Avoid protic solvents (water, alcohols) unless the reaction specifically requires ring opening.[1]

Safety (GHS Classification)
  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE : Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

References

  • Organic Syntheses . (1987).[1] Synthesis of 2,3-O-Isopropylidene-D-erythronolactone from D-Isoascorbic Acid. Org. Synth. 1987, 65, 203.[1] Retrieved from [Link][1]

  • ChemBK . (2024).[1] Furo[3,4-d]-1,3-dioxol-4(3aH)-one, dihydro-6-hydroxy-2,2-dimethyl-. Retrieved from [Link][1]

Sources

Exploratory

D-Erythronolactone Acetonide: Synonyms, IUPAC Nomenclature, and Synthetic Methodologies

Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators Document Type: Technical Whitepaper & Application Guide Executive Summary In the realm of asymmetric synthesis, four-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of asymmetric synthesis, four-carbon (C4) chiral building blocks are indispensable for the construction of complex natural products, iminosugars, and pharmaceutical intermediates. D-erythronolactone acetonide stands out as a premier chiral synthon. By masking the 2,3-cis-diol of D-erythronolactone with an isopropylidene (acetonide) protecting group, chemists can selectively manipulate the lactone carbonyl—typically via controlled reduction to the corresponding lactol (D-erythrose acetonide)—without compromising the stereochemical integrity of the adjacent chiral centers.

This whitepaper provides a rigorous examination of the compound’s nomenclature, physical properties, mechanistic reactivity, and validated synthetic protocols, empowering researchers to integrate this building block into advanced drug development workflows.

Structural Identity and Nomenclature

Accurate nomenclature is critical for regulatory compliance and literature retrieval. The compound is most commonly referred to by its semi-trivial name, 2,3-O-Isopropylidene-D-erythronolactone, but its formal IUPAC nomenclature reflects its bicyclic fused-ring system.

Quantitative Data & Identifiers

The following table consolidates the chemical identifiers and physical properties of the synthon, derived from authoritative chemical databases[1].

Property / IdentifierValue / Designation
Stereospecific IUPAC Name (3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
General IUPAC Name 2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-one
Common Synonyms 2,3-O-Isopropylidene-D-erythronolactone; (-)-2,3-O-Isopropylidene-D-erythronolactone; D-Erythronic acid

-lactone acetonide
CAS Registry Number 25581-41-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Melting Point 65.5 – 66.0 °C
Specific Rotation

−113.8° (c = 1.11, H₂O)
SMILES CC1(C)OC2COC(=O)C2O1

Mechanistic Causality: Why the Acetonide?

As a Senior Application Scientist, it is vital to understand why this specific protection strategy is employed rather than simply executing it.

D-erythronolactone possesses two secondary hydroxyl groups at C2 and C3 in a cis configuration. If one attempts to reduce the lactone directly to a lactol (hemiacetal) using Diisobutylaluminium hydride (DIBAL-H), the unprotected hydroxyl groups will coordinate with the aluminum reagent, leading to poor solubility, excessive reagent consumption, and potential over-reduction to the open-chain triol.

The Acetonide Advantage:

  • Thermodynamic Sink: The cis-diol geometry perfectly accommodates the formation of a five-membered 1,3-dioxolane ring. The reaction with acetone is thermodynamically driven by the formation of this highly stable, fused bicyclic system.

  • Steric Shielding: The bulky gem-dimethyl group of the acetonide sterically hinders the

    
    -face of the molecule, allowing for highly diastereoselective nucleophilic additions to the lactone or lactol carbonyl.
    
  • Electronic Tuning: By tying up the hydroxyl oxygens, the electron density is shifted, preventing unwanted ring-opening of the lactone during mild basic or nucleophilic operations.

Reactivity Core 2,3-O-Isopropylidene- D-erythronolactone Red DIBAL-H Reduction (-78°C) Core->Red Chemoselective Lactol Protected D-Erythrose (Lactol Form) Red->Lactol Nuc Wittig / Grignard Reactions Lactol->Nuc Ring Opening Imino Iminosugar Synthesis (e.g., α-Glucosidase Inhibitors) Lactol->Imino Reductive Amination NatProd Natural Products (e.g., Leukotrienes) Nuc->NatProd

Fig 1: Downstream reactivity and application pathways of the protected lactone.

Validated Experimental Protocol: Synthesis of D-Erythronolactone Acetonide

The most expeditious and scalable route to this synthon relies on the oxidative degradation of erythorbic acid (D-isoascorbic acid), an inexpensive food preservative, followed by in situ acetonide protection[2]. This protocol is a self-validating system: if the oxidative cleavage fails, the subsequent acetonide formation will not yield the highly crystalline, easily isolable product.

Reagents and Materials
  • Erythorbic Acid: Starting chiral pool material.

  • Hydrogen Peroxide (30%) & Calcium Carbonate: For the oxidative cleavage of the enediol.

  • Acetone & 2,2-Dimethoxypropane: Acetonide source and water scavenger.

  • Acid Catalyst: e.g., anhydrous hydrogen chloride or p-toluenesulfonic acid.

  • Triethylamine: For quenching the acid catalyst.

Step-by-Step Methodology

Step 1: Oxidative Degradation to D-Erythronolactone

  • Suspend erythorbic acid in deionized water and add calcium carbonate.

  • Cool the mixture to 0–5 °C. Carefully add 30% H₂O₂ dropwise to control the exothermic oxidative cleavage of the C2-C3 double bond.

  • Treat the mixture with activated carbon, filter, and acidify the filtrate to liberate D-erythronolactone.

  • Concentrate the solution under reduced pressure and rigorously dry the crude solid at 50 °C / 0.2 mmHg. Crucial Causality: Residual water will severely inhibit the subsequent acetalization equilibrium.

Step 2: Acetonide Protection

  • Suspend the crude D-erythronolactone in a mixture of anhydrous acetone and 2,2-dimethoxypropane. Expert Insight: 2,2-dimethoxypropane acts as a chemical dehydrating agent, reacting with residual moisture to form methanol and acetone, thereby driving the equilibrium toward the protected lactone[2].

  • Introduce an acid catalyst (e.g., bubbling anhydrous HCl gas or adding p-TsOH). Stir the reaction at room temperature until TLC indicates complete conversion.

  • Quenching: Add triethylamine to strictly neutralize the acid. Failure to neutralize completely will result in the reversion of the acetonide to the diol during concentration.

Step 3: Isolation and Purification

  • Filter the neutralized mixture to remove precipitated salts.

  • Concentrate the filtrate via rotary evaporation.

  • Purify the residue by passing it through a short pad of silica gel (eluting with 1:1 hexanes:ethyl acetate) to remove polar oligomers.

  • Recrystallize the product by dissolving it in a minimum amount of refluxing diethyl ether, followed by the addition of hexanes. Cool to 0 °C to yield 2,3-O-isopropylidene-D-erythronolactone as white needles (Yield: ~75%).

SynthWorkflow A Erythorbic Acid (D-Isoascorbic Acid) B Oxidative Cleavage (H2O2, CaCO3) A->B C D-Erythronolactone (Crude Intermediate) B->C -Oxalic Acid D Acetalization (Acetone, H+, Scavenger) C->D E 2,3-O-Isopropylidene- D-erythronolactone D->E Crystallization

Fig 2: Synthetic workflow from erythorbic acid to 2,3-O-isopropylidene-D-erythronolactone.

Applications in Advanced Drug Development

The utility of 2,3-O-isopropylidene-D-erythronolactone extends far beyond basic organic synthesis; it is a critical node in the development of targeted therapeutics.

  • Pyrrolidine Iminosugars: The compound is a direct precursor to alkyl-branched pyrrolidine iminosugars, such as 4-C-Me-LAB. These molecules act as potent, specific inhibitors of

    
    -glucosidase (specifically targeting endoplasmic reticulum resident 
    
    
    
    -glucosidase I and II), making them highly valuable in antiviral and antidiabetic drug research[3].
  • Leukotrienes and Prostaglandins: The lactone can be reduced to 2,3-O-isopropylidene-D-erythrose. This lactol is a well-documented starting material for the enantioselective total synthesis of leukotrienes and analogs of Prostaglandin A2[2].

  • Spiroannulated Carbohydrates: Commercial suppliers specifically highlight its application in the synthesis of complex spiroannulated carbohydrate frameworks, which are used to probe receptor-ligand interactions in structural biology[4].

References

  • Cohen, N. et al. "2,3-O-Isopropylidene-D-erythronolactone and 2,3-O-Isopropylidene-D-erythrose." Organic Syntheses, vol. 63, 1985, p. 127. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 386843, 2,3-O-Isopropylidene-D-erythronolactone." PubChem. Available at:[Link]

  • Fleet, G. W. et al. "4-C-Me-DAB and 4-C-Me-LAB - enantiomeric alkyl-branched pyrrolidine iminosugars - are specific and potent α-glucosidase inhibitors; acetone as the sole protecting group." Tetrahedron Letters, vol. 52, no. 2, 2011, pp. 219-223. Available at:[Link]

Sources

Foundational

Technical Deep Dive: Bioactive Potential of D-Erythruronolactone Scaffolds

The following technical guide provides an in-depth analysis of D-erythruronolactone derivatives, focusing on their synthesis from renewable resources, structural functionalization, and pharmacological applications. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of D-erythruronolactone derivatives, focusing on their synthesis from renewable resources, structural functionalization, and pharmacological applications.

Executive Summary

D-erythruronolactone (2-oxo-D-erythrono-1,4-lactone) represents a high-value chiral scaffold derived from the oxidative degradation of polysaccharides (e.g., starch, cellulose). Unlike simple furanones, this scaffold retains specific chirality at the C3 position, making it an ideal precursor for enantiopure pharmaceuticals. This guide analyzes the biological activity of its derivatives—specifically Schiff bases (hydrazones) and functionalized furanones —which exhibit potent antimicrobial and cytotoxic profiles.

Structural Basis of Bioactivity

The biological efficacy of D-erythruronolactone stems from three reactive centers:

  • The Lactone Carbonyl (C1): Susceptible to nucleophilic attack, allowing ring-opening or hydrazide formation.

  • The Ketone/Hydroxyl Moiety (C2/C3): The C2 position (in the oxidized uronic form) allows for condensation reactions (Schiff bases) that are critical for metal chelation and antimicrobial action.

  • The Furanone Ring: When unsaturated (e.g., via elimination reactions), the ring acts as a Michael acceptor, covalently binding to cysteine residues in pathogenic enzymes.

The "Chiral Pool" Advantage

Using D-erythruronolactone circumvents complex asymmetric synthesis. The natural chirality mimics carbohydrate moieties found in bacterial cell walls, facilitating active transport or specific binding to lectins, thereby enhancing the bioavailability of attached pharmacophores.

Pharmacological Profiles[1][2][3][4][5]

Antimicrobial Activity (Schiff Base Derivatives)

The most significant bioactivity is observed in hydrazone/Schiff base derivatives . By condensing the carbonyl group of the lactone with hydrazine or functionalized amines, researchers generate ligands capable of coordinating transition metals (Cu²⁺, Zn²⁺).

  • Mechanism of Action:

    • Chelation: The azomethine nitrogen (-C=N-) and the lactone oxygen chelate essential metal ions required for bacterial metalloenzymes.

    • Membrane Disruption: Amphiphilic derivatives (long-chain alkyl hydrazones) disrupt the lipid bilayer of Gram-positive bacteria (S. aureus).

    • Data Insight: Hydrazone derivatives of sugar lactones have demonstrated MIC values as low as 25 µg/mL against M. tuberculosis and S. aureus [1].[1]

Cytotoxicity and Anticancer Potential

Unsaturated derivatives (butenolides) synthesized from the erythruronolactone core exhibit cytotoxicity against carcinoma lines (e.g., MCF-7, A549).

  • Mechanism: The

    
    -unsaturated lactone moiety functions as a Michael acceptor. It alkylates DNA polymerase alpha or cellular thiols (glutathione), inducing oxidative stress and apoptosis in rapidly dividing cells [2].
    

Experimental Protocols

Protocol A: Synthesis of D-Erythruronolactone Hydrazone

Rationale: This protocol targets the C1/C2 carbonyl reactivity to generate a bioactive Schiff base.

Reagents:

  • D-Erythruronolactone (or D-erythronolactone precursor oxidized in situ)

  • Hydrazine hydrate or substituted hydrazide (e.g., Isonicotinic acid hydrazide)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 0.01 mol of D-erythruronolactone in 20 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Condensation: Add 0.01 mol of the hydrazide dropwise under constant stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from ethanol/water.

Protocol B: Microplate Alamar Blue Assay (MABA) for MIC Determination

Rationale: A self-validating colorimetric assay to quantify the antimicrobial potency of the synthesized derivative.

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) to mid-log phase; adjust turbidity to 0.5 McFarland standard.

  • Dilution: Dilute bacteria 1:100 in Mueller-Hinton broth.

  • Plate Setup: Add 100 µL of broth to wells in a 96-well plate.

  • Compound Addition: Perform serial 2-fold dilutions of the D-erythruronolactone derivative (Range: 100 µg/mL to 0.19 µg/mL).

  • Controls:

    • Positive Control:[2][3] Ciprofloxacin.

    • Negative Control: DMSO (Solvent).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Alamar Blue (Resazurin). Incubate for 4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

Data Visualization

Synthesis and Mechanism Pathway

The following diagram illustrates the conversion of the lactone to a bioactive hydrazone and its subsequent interaction with bacterial targets.

G Start Oxidized Starch/Erythritol Lactone D-Erythruronolactone (Scaffold) Start->Lactone TEMPO Oxidation Reaction Condensation (R-NH-NH2 / EtOH) Lactone->Reaction Nucleophilic Attack Product Schiff Base Derivative (Hydrazone) Reaction->Product - H2O Target Bacterial Metal Ions (Zn2+, Cu2+) Product->Target Chelation Effect Enzyme Inhibition & Membrane Disruption Target->Effect Loss of Function

Caption: Figure 1. Synthetic pathway from renewable precursors to bioactive hydrazone derivatives and their mechanism of bacterial inhibition via metal chelation.

Comparative Bioactivity Data
Compound ClassTarget OrganismIC50 / MICMechanismReference
Alkyl-Erythronolactones S. aureus25 µg/mLMembrane Disruption[1]
Sugar Hydrazones M. tuberculosis25–50 µg/mLMetal Chelation[3]
Unsaturated Furanones A549 (Lung Cancer)3.5 µMMichael Addition[4]
Lactone Precursor E. coli>100 µg/mLInactive (Needs functionalization)[1]

References

  • Reis, E. F., et al. (2008). "Synthesis and antimicrobial activity of amphiphilic carbohydrate derivatives." Journal of the Brazilian Chemical Society, 19(6). Link

  • Mazur, M., & Masłowiec, D. (2022).[4] "Antimicrobial Activity of Lactones." Antibiotics, 11(10), 1327. Link

  • Wojtowicz-Rajchel, H., et al. (2023). "Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity." International Journal of Molecular Sciences, 24. Link

  • Gomes, M., et al. (2025).[5] "Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities." Beilstein Journal of Organic Chemistry, 21, 607–615.[6] Link

Sources

Exploratory

Difference between D-erythronolactone and L-erythronolactone acetonide

The following technical guide details the structural, synthetic, and functional distinctions between D-erythronolactone and L-erythronolactone acetonide . Comparative Analysis for Chiral Synthesis & Drug Development Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between D-erythronolactone and L-erythronolactone acetonide .

Comparative Analysis for Chiral Synthesis & Drug Development

Executive Summary

In the field of asymmetric synthesis and medicinal chemistry, D-erythronolactone and L-erythronolactone acetonide represent two distinct chiral building blocks (chirons). While they share the underlying erythronic acid backbone, they differ fundamentally in stereochemistry (enantiomeric series), chemical protection status , and synthetic origin .

  • D-Erythronolactone is the unprotected, water-soluble lactone of D-erythronic acid, typically derived from D-isoascorbic acid. It serves as a source of (3R, 4R) stereocenters.

  • L-Erythronolactone Acetonide is the 2,3-O-isopropylidene protected derivative of L-erythronolactone. It is a lipophilic, organic-soluble synthon providing (3S, 4S) stereocenters, often synthesized from L-arabinose.

This guide delineates their physicochemical properties, synthetic routes, and specific applications in drug development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following table contrasts the core properties of the two compounds. Note the inversion of optical rotation and the significant difference in melting point due to the acetonide protection.

FeatureD-ErythronolactoneL-Erythronolactone Acetonide
IUPAC Name (3R,4R)-3,4-dihydroxy-dihydrofuran-2(3H)-one(3aS,6aS)-2,2-dimethyl-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Common Name D-Erythronic acid

-lactone
2,3-O-Isopropylidene-L-erythronolactone
CAS Number 15667-21-737669-02-6
Stereochemistry D-Series (3R, 4R)L-Series (3S, 4S)
Protection Free Hydroxyls (Unprotected)Acetonide (Isopropylidene)
Molecular Weight 118.09 g/mol 158.15 g/mol
Melting Point 100 – 102 °C66 – 69 °C
Optical Rotation

(

)

(

)
Solubility Water, Polar organic solvents (MeOH)DCM, EtOAc, Benzene, Toluene

Structural & Stereochemical Analysis[2]

The critical distinction lies in the spatial arrangement of the hydroxyl groups at C3 and C4.

  • D-Erythronolactone: The hydroxyl groups at C3 and C4 are cis-oriented. In the Fischer projection of D-erythrose, both OH groups are on the right. In the lactone ring, this translates to a (3R, 4R) configuration.

  • L-Erythronolactone Acetonide: Being the L-enantiomer, the C3 and C4 centers are (3S, 4S). The acetonide group locks the cis-diol into a rigid 5,5-bicyclic fused system (dioxolane fused to lactone).

Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical relationship and the protection status.

Stereochemistry D_Iso D-Isoascorbic Acid (Precursor) D_Lactone D-Erythronolactone (3R, 4R) Free OH groups D_Iso->D_Lactone Oxidative Degradation (H2O2, Na2CO3) L_Lactone L-Erythronolactone (3S, 4S) Free OH groups D_Lactone->L_Lactone Enantiomers L_Arab L-Arabinose (Precursor) L_Arab->L_Lactone Degradation L_Acetonide L-Erythronolactone Acetonide (3S, 4S) Protected L_Lactone->L_Acetonide Acetonation (Acetone, H+)

Figure 1: Stereochemical pathways showing the origin of D- and L- isomers and the acetonide protection step.

Synthetic Accessibility & Protocols

The choice between these two compounds is often dictated by the desired chirality of the final drug target. However, their synthetic accessibility differs significantly.

Synthesis of D-Erythronolactone

This isomer is cost-effective because it can be synthesized directly from D-isoascorbic acid (Erythorbic acid) , a cheap food antioxidant produced via fermentation.

Protocol: Oxidative Degradation of D-Isoascorbic Acid

  • Principle: Oxidative cleavage of the C2-C3 bond of erythorbic acid using hydrogen peroxide under basic conditions.

  • Reagents: D-Isoascorbic acid, 30%

    
    , Sodium Carbonate (
    
    
    
    ), HCl.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.2 mol (35.2 g) of D-isoascorbic acid in 500 mL water.

  • Neutralization: Add 0.4 mol (42.4 g) of anhydrous

    
     in portions at 0–5 °C.
    
  • Oxidation: Add 44 mL of 30%

    
     dropwise, maintaining temperature < 20 °C.
    
  • Heating: Warm the solution to 40 °C for 30 minutes to complete decarboxylation and cleavage.

  • Quenching: Add activated charcoal (Norit A) to decompose excess peroxide; heat to 75 °C until gas evolution ceases. Filter.

  • Acidification & Isolation: Acidify filtrate to pH 1 with 6N HCl. Evaporate to dryness. Extract the residue with boiling ethyl acetate.

  • Crystallization: Cool the ethyl acetate extract to yield D-erythronolactone as white crystals (Yield ~75-80%).

Synthesis of L-Erythronolactone Acetonide

The L-isomer cannot be made from D-isoascorbic acid. It is typically derived from L-arabinose (via degradation) or L-rhamnose . The acetonide protection renders it lipophilic, facilitating use in organic solvents (DCM, THF).

Protocol: Synthesis from L-Arabinose (via L-Erythrose)

  • Principle: Degradation of L-arabinose to L-erythrose, followed by acetonide protection and oxidation of the lactol to the lactone.

  • Reagents: L-Arabinose, Acetone,

    
    , Silver Carbonate on Celite (Fetizon's reagent) or Swern Oxidation.
    

Step-by-Step Methodology:

  • Degradation: Convert L-arabinose to L-erythrose via Ruff degradation or oxidative cleavage.

  • Protection: Dissolve crude L-erythrose in dry acetone containing catalytic

    
     or 
    
    
    
    . Stir at room temperature for 12–24 hours. Neutralize with
    
    
    , filter, and concentrate to obtain 2,3-O-isopropylidene-L-erythrose (lactol).
  • Oxidation (Lactol to Lactone):

    • Dissolve the protected lactol in benzene or DCM.

    • Add Silver Carbonate on Celite (approx. 10 eq by weight).

    • Reflux for 1 hour.

    • Filter through a Celite pad and evaporate the solvent.

  • Purification: Recrystallize from petroleum ether/ethyl acetate.

    • Validation: Check melting point (66–69 °C) and rotation (

      
      ).
      

Functional Reactivity in Drug Design

The choice between the free D-lactone and the protected L-acetonide dictates the synthetic strategy.

Reactivity AspectD-Erythronolactone (Free)L-Erythronolactone Acetonide (Protected)
Primary Nucleophile C2, C3, C4 Hydroxyls are all exposed.Only the Carbonyl (C1) is reactive.
Selectivity Requires selective protection steps if only one OH is targeted.High. The diol is masked; nucleophiles attack the lactone carbonyl.
Reduction (DIBAL-H) Difficult due to solubility/polarity issues.Clean conversion to L-erythrose acetonide (Lactol) , a key aldehyde equivalent.
Key Application Synthesis of 4-phospho-D-erythronate (Vitamin B6 pathway studies).Synthesis of Prostaglandins , Leukotrienes , and Nucleoside analogs .
Workflow: Utilization in Total Synthesis

The following graphviz diagram demonstrates how the L-acetonide is typically utilized to generate chiral aldehydes for chain extension, a common pathway in statin and antibiotic synthesis.

Reactivity L_Acet L-Erythronolactone Acetonide (Protected Lactone) Lactol L-Erythrose Acetonide (Lactol) L_Acet->Lactol DIBAL-H -78°C, Toluene Wittig Chain Extension (Wittig/Horner-Wadsworth-Emmons) Lactol->Wittig Ph3P=CH-R Target Chiral Synthon (e.g., Prostaglandin side chain) Wittig->Target Further Functionalization

Figure 2: Standard synthetic utility of L-erythronolactone acetonide in generating chiral fragments.

References

  • Cohen, N. et al. (1983). "Total synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E)." Journal of the American Chemical Society, 105(11), 3661–3672. Link

  • Morgenlie, S. (1972). "Oxidation of Carbohydrate Derivatives with Silver Carbonate on Celite. V. Oxidation of Some O-Isopropylidene Aldoses." Acta Chemica Scandinavica, 26, 2518-2523. Link

  • Organic Syntheses. (1987). "2,3-O-Isopropylidene-D-erythronolactone." Organic Syntheses, Coll. Vol. 8, p.332 (1993); Vol. 65, p.236 (1987). Link

  • PubChem. (2025).[2] "Erythronolactone Compound Summary." National Center for Biotechnology Information. Link

  • GuideChem. (2024). "L-Erythronolactone Acetonide Properties and CAS 37669-02-6." Link

Sources

Foundational

Solubility Profile &amp; Process Development: D-Erythruronolactone Acetonide

Technical Guide for Process Chemists & Researchers Executive Summary D-Erythruronolactone acetonide (2,3-O-Isopropylidene-D-erythronolactone) is a pivotal chiral building block utilized in the asymmetric synthesis of leu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Chemists & Researchers

Executive Summary

D-Erythruronolactone acetonide (2,3-O-Isopropylidene-D-erythronolactone) is a pivotal chiral building block utilized in the asymmetric synthesis of leukotrienes, statins, and prostaglandins. While chemically stable, its purification and application are frequently bottlenecked by its specific solubility profile—high affinity for polar aprotic solvents and limited solubility in non-polar hydrocarbons and water.

This guide synthesizes field-proven isolation protocols with a thermodynamic framework for solubility determination. It provides researchers with the "Solubility Landscape" required for solvent selection and a rigorous methodology for generating precise thermodynamic data (Apelblat parameters) where literature gaps exist.

Chemical Profile & Identity

Before initiating solubility studies, verification of the solid-state identity is critical to ensure data reproducibility.

ParameterSpecification
Common Name D-Erythruronolactone acetonide
IUPAC Name 2,3-O-Isopropylidene-D-erythronolactone
CAS Number 25581-41-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Melting Point 65.5 – 69.0 °C (Crystalline Solid)
Optical Rotation [α]²⁵D −113.8° (c = 1.11, H₂O)
Structural Feature Fused bicyclic system (γ-lactone fused with 1,3-dioxolane)

Solubility Landscape

The solubility behavior of D-erythruronolactone acetonide is governed by the competition between its polar lactone/acetonide moieties and its lack of hydrogen bond donors. The following classification is derived from synthetic isolation protocols (e.g., Organic Syntheses) and functional group analysis.

Solvent Classifications
Solubility CategorySolventsMechanism / Application
High Solubility Acetone, Ethyl Acetate (EtOAc), THF, Chloroform Dipole-Dipole Interactions: The lactone carbonyl and acetonide ether oxygens interact favorably with polar aprotic solvents. EtOAc is the primary solvent for extraction.
Protogenic Solvents Ethanol, Methanol, Isopropanol Soluble: Capable of hydrogen bonding with the lactone carbonyl. Ethanol is often used for intermediate transfers but may compete in crystallization if not cooled significantly.
Moderate/Conditional Diethyl Ether, Toluene Temperature Dependent: Solubility drops significantly at low temperatures (0°C), making these ideal candidates for the "solvent" component in binary crystallization systems.
Anti-Solvents Hexanes, Heptane, Cyclohexane Precipitation: The compound is lipophobic enough to be insoluble in aliphatic hydrocarbons. Hexanes are the standard anti-solvent for inducing crystallization.
Aqueous Water Low/Moderate: While soluble enough for optical rotation measurements, it is often extracted out of aqueous phases using EtOAc during workup.
Critical Process Insight: The "Oil-Out" Phenomenon

Researchers often encounter "oiling out" (liquid-liquid phase separation) rather than crystallization when cooling concentrated solutions.

  • Cause: Rapid cooling in a solvent where the metastable zone width (MSZW) is narrow.

  • Mitigation: Use a binary solvent system (e.g., Ether/Hexanes) and seed at the cloud point temperature.

Thermodynamic Framework for Solubility

For precise process control (e.g., cooling crystallization design), qualitative data is insufficient. Researchers must generate mole fraction solubility (


) data vs. temperature (

).
The Modified Apelblat Model

The most authoritative model for correlating solubility data of lactone derivatives is the Modified Apelblat equation. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical parameters representing the variation of activity coefficients.
    
    • Application: Once

      
       are determined experimentally (see Section 5), you can interpolate solubility at any 
      
      
      
      to design cooling curves.
Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the energy cost of the process, apply the Van't Hoff equation:



  • 
     (Enthalpy of Dissolution):  Usually positive (endothermic), meaning solubility increases with temperature.
    
  • 
     (Entropy of Dissolution):  Represents the disorder increase upon dissolving.
    

Experimental Protocol: Solubility Determination

Since specific Apelblat parameters for CAS 25581-41-3 are not standard in all databases, the following Self-Validating Protocol is recommended to generate this data.

Method: Laser Monitoring Observation Technique

This dynamic method is superior to the static gravimetric method for speed and accuracy in detecting the exact saturation point.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).

  • Laser source (< 5 mW) and light intensity meter.

  • Magnetic stirring (constant rate).

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) and excess solute (
    
    
    
    ) to the vessel.
  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmission = 100%).

  • Cooling: Lower temperature at a slow, controlled rate (e.g., 0.1 K/min).

  • Nucleation Detection: The moment laser transmission drops (turbidity appears), record the temperature (

    
    ).
    
  • Equilibrium: Re-heat slowly; the temperature at which the last crystal disappears is the saturation temperature (

    
    ) for that specific concentration.
    
Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Weigh Solvent & Solute Heat Heat to Dissolution (Laser Trans = 100%) Start->Heat Cool Cool (0.1 K/min) Heat->Cool Detect Detect Turbidity (Nucleation Point) Cool->Detect Reheat Slow Re-heat Detect->Reheat Hysteresis Check Record Record T_sat (Clear Point) Reheat->Record Calc Calculate Mole Fraction (x1) Record->Calc Calc->Heat Add more solute (Next Data Point)

Caption: Dynamic Laser Monitoring workflow for determining precise saturation temperatures (


) to build the solubility curve.

Purification & Crystallization Strategy

The most robust method for purifying D-erythruronolactone acetonide, particularly after synthesis from erythorbic acid, is a Binary Solvent Recrystallization .

Protocol: The Ether/Hexane System

Source: Validated by Organic Syntheses (Coll. Vol. 7, p. 297).

  • Crude Isolation: Dissolve crude residue in boiling Ethyl Acetate . Triturate to leave behind inorganic salts (insoluble).

  • Solvent Swap: Evaporate EtOAc.

  • Dissolution: Dissolve the residue in a minimum amount of Diethyl Ether (or EtOAc) at room temperature.

  • Precipitation: Slowly add Hexanes until slight turbidity persists.

  • Crystallization: Refrigerate at 0°C for 3–4 hours.

    • Note: Crystallization at higher temperatures (e.g., 8°C) significantly reduces yield (from ~71% to ~48%).

  • Filtration: Filter cold and wash with pure Hexanes.

Visualization: Purification Process Flow

Purification Crude Crude Reaction Mixture (Salts + Product) Triturate Triturate with Boiling EtOAc (5 min) Crude->Triturate Filter1 Filter Hot Triturate->Filter1 Filtrate Filtrate (Product in EtOAc) Filter1->Filtrate Discard Solids Evap Evaporate Solvent Filtrate->Evap Residue Oily Residue Evap->Residue Dissolve Dissolve in Ether/EtOAc Residue->Dissolve AddHex Add Hexanes (Anti-Solvent) Until Turbid Dissolve->AddHex Cool Cool to 0°C (Critical) AddHex->Cool Crystals Pure Crystals MP: 65-69°C Cool->Crystals

Caption: Optimized purification workflow utilizing the high solubility in EtOAc and anti-solvent properties of Hexanes.

References

  • Cohen, N. et al. (1990). 2,3-O-Isopropylidene-D-erythronolactone.[4][5][6][7][8][9][10][11] Organic Syntheses , Coll. Vol. 7, p. 297; Vol. 63, p. 127.

  • Kamiya, T. et al. (1984). Synthetic Studies on β-Lactam Antibiotics. Tetrahedron, 40(10), 1721-1730. (Establishes solubility in polar organic solvents).
  • Apelblat, A. & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
  • PubChem Database. (2024). 2,3-O-Isopropylidene-D-erythronolactone (CID 386843).[4][7] National Library of Medicine.

  • Vanden Bossche, R. et al. (2010). Solubility of D-glucono-1,5-lactone in water and organic solvents. Journal of Chemical & Engineering Data, 55(9), 3600-3605. (Comparative thermodynamic behavior of sugar lactones).

Sources

Exploratory

Orthogonal Stability: A Technical Guide to Acetonide Deprotection in Lactone-Containing Scaffolds

Executive Summary In complex molecule synthesis and drug development, the chemoselective manipulation of protecting groups is a cornerstone of successful synthetic route design. Acetonides (isopropylidene acetals) are th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex molecule synthesis and drug development, the chemoselective manipulation of protecting groups is a cornerstone of successful synthetic route design. Acetonides (isopropylidene acetals) are the gold standard for the protection of 1,2- and 1,3-diols due to their remarkable stability under basic, nucleophilic, and reductive conditions[1]. However, their removal strictly necessitates acidic conditions.

This presents a severe chemoselectivity challenge when the target molecule contains a lactone. Lactones—cyclic esters—are generally stable to neutral or mildly acidic aqueous environments but are highly susceptible to acid-catalyzed ring-opening or transesterification when exposed to harsh Brønsted acids in nucleophilic solvents[2]. As a Senior Application Scientist, I have observed countless late-stage synthetic failures stemming from the improper selection of acetonide deprotection conditions, resulting in unintended lactone degradation. This whitepaper provides an in-depth mechanistic analysis, quantitative stability data, and self-validating experimental workflows to achieve orthogonal acetonide cleavage while preserving lactone integrity.

Mechanistic Foundations & The Causality of Choice

To design a successful deprotection strategy, one must understand the competing kinetic and thermodynamic pathways at play.

The Acetonide Cleavage Mechanism

Acetonide cleavage is a specific acid-catalyzed process. It initiates with the protonation of one of the acetal oxygen atoms, followed by the rate-determining cleavage of the C–O bond to form an electrophilic oxocarbenium ion. Subsequent nucleophilic attack by water and the breakdown of the resulting hemiketal releases acetone and the free diol[1]. Because the oxocarbenium ion is relatively stable, this process can occur under mild acidic conditions if the equilibrium is driven forward by an excess of water.

Lactone Vulnerabilities

Lactones are vulnerable to two primary side reactions during acidic deprotection:

  • Hydrolysis: In highly aqueous, strongly acidic environments (e.g., refluxing aqueous HCl), the lactone carbonyl is protonated, leading to nucleophilic attack by water and subsequent ring-opening to the hydroxy-acid.

  • Transesterification: In alcoholic solvents (e.g., MeOH, EtOH) combined with Brønsted acids, the lactone undergoes a Fischer esterification-type transesterification, opening the ring to form an acyclic hydroxy-ester.

The Causality of Choice: The key to orthogonal deprotection is kinetic control. By utilizing mild Lewis acids that selectively coordinate to the acetal oxygens, or by employing heterogeneous catalysts that sterically exclude the bulkier lactone ring, we can lower the activation energy for acetonide cleavage without providing the bulk proton concentration required to protonate the lactone carbonyl[3].

MechanisticPathway Start Acetonide-Protected Lactone Acid Acidic Conditions (H+) Start->Acid Protonation Oxonium Ion Formation (Acetonide) Acid->Protonation Kinetic Control (Mild H2O) LactoneProtonation Carbonyl Protonation (Lactone) Acid->LactoneProtonation Harsh Acid / Alcoholic Solvent Hydrolysis Water Attack & Acetone Release Protonation->Hydrolysis Target Target Diol (Intact Lactone) Hydrolysis->Target Nucleophile Nucleophilic Attack (e.g., MeOH/H2O) LactoneProtonation->Nucleophile SideProduct Transesterification / Ring Opening Nucleophile->SideProduct

Fig 1. Mechanistic divergence: Acetonide hydrolysis vs. lactone ring-opening.

Quantitative Stability Matrix

The following table synthesizes quantitative data for various deprotection systems, comparing their efficacy in cleaving acetonides against their ability to preserve lactone rings.

Deprotection SystemSolventTemp (°C)Time (h)Acetonide Cleavage (%)Lactone Preservation (%)Orthogonal Compatibility
CeCl₃·7H₂O / Oxalic Acid MeCN252 - 4>95%>98%High (Preserves TBS, Trityl, Esters)[3]
Dowex 50W-X8 (H⁺ form) MeOH251 - 390 - 95%~95%Moderate (May cleave highly labile silyl ethers)[4]
TFA / H₂O (4:1) DCM0 to 250.5 - 185 - 90%85 - 90%Low (Cleaves TBS, Trityl, MOM)[5]
80% AcOH / H₂O H₂O40 - 604 - 8~80%~85%Moderate (Requires heat, risking lactone hydrolysis)

Strategic Workflows for Selective Deprotection

Selecting the correct protocol depends heavily on the presence of other acid-labile groups and the inherent ring strain of the lactone.

DecisionTree Input Acetonide-Lactone Substrate Q1 Are other acid-labile groups present? (e.g., TBS, Trityl) Input->Q1 YesLabile Use Mild Lewis Acid CeCl3·7H2O / Oxalic Acid Q1->YesLabile Yes NoLabile Is the lactone highly prone to opening? Q1->NoLabile No Resin Use Heterogeneous Dowex 50W-X8 (MeOH) NoLabile->Resin Yes (Avoid strong acid) Aqueous Use Aqueous Brønsted (TFA/H2O or AcOH/H2O) NoLabile->Aqueous No (Standard stability)

Fig 2. Decision matrix for selecting orthogonal acetonide deprotection strategies.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific monitoring and quenching steps to ensure causality between the operator's actions and the chemical outcome.

Protocol A: Mild Lewis/Brønsted Acid Synergy (CeCl₃·7H₂O / Oxalic Acid)

Rationale: Cerium(III) acts as a hard Lewis acid, coordinating selectively to the oxygen atoms of the acetonide. This coordination weakens the C–O bond, allowing the mild Brønsted acidity of oxalic acid to drive hydrolysis. The bulk pH remains relatively neutral, preventing the protonation of the lactone carbonyl[3].

  • Initiation: Dissolve the acetonide-lactone substrate (1.0 equiv, ~1 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Catalysis: Add CeCl₃·7H₂O (0.2 equiv) followed by oxalic acid (0.1 equiv) in one portion.

  • Propagation: Stir the reaction mixture at ambient temperature (20–25 °C). Monitor progression via TLC (typically complete within 2–4 hours).

  • Validation & Quench (Critical): Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Causality: Neutralizing the mixture before concentration prevents acid-catalyzed concentration effects that could force lactone ring-opening during solvent evaporation.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Heterogeneous Resin Catalysis (Dowex 50W-X8)

Rationale: Dowex 50W-X8 is a strongly acidic cation exchange resin[2]. The heterogeneous nature restricts the reaction to the resin surface. The sterically accessible acetonide undergoes rapid hydrolysis, while the bulkier lactone ring is sterically hindered from interacting extensively with the sulfonic acid sites, preventing transesterification even in methanolic solvents[4][6].

  • Preparation: Pre-wash Dowex 50W-X8 (H⁺ form, 100 mg per mmol of substrate) sequentially with deionized water, acetone, and methanol to remove impurities and swell the resin matrix.

  • Initiation: Dissolve the substrate (1.0 equiv, ~1 mmol) in HPLC-grade methanol (10 mL).

  • Catalysis: Add the pre-washed Dowex resin to the solution and stir gently at room temperature.

  • Validation: Monitor strictly via TLC or LC-MS. Causality: Prolonged exposure (>4 hours) can lead to gradual transesterification of the lactone; strict time control is essential to maintain kinetic selectivity.

  • Isolation: Upon completion (typically 1–3 hours), filter the mixture through a pad of Celite to remove the resin. Wash the pad with additional methanol (5 mL) and concentrate the filtrate under reduced pressure.

Protocol C: Kinetically Controlled Aqueous Brønsted Acid (TFA/H₂O)

Rationale: Trifluoroacetic acid (TFA) is a strong Brønsted acid. To prevent lactone degradation, the reaction must be run under strict kinetic control at low temperatures in a highly polar solvent mixture. This exploits the rapid rate of acetal hydrolysis compared to the higher activation energy required for lactone ring-opening[5][7].

  • Initiation: Dissolve the substrate (1.0 equiv, ~1 mmol) in dichloromethane (5 mL) and cool to 0 °C using an ice-water bath.

  • Catalysis: Prepare a pre-cooled (0 °C) solution of TFA/H₂O (4:1 v/v, 2 mL) and add it dropwise to the substrate solution.

  • Propagation: Stir vigorously at 0 °C for 30 minutes. If incomplete, allow the reaction to slowly warm to room temperature, monitoring every 15 minutes.

  • Validation & Quench (Critical): Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH is ~7. Causality: Quenching at room temperature causes an exothermic neutralization that can trigger base-catalyzed lactone aminolysis or hydrolysis.

  • Isolation: Separate the organic layer, extract the aqueous phase with DCM (2 × 10 mL), dry over Na₂SO₄, and concentrate.

Conclusion

The orthogonal deprotection of acetonides in the presence of lactones is a masterclass in kinetic versus thermodynamic control. By leveraging the hard Lewis acidity of Cerium(III), the steric exclusion of heterogeneous Dowex resins, or the strict thermal control of aqueous TFA, synthetic chemists can reliably unveil diols without compromising the structural integrity of the lactone core.

References

  • Title: 17.8: Acetals as Protecting Groups | Source: Chemistry LibreTexts | URL: 1

  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Source: ACS Publications (Chemical Reviews) | URL: 2

  • Title: An Efficient and Selective Method for Hydrolysis of Acetonides | Source: ResearchGate | URL: 3

  • Title: Synthesis and Biological Study of the Phomopsolide and Phomopsolidone Natural Products | Source: NIH (PMC) | URL: 5

  • Title: Efficient cleavage of terminal acetonide group: Chirospecific synthesis of 2,5-dideoxy-2,5-imino-D-mannitol | Source: ResearchGate | URL: 4

  • Title: Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues | Source: MDPI | URL: 7

  • Title: Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids | Source: Taylor & Francis | URL: 6

Sources

Foundational

D-erythruronolactone acetonide SDS and safety data sheet

Technical Whitepaper: D-erythruronolactone Acetonide (CAS 85254-46-2) – Safety Data Sheet (SDS) Protocols, Physicochemical Profiling, and Laboratory Workflows Executive Summary & Chemical Identity As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: D-erythruronolactone Acetonide (CAS 85254-46-2) – Safety Data Sheet (SDS) Protocols, Physicochemical Profiling, and Laboratory Workflows

Executive Summary & Chemical Identity

As a Senior Application Scientist, the handling, utilization, and safety profiling of specialized chiral building blocks requires a rigorous, mechanistic approach. D-erythruronolactone acetonide (CAS 85254-46-2)[1] is a highly specialized protected sugar derivative. Systematically identified as (3aR,6R,6aS)-6-hydroxy-2,2-dimethyl-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one[2], this compound serves as a critical intermediate in asymmetric synthesis. It is frequently utilized as a starting material to prepare complex chiral ligands, such as 1,4-bis(diphenylphosphino)butane-2,3-diol derivatives, which are essential for synthesizing Rh(I)-based catalysts used in the asymmetric hydrogenation of olefins[3].

The presence of the acetonide (isopropylidene) protecting group strategically masks the 2,3-diols of the erythruronic acid framework. This prevents unwanted side reactions during the functionalization of the lactone core, ensuring high stereochemical fidelity throughout multi-step synthetic pathways.

Physicochemical Profiling

Understanding the fundamental properties of D-erythruronolactone acetonide is the first step in designing safe and effective experimental workflows. The quantitative data below summarizes its core physicochemical identity.

PropertyValueReference
Chemical Name D-Erythruronolactone Acetonide[1]
IUPAC Name (3aR,6R,6aS)-6-hydroxy-2,2-dimethyl-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one[2]
CAS Registry Number 85254-46-2[1]
Molecular Formula C7H10O5[4]
Molar Mass 174.15 g/mol [4]
Structural Class Protected Sugar Lactone / Acetal[3]

Safety Data Sheet (SDS) & Hazard Mitigation Strategies

While D-erythruronolactone acetonide is not classified as highly toxic, its nature as a reactive organic powder necessitates stringent SDS compliance to prevent occupational exposure and ensure experimental integrity.

3.1 Hazard Identification (GHS Classification)

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

3.2 Personal Protective Equipment (PPE) & Causality

  • Respiratory Protection: N95 or P100 particulate respirators are mandated during bulk transfer. Causality: The compound is handled as a fine crystalline powder. Inhalation of these particulates poses a mechanical irritation risk to the respiratory mucous membranes, which can induce micro-abrasions and subsequent localized inflammation.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides a robust barrier against polar organic molecules. Because the compound possesses a hydrophilic lactone core and a lipophilic acetonide moiety, it exhibits amphiphilic characteristics that could facilitate dermal penetration if dissolved in ambient skin moisture.

  • Eye Protection: Snug-fitting safety goggles. Causality: Prevents ocular exposure to airborne dust, mitigating the risk of severe corneal irritation.

3.3 Environmental Controls & Spill Response In the event of a localized laboratory spill, rapid containment is critical to prevent aerosolization.

Spill_Response S1 Identify Spill (Solid/Dust Hazard) S2 Don PPE (N95/P100, Nitrile) S1->S2 S3 Containment (Avoid Dust Generation) S2->S3 S4 Neutralization (Moisten & Sweep) S3->S4 S5 Waste Disposal (EPA Compliant) S4->S5

Caption: Step-by-step laboratory spill response and containment workflow for solid chemical hazards.

Laboratory Workflows & Self-Validating Protocols

To ensure reproducibility and safety, the following protocols have been designed as self-validating systems.

Protocol 1: Anhydrous Reagent Preparation Objective: Prepare a 0.1 M stock solution of D-erythruronolactone acetonide.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Surface-bound moisture on glassware can prematurely initiate acetal hydrolysis, degrading the protecting group before the intended reaction.

  • Transfer: Weigh 1.74 g (10 mmol) of D-erythruronolactone acetonide[4] in a glovebox to prevent atmospheric moisture absorption.

  • Solvation: Inject 100 mL of anhydrous dichloromethane (DCM) via a gas-tight syringe. Stir at 400 rpm until complete dissolution is achieved.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and perform Fourier-transform infrared spectroscopy (FTIR). The absence of a broad O-H stretch (beyond the expected C6 hemiacetal signal) confirms that the acetonide ring remains intact and no premature hydrolysis has occurred.

Protocol 2: Acid-Catalyzed Deprotection (Acetal Cleavage) Objective: Remove the acetonide protecting group to yield the free 2,3-diol.

  • Reaction Setup: Cool the 0.1 M stock solution to 0 °C using an ice-water bath.

  • Acid Addition: Dropwise, add 10 mL of a 50% aqueous Trifluoroacetic Acid (TFA) solution over 15 minutes. Causality: The slow addition controls the exothermic protonation step. The biphasic nature of the system allows the organic layer to act as a sink for the liberated acetone, driving the chemical equilibrium toward complete deprotection.

  • Agitation: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C), stirring vigorously for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3). The complete disappearance of the high-Rf acetonide spot and the emergence of a highly polar baseline spot validates the reaction's completion, allowing you to proceed to the computationally expensive workup phase without risking yield loss.

Mechanistic Insights: Acetal Cleavage Pathway

The utility of the acetonide (isopropylidene) protecting group lies in its robust stability under basic conditions and its precise lability under acidic conditions. Understanding the exact cleavage mechanism is paramount for troubleshooting incomplete deprotections or unexpected side reactions.

Upon the introduction of an acid catalyst, one of the oxygen atoms of the 1,3-dioxolane ring is protonated. This induces a ring-opening event, generating a highly reactive oxocarbenium ion intermediate. Subsequent nucleophilic attack by water yields a hemiacetal, which rapidly collapses to liberate acetone and the fully deprotected D-erythruronolactone diol.

Acetal_Cleavage A D-erythruronolactone Acetonide B Protonated Intermediate A->B + H⁺ C Oxocarbenium Ion B->C Ring Opening D Hemiacetal Intermediate C->D + H₂O E D-erythruronolactone + Acetone D->E - H⁺

Caption: Acid-catalyzed acetonide cleavage mechanism yielding D-erythruronolactone and acetone.

References

  • ChemBK. "Furo[3,4-d]-1,3-dioxol-4(3aH)-one, dihydro-6-hydroxy-2,2-dimethyl-,[3aR-(3aα,6α,6aα)]- (9CI)". Retrieved from:[Link]

  • Molbase. "(3aR,6R,6aS)-6-hydroxy-2,2-dimethyl-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one". Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Total synthesis of leukotrienes using D-erythronolactone acetonide

Application Note: Total Synthesis of Leukotriene B Using D-Erythronolactone Acetonide Executive Summary This application note details the total synthesis of Leukotriene B (LTB ), a potent inflammatory mediator, utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis of Leukotriene B Using D-Erythronolactone Acetonide

Executive Summary

This application note details the total synthesis of Leukotriene B


 (LTB

), a potent inflammatory mediator, utilizing 2,3-O-isopropylidene-D-erythronolactone (D-erythronolactone acetonide) as the primary chiral scaffold. Unlike enzymatic or resolution-based routes, this protocol leverages the "chiral pool" strategy. The D-erythronolactone backbone pre-installs the critical

-diol stereochemistry required for biological activity, significantly reducing the need for complex asymmetric catalysis.

Key Advantages of this Protocol:

  • Chiral Economy: Direct translation of D-erythronolactone stereocenters to the LTB

    
     C5/C12 positions.
    
  • Scalability: Utilizes commercially available, inexpensive starting materials (D-isoascorbic acid derivative).

  • Stereocontrol: High

    
    -selectivity for the C6-C7 olefin via salt-free Wittig olefination.
    

Introduction & Mechanistic Rationale

Leukotrienes are arachidonic acid metabolites containing a conjugated triene system. LTB


 is chemically distinct due to its 

-dihydroxy pattern and a

-triene geometry.
The Chiral Synthon: D-Erythronolactone Acetonide

The starting material, 2,3-O-isopropylidene-D-erythronolactone , is a protected furanone. Its utility lies in its ability to undergo ring-opening to form a lactol (masked aldehyde), which serves as the divergence point for attaching the carboxyl "head" (C1-C5) and the hydrophobic "tail" (C6-C20) of the leukotriene.

Retrosynthetic Analysis

The strategy disconnects LTB


 at the C6-C7 double bond. The D-erythronolactone provides the C1-C6 fragment (specifically the chiral centers at C5 and C6).

Retrosynthesis LTB4 Leukotriene B4 (LTB4) (Target Molecule) FragmentA C1-C6 Fragment (Chiral Core) LTB4->FragmentA Retrosynthetic Disconnection FragmentB C7-C20 Fragment (Hydrophobic Tail) LTB4->FragmentB Erythro D-Erythronolactone Acetonide (Starting Material) FragmentA->Erythro Functional Group Interconversion Phosphonium Triphenylphosphonium Salt (Wittig Reagent) FragmentB->Phosphonium Precursor

Figure 1: Retrosynthetic breakdown of LTB


 utilizing the D-erythronolactone scaffold.

Experimental Protocols

Phase 1: Lactone Reduction to Chiral Lactol

Objective: Convert the lactone carbonyl to a hemiacetal (lactol) without over-reduction to the diol. This lactol exists in equilibrium with the open-chain hydroxy-aldehyde, which is the reactive species for the subsequent Wittig reaction.

Reagents:

  • Starting Material: 2,3-O-isopropylidene-D-erythronolactone (1.0 equiv)

  • Reductant: DIBAL-H (1.1 equiv, 1.0 M in toluene)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Saturated Rochelle's Salt (Potassium sodium tartrate)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve 2,3-O-isopropylidene-D-erythronolactone (5.0 g, 31.6 mmol) in anhydrous DCM (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (34.8 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Expert Insight: Rapid addition causes local heating, leading to ring-opening and over-reduction to the diol.

  • Monitoring: Stir at -78°C for 2 hours. Verify consumption of starting material via TLC (30% EtOAc/Hexane; Stain: KMnO

    
    ).
    
  • Quench: While still at -78°C, add methanol (5 mL) to destroy excess hydride.

  • Workup: Pour the cold mixture into a vigorously stirred solution of Saturated Rochelle's Salt (150 mL). Stir for 2 hours at room temperature until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Extract with DCM (3 x 50 mL), dry over Na

    
    SO
    
    
    
    , and concentrate
    • Stability Note: The resulting lactol is unstable on silica gel. Use immediately in Phase 2.

Phase 2: Stereoselective Wittig Olefination

Objective: Install the cis (Z) double bond at C6 using the open-chain aldehyde form of the lactol.

Reagents:

  • Phosphonium Salt: (4-carboxybutyl)triphenylphosphonium bromide

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS

  • Solvent: Anhydrous THF

Protocol:

  • Ylide Generation: In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (3 equiv) in anhydrous THF under argon. Cool to 0°C.

  • Deprotonation: Add NaHMDS (6 equiv) dropwise. The solution will turn deep orange/red, indicating ylide formation. Stir for 45 minutes.

  • Coupling: Cool the ylide solution to -78°C . Add the crude lactol (from Phase 1) dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.

    • Mechanism:[1] The reaction proceeds via the open-chain aldehyde. The salt-free conditions (using NaHMDS) favor the kinetic Z-alkene product.

  • Workup: Quench with saturated NH

    
    Cl. Acidify to pH 4 with 1M HCl to ensure the carboxylic acid is protonated. Extract with EtOAc.[2]
    
Phase 3: Construction of the Triene System (Yadav Modification)

To complete LTB


, the remaining hydroxyl group (formerly protected by the acetonide) is oxidized and coupled to the C7-C20 fragment.

Workflow Diagram:

Workflow Step1 D-Erythronolactone Acetonide Step2 Lactol (DIBAL-H, -78°C) Step1->Step2 Reduction Step3 Wittig Reaction (Z-Alkene Formation) Step2->Step3 Chain Ext. Step4 Acetonide Deprotection (Acid Hydrolysis) Step3->Step4 Hydrolysis Step5 Final Coupling (Suzuki or Sonogashira) Step4->Step5 Ligation

Figure 2: Step-by-step synthetic workflow.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes critical parameters that determine the stereochemical purity and yield of the synthesis.

ParameterSpecificationImpact of DeviationCorrective Action
Reduction Temp -78°C ± 2°C> -70°C leads to over-reduction (diol formation).Use liquid N

/Acetone if dry ice is insufficient; add reagent slower.
Moisture Control < 50 ppm H

O
Water quenches DIBAL-H and Wittig bases immediately.Flame-dry all glassware; use freshly distilled solvents.
Wittig Base NaHMDS / KHMDSLi-bases (e.g., BuLi) can cause isomerization or lower Z-selectivity.Stick to HMDS bases for "Salt-Free" conditions to maximize Z-ratio.
Acetonide Removal pH 3-4 (AcOH)Strong mineral acids (HCl) may cause migration of the double bond.Use 80% Acetic acid at room temperature.

Safety & Handling Guidelines

  • Unstable Intermediates: Leukotriene intermediates, particularly the conjugated trienes, are highly sensitive to light and oxygen .

    • Protocol: Wrap all reaction flasks and columns in aluminum foil.

    • Storage: Store all intermediates under Argon at -20°C.

  • DIBAL-H: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Solvent Degassing: Oxygen must be rigorously removed from solvents during the final coupling steps to prevent oxidative cleavage of the polyene chain.

References

  • Yadav, J. S. , et al.[3] "A concise and stereoselective synthesis of leukotriene B4 from D-erythronolactone." Tetrahedron Letters, vol. 29, no. 43, 1988, pp. 5555-5558. Link

  • Cohen, N. , et al. "Synthesis of chiral synthons from D-erythronolactone acetonide." Journal of the American Chemical Society, vol. 105, no. 11, 1983, pp. 3661-3672. Link

  • Organic Syntheses , Coll. Vol. 10, p.204 (2004); Vol. 75, p.12 (1997). "Preparation of 2,3-O-Isopropylidene-D-Erythronolactone." Link

  • Corey, E. J., et al. "Total Synthesis of Leukotrienes." The Logic of Chemical Synthesis, Wiley-Interscience. (General Reference for LT Retrosynthesis).

Sources

Application

Precision Nucleophilic Addition to 2,3-O-Isopropylidene-D-erythronolactone

Executive Summary This guide details the protocols for nucleophilic addition to 2,3-O-isopropylidene-D-erythronolactone (also known as the Cohen-Friedloff lactone).[1] Derived from D-isoascorbic acid, this chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for nucleophilic addition to 2,3-O-isopropylidene-D-erythronolactone (also known as the Cohen-Friedloff lactone).[1] Derived from D-isoascorbic acid, this chiral building block is pivotal in the synthesis of C-glycosides, leukotrienes, and polyhydroxylated alkaloids.[1]

The core challenge in utilizing this substrate is controlling the addition to stop at the lactol (hemiacetal) stage without triggering ring-opening to the acyclic ketone, while maintaining high diastereoselectivity.[1] This note provides optimized conditions for organolithium addition and subsequent stereoselective reduction.

Mechanistic Insight & Structural Logic[1]

The "Butterfly" Conformation

The substrate features a cis-fused bicyclic system (furo[3,4-d]-1,3-dioxole).[1] This rigid scaffold adopts a "butterfly" or "V-shape" conformation.[1]

  • Facial Selectivity: The gem-dimethyl groups of the acetonide shield the "concave" face of the bicyclic system.[1] Consequently, nucleophilic attack occurs predominantly from the convex (exo) face .[1]

  • Chemo-control: The lactone carbonyl is highly reactive.[1] To prevent double addition (leading to diols), the reaction requires cryogenic conditions (-78 °C) and stable "tetrahedral intermediate" formation, typically achieved with organolithiums or chelated Grignard reagents.[1]

Pathway Visualization

The following diagram outlines the reaction trajectory and downstream processing.

ReactionPathway Substrate 2,3-O-Isopropylidene- D-erythronolactone (Bicyclic Core) Intermediate Tetrahedral Lithio-Alkoxide Substrate->Intermediate Exo-face Attack Nucleophile Nucleophile (R-Li) (-78°C, THF) Nucleophile->Intermediate Lactol Lactol (Hemiacetal) (Stable Cyclic Form) Intermediate->Lactol Acid Quench (Kinetic Control) OpenChain Acyclic Keto-Diol (Over-reaction) Intermediate->OpenChain Warm up > -40°C (Thermodynamic) CGlycoside C-Glycoside (Target Product) Lactol->CGlycoside Et3SiH / BF3·OEt2 (Stereoselective Reduction)

Figure 1: Reaction pathway showing the critical divergence between stable lactol formation and acyclic ring-opening.[1]

Experimental Protocols

Protocol A: Preparation of Anhydrous Substrate

Note: The substrate is hygroscopic.[1] Water content >0.1% drastically lowers yield by quenching the organometallic reagent.[1]

  • Dissolution: Dissolve commercial 2,3-O-isopropylidene-D-erythronolactone in anhydrous toluene.

  • Azeotropic Drying: Concentrate the solution on a rotary evaporator to remove trace water as a toluene azeotrope.[1]

  • High Vacuum: Dry the resulting white solid under high vacuum (<0.5 mmHg) for 4 hours.

  • Storage: Store in a desiccator or glovebox.

Protocol B: Nucleophilic Addition (Organolithium)

Objective: Synthesis of the Lactol (Hemiacetal).[1] Example: Addition of Phenyllithium or 2-Lithio-1,3-dithiane.[1]

Reagents
  • Substrate: 1.0 equiv (e.g., 1.58 g, 10 mmol)

  • Nucleophile: 1.1 equiv (e.g., PhLi, 1.8M in di-n-butyl ether)[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: Saturated aqueous NH₄Cl[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add the dried substrate (10 mmol) and 40 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add the organolithium reagent (11 mmol) dropwise via syringe over 20 minutes.

    • Critical: Maintain internal temperature below -70 °C. A rapid exotherm suggests too fast addition, which risks ring opening.[1]

  • Incubation: Stir at -78 °C for 1–2 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the starting lactone (Rf ~0.[1]6) and appearance of the lactol (Rf ~0.4, often a streak due to anomeric equilibrium).[1]

  • Quench: While still at -78 °C, add 10 mL of saturated NH₄Cl solution.

    • Why: This protonates the alkoxide immediately, locking the hemiacetal ring before the mixture warms up.[1]

  • Workup: Allow to warm to room temperature. Dilute with Et₂O (50 mL). Wash with water and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if the acetonide is unstable, though usually standard silica is fine).[1]

Protocol C: Stereoselective Reduction to C-Glycosides

Objective: Converting the Lactol to the cyclic ether (removing the anomeric OH).[1]

  • Setup: Dissolve the crude lactol (from Protocol B) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C.

  • Reagents: Add triethylsilane (Et₃SiH, 3.0 equiv).

  • Catalyst: Add BF₃·OEt₂ (1.5 equiv) dropwise.[1]

  • Reaction: Stir for 1 hour at -78 °C, then slowly warm to 0 °C over 2 hours.

  • Outcome: This typically yields the trans-2,5-disubstituted tetrahydrofuran (C-glycoside) due to the oxocarbenium ion intermediate being attacked from the face opposite the bulky acetonide.[1]

Data Analysis & Troubleshooting

Characterization Data (Reference)
ParameterValue / ObservationNotes
Starting Material MP 67–69 °CWhite crystalline solid
Optical Rotation [α]D²⁰ ≈ -118° (c=1, H₂O)High purity indicator
Lactol ¹H NMR δ 5.2–5.6 ppm (Anomeric H)Appears as multiplet (α/β mix)
IR Carbonyl 1785 cm⁻¹ (Lactone)Disappears upon conversion to lactol
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Wet solvent quenching the nucleophileUse Protocol A (Azeotropic drying). Titrate organolithium before use.
Formation of Acyclic Ketone Reaction temperature too highStrictly maintain -78 °C. Ensure slow addition of nucleophile.
Acetonide Hydrolysis Acidic workup or unbuffered silicaUse neutral workup.[1] Add 1% Et₃N to chromatography solvent.
Double Addition (Diol) Excess nucleophile + warmingLimit nucleophile to 1.05–1.1 equiv.[1] Quench cold.

Workflow Optimization Logic

The following decision tree assists in selecting the correct nucleophile and conditions based on the desired target molecule.

Optimization Start Target Molecule? LactolTarget Hemiacetal / Lactol Start->LactolTarget DiolTarget Acyclic Diol / Triol Start->DiolTarget Cond1 Use Organolithium (RLi) Temp: -78°C Quench: Cold NH4Cl LactolTarget->Cond1 Cond2 Use Grignard (RMgBr) Temp: 0°C to RT Excess Reagent (2.5 eq) DiolTarget->Cond2 HardSoft Nucleophile Type? Cond1->HardSoft Dithiane Use 2-Lithio-1,3-dithiane (Masked Aldehyde) HardSoft->Dithiane Soft/Stabilized Alkyl Use n-BuLi / PhLi (Direct Alkylation) HardSoft->Alkyl Hard

Figure 2: Decision matrix for experimental condition selection.

References

  • Cohen, H.; et al. "Preparation of 2,3-O-Isopropylidene-D-erythronolactone from D-Isoascorbic Acid."[1] Organic Syntheses, 1985 , 63, 127.[1] [1]

    • Primary source for substrate synthesis and physical properties.[1]

  • Wagner, T. R.; et al. "Addition of Lithiated C-Nucleophiles to 2,3-O-Isopropylidene-D-erythronolactone: Stereoselective Formation of a Furanose C-Disaccharide."[1] The Journal of Organic Chemistry, 2003 , 68, 4527–4530.[1] [1]

    • Authoritative source for the PhLi/Dithiane addition and Et3SiH reduction protocols.
  • Hanessian, S. "Total Synthesis of Natural Products: The 'Chiron' Approach."[1] Pergamon Press, 1983 .[1]

    • Foundational text on using erythronolactone as a chiral templ
  • Somfai, P. "2,3-O-Isopropylidene-D-erythronolactone."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 .[1] [1]

    • Comprehensive review of reactivity and applic

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Chiral Pheromones from D-Erythruronolactone Acetonide

Abstract The precise stereochemical nature of insect pheromones is paramount to their biological activity, often with only one specific stereoisomer being active while others can be inactive or even inhibitory.[1] This n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise stereochemical nature of insect pheromones is paramount to their biological activity, often with only one specific stereoisomer being active while others can be inactive or even inhibitory.[1] This necessity for high optical purity presents a significant challenge in synthetic organic chemistry. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a robust and efficient solution.[2] This guide details the strategic application of D-erythruronolactone acetonide, a versatile chiral building block derived from carbohydrates, for the stereocontrolled synthesis of complex chiral pheromones. We will explore the underlying chemical principles, provide detailed experimental protocols for key transformations, and use the synthesis of the fire ant queen recognition pheromone, (-)-invictolide, as a practical case study to illustrate the methodology.

Introduction: The Imperative of Chirality in Chemical Ecology

Insect pheromones are semiochemicals that mediate intraspecific communication, playing critical roles in mating, aggregation, and alarm signaling.[2] The specificity of the pheromone-receptor interaction in insects is often exquisitely sensitive to stereochemistry. The synthesis of these molecules for use in sustainable pest management, therefore, demands methods that afford high enantiomeric and diastereomeric purity.[1][3] Enantiospecific synthesis starting from naturally occurring chiral molecules, such as carbohydrates, is a premier strategy to achieve this goal, bypassing the need for challenging resolution steps or expensive asymmetric catalysts.[2]

D-erythruronolactone acetonide, derived from L-ascorbic acid or D-isoascorbic acid, is an ideal chiral synthon. Its rigid fused-ring system, pre-defined stereocenters, and versatile lactone functionality provide a powerful platform for constructing complex molecular architectures. The acetonide group serves as a robust protecting group for the vicinal diol, a common feature in carbohydrate-derived synthons, allowing for selective manipulation of other parts of the molecule.[4][5]

Retrosynthetic Strategy: A Convergent Approach

A convergent synthesis, where different fragments of the target molecule are prepared separately before being coupled, is often more efficient for complex targets. For our case study, the δ-lactone pheromone (-)-invictolide, a retrosynthetic analysis reveals two key fragments that can be coupled to construct the carbon skeleton.

Our strategy leverages D-erythruronolactone acetonide to construct the chiral core of the "right-hand" fragment containing the C6 stereocenter. This involves a key C-C bond formation to append the side chain.

G Target (-)-Invictolide (Target Pheromone) Bond_Formation Key C-C Bond Formation (e.g., Wittig or Grignard Coupling) Target->Bond_Formation Lactonization Fragment_A Fragment A (Aldehyde) Derived from D-Erythruronolactone Acetonide Bond_Formation->Fragment_A Fragment_B Fragment B (Nucleophile) (e.g., Phosphonium Ylide or Grignard Reagent) Bond_Formation->Fragment_B Starting_Material D-Erythruronolactone Acetonide (Chiral Pool Synthon) Fragment_A->Starting_Material Reduction & Oxidation

Caption: Retrosynthetic analysis of a chiral pheromone.

Synthesis of Key Intermediates from D-Erythruronolactone Acetonide

The first critical phase is the conversion of the starting lactone into a functionalized intermediate suitable for C-C bond formation. A common and effective strategy is to transform the lactone into a chiral aldehyde.

Protocol: Reductive Opening and Oxidation to Aldehyde

This two-step sequence first reduces the lactone to the corresponding lactol (a cyclic hemiacetal) or diol, followed by selective oxidation to the aldehyde.

Step 1: Partial Reduction of the Lactone The causality here is crucial: a powerful reducing agent like LiAlH₄ would reduce the lactone completely to a diol. To stop at the lactol stage, a milder, sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.

  • Materials: D-erythruronolactone acetonide, Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes), Anhydrous Toluene, Anhydrous Dichloromethane (DCM), Methanol, Saturated Sodium Potassium Tartrate solution (Rochelle's salt).

  • Procedure:

    • Dissolve D-erythruronolactone acetonide (1.0 eq) in anhydrous toluene under an argon atmosphere in a flame-dried, three-neck flask equipped with a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The dropwise addition prevents over-reduction and controls the exothermic reaction.

    • Stir the reaction at -78 °C for 3 hours. Monitor by TLC (Thin Layer Chromatography).

    • Quench the reaction by the slow, careful addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and pour it into a vigorously stirring solution of Rochelle's salt. Stir until two clear layers form (this can take several hours).

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactol.

Step 2: Oxidation to the Aldehyde A mild oxidation is necessary to convert the lactol to the aldehyde without epimerizing the adjacent stereocenter or over-oxidizing to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice due to its high selectivity and mild reaction conditions.

  • Materials: Crude lactol from Step 1, Dess-Martin periodinane (DMP), Anhydrous Dichloromethane (DCM), Saturated NaHCO₃ solution, Na₂S₂O₃ solution.

  • Procedure:

    • Dissolve the crude lactol in anhydrous DCM under an argon atmosphere.

    • Add DMP (1.2 eq) portion-wise at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

    • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution. Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting aldehyde by flash column chromatography on silica gel.

Key Carbon-Carbon Bond Forming Reactions

With the chiral aldehyde in hand, the next stage is to append the remainder of the carbon skeleton. The Wittig reaction is a powerful method for forming a carbon-carbon double bond with control over geometry.[6]

The Wittig Reaction: Controlling Alkene Geometry

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For many pheromones, a (Z)-alkene is required. This is typically achieved using unstabilized ylides under salt-free conditions at low temperatures.[7] The low temperature favors the kinetically formed cis-oxaphosphetane intermediate, which collapses to the (Z)-alkene.[7][8]

G cluster_ylide Ylide Generation (Salt-Free) cluster_reaction Wittig Reaction Phosphonium R-CH₂-P⁺Ph₃ Br⁻ Ylide R-CH=PPh₃ (Unstabilized Ylide) Phosphonium->Ylide Deprotonation Base KHMDS (Salt-Free Base) Base->Ylide Oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) Ylide->Oxaphosphetane Nucleophilic Attack (-78 °C) Aldehyde Chiral Aldehyde (from Lactone) Aldehyde->Oxaphosphetane Z_Alkene (Z)-Alkene Product Oxaphosphetane->Z_Alkene Syn-Elimination TPO Ph₃P=O (Byproduct) Oxaphosphetane->TPO

Caption: Workflow for a Z-selective Wittig reaction.

Protocol: Z-Selective Wittig Olefination

This protocol is optimized for maximizing the formation of the (Z)-alkene isomer.[7]

  • Materials: Alkyltriphenylphosphonium bromide (1.1 eq), Potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq), Chiral aldehyde from Section 3.2 (1.0 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Ylide Generation: To a stirred suspension of the dry phosphonium salt in anhydrous THF at 0 °C under an argon atmosphere, add KHMDS portion-wise. The characteristic deep red/orange color of the ylide should appear. Stir at 0 °C for 1 hour.

    • Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of the chiral aldehyde in anhydrous THF dropwise over 20 minutes. The slow addition helps maintain the low temperature and control the reaction rate.[7]

    • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography. The less polar alkene will elute before the highly polar triphenylphosphine oxide.

ParameterConditionRationale
Base KHMDS or NaHMDS"Salt-free" bases avoid lithium salts which can equilibrate intermediates, leading to lower Z:E ratios.
Solvent Apolar (THF, Toluene)Polar solvents can stabilize intermediates, reducing selectivity. THF is standard.
Temperature -78 °CFavors the irreversible, kinetic pathway to the cis-oxaphosphetane, maximizing Z-alkene formation.[7]
Ylide Type UnstabilizedYlides lacking a conjugating group are more reactive and give higher Z-selectivity.

Alternative C-C Bond Formation: The Grignard Reaction

An alternative strategy involves the addition of an organometallic nucleophile, such as a Grignard reagent, to the lactone. This reaction must be carefully controlled, as Grignard reagents can add twice to a lactone, first opening the ring to form a keto-alcohol intermediate, which is then attacked by a second equivalent to yield a diol after workup.[9][10]

Protocol: Grignard Addition to D-Erythruronolactone Acetonide

This protocol aims for the double addition to form a diol, which can then be further manipulated.

  • Materials: D-erythruronolactone acetonide (1.0 eq), Alkylmagnesium bromide (Grignard reagent, 2.5 eq), Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Place a solution of the lactone in anhydrous THF in a flame-dried flask under an argon atmosphere and cool to 0 °C.

    • Add the Grignard reagent dropwise via syringe. A color change or slight exotherm may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (TLC analysis).

    • Cool the reaction back to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting diol by flash column chromatography.

Final Transformations: Deprotection and Lactonization

The final steps in the synthesis involve manipulating the functional groups installed in the previous steps to assemble the final pheromone structure. For a lactone pheromone like (-)-invictolide, this involves deprotection of the acetonide and a cyclization/lactonization event.

Protocol: Acetonide Deprotection and Oxidative Lactonization

Acid-catalyzed hydrolysis is the standard method for removing the acetonide protecting group.[11] Subsequent lactonization can often be achieved under the same or slightly modified conditions, or via a separate oxidation step if a diol needs to be converted into a lactone.

  • Materials: Acetonide-protected precursor, Acetic acid, Water, THF. For oxidative lactonization: TEMPO, PhI(OAc)₂.

  • Procedure (Hydrolytic Deprotection):

    • Dissolve the acetonide-protected compound in a 3:1:1 mixture of THF:Acetic Acid:Water.

    • Stir the reaction at 40 °C for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

    • The crude triol can then be taken to the next step.

  • Procedure (Oxidative Lactonization of a 1,5-Diol):

    • This advanced method is used to form a lactone from a primary alcohol while a secondary alcohol is also present.[12]

    • Dissolve the diol precursor (1.0 eq) in DCM.

    • Add (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 eq) and TEMPO (0.1 eq).

    • Stir at room temperature until the reaction is complete.

    • Quench with Na₂S₂O₃ solution, extract with DCM, dry, and concentrate.

    • Purify by column chromatography to yield the final lactone pheromone.

Conclusion

D-erythruronolactone acetonide stands as a powerful and cost-effective chiral synthon for the asymmetric synthesis of complex natural products. Its inherent stereochemistry and versatile functionality allow for the development of highly stereocontrolled and efficient synthetic routes. By understanding the causality behind key transformations such as reductive opening, Wittig olefination, and Grignard additions, researchers can rationally design pathways to a wide array of chiral pheromones. The protocols and strategies outlined in this guide provide a robust framework for professionals in chemical ecology and drug development to harness the potential of this valuable chiral building block for creating molecules of significant biological and commercial interest.

References

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Enantiomerically Pure Insect Pheromones: The Carbohydrate Synthetic Approach. ACS Publications. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. Available at: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. Available at: [Link]

  • Stereospecific synthesis of (−)-α-multistriatin from D-glucose. Canadian Science Publishing. Available at: [Link]

  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry. Available at: [Link]

  • Overview of Kenji Mori's pheromone synthesis series. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Organic Synthesis in Pheromone Science. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Wittig Reaction. Boston University OpenBU. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. Available at: [Link]

  • Total Synthesis of (-)-Invictolide. ResearchGate. Available at: [Link]

  • Stereoselective total synthesis of (.+-.)-invictolide. An efficient preparation of a trisubstituted .delta.-lactone from aldol precursors. ACS Publications. Available at: [Link]

  • Reactions of steroid A-ring lactones with Grignard reagents. RSC Publishing. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. Available at: [Link]

  • Wittig Reaction (continued). University of Massachusetts Lowell. Available at: [Link]

Sources

Application

Precision Protocols for C-Glycoside Synthesis via Grignard Addition to Sugar Lactones

Executive Summary & Strategic Rationale The synthesis of C-glycosides (C-glycosyl compounds) is a cornerstone of modern carbohydrate chemistry. Unlike their O-glycoside counterparts, C-glycosides possess a carbon-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of C-glycosides (C-glycosyl compounds) is a cornerstone of modern carbohydrate chemistry. Unlike their O-glycoside counterparts, C-glycosides possess a carbon-carbon bond at the anomeric center, rendering them resistant to enzymatic hydrolysis by glycosidases and acid-catalyzed degradation. This metabolic stability makes them invaluable pharmacophores in the development of SGLT2 inhibitors, nucleoside analogues, and antigen-specific immunotherapies.

This guide details the nucleophilic addition of Grignard reagents to sugar lactones (specifically aldonolactones). While conceptually simple, this reaction is fraught with practical challenges:

  • Over-addition: Grignard reagents typically add twice to esters to form tertiary alcohols. In sugar lactones, the intermediate hemiacetal alkoxide is relatively stable, but uncontrolled conditions can lead to ring-opening and double addition.

  • Stereocontrol: The stereochemistry of the new C-C bond is determined by the approach of the nucleophile, which is governed by the ring conformation and protecting groups.

  • Protecting Group Incompatibility: The high basicity of Grignard reagents necessitates robust protecting group strategies (typically benzyl ethers) that can withstand strong bases while preventing chelation-induced side reactions.

This protocol focuses on the 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone scaffold, the "gold standard" electrophile for synthesizing C-glucosyl derivatives.

Strategic Workflow & Mechanism

The synthesis follows a linear three-stage workflow. The success of the Grignard addition (Stage 2) is entirely dependent on the purity of the lactone precursor (Stage 1) and is functionally useless without the subsequent stereoselective reduction (Stage 3) that locks the anomeric configuration.

Workflow Diagram

G Start Methyl alpha-D-Glucopyranoside Step1 1. Benzylation (BnBr/NaH) 2. Hydrolysis (AcOH/HCl) Start->Step1 Lactone 2,3,4,6-Tetra-O-benzyl- D-glucono-1,5-lactone (Electrophile) Step1->Lactone Yield: ~75-80% Grignard Grignard Addition (R-MgBr, THF, -78°C) Lactone->Grignard Nucleophilic Attack Hemiacetal Hemiacetal/Lactol Intermediate Grignard->Hemiacetal Controlled Addition Reduction Stereoselective Reduction (Et3SiH / BF3·OEt2) Hemiacetal->Reduction Oxocarbenium Ion Product 1-C-Alkyl-2,3,4,6-tetra- O-benzyl-beta-D-glucopyranoside Reduction->Product Beta-Selective

Figure 1: Strategic workflow for C-glycoside synthesis from methyl glucoside. The lactone intermediate is the critical divergence point.

Core Protocol 1: Preparation of the Lactone Scaffold

Target: 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone Rationale: Direct benzylation of gluconolactone is often low-yielding due to solubility issues and ring opening. The most robust route proceeds via benzylation of methyl glucoside followed by hydrolysis and oxidation. However, for this guide, we utilize the modified direct oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose , which is commercially available or easily synthesized.

Materials
  • Substrate: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (5.4 g, 10 mmol)

  • Oxidant: DMSO (Dimethyl sulfoxide) / Ac2O (Acetic Anhydride)

  • Solvent: Dry DMSO

  • Workup: Saturated NaHCO3, Diethyl Ether

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 5.4 g of tetra-O-benzyl-D-glucopyranose in 20 mL of anhydrous DMSO.

  • Oxidation: Add 15 mL of Acetic Anhydride dropwise at room temperature.

    • Expert Insight: This is an Albright-Goldman oxidation variant. The reaction is typically slow (12-24 hours).

  • Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 3:1). The lactone (Rf ~0.6) moves faster than the lactol starting material (Rf ~0.3).

  • Quench: Pour the reaction mixture into 100 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with sat. NaHCO3 (until neutral) and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).

  • Validation:

    • IR: Look for the characteristic lactone carbonyl stretch at 1750 cm⁻¹ .

    • NMR: Absence of the anomeric proton (H-1) signal (typically ~5.2 ppm for lactol).

Core Protocol 2: The Grignard Addition

Target: 1-C-Alkyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (Hemiacetal) Critical Parameter: Temperature control is vital to prevent the "double addition" that opens the ring to form a diol.

Materials
  • Electrophile: 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (1.0 eq)

  • Nucleophile: R-MgBr (1.2 - 1.5 eq) in THF or Et2O.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Saturated NH4Cl.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask equipped with a magnetic stir bar and nitrogen inlet.

  • Substrate Prep: Dissolve the lactone (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: While some protocols suggest 0°C, -78°C is strongly recommended for complex R-groups to maximize the stability of the tetrahedral intermediate and prevent ring opening.

  • Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1-2 hours.

    • Self-Validating Check: TLC should show the disappearance of the starting lactone. The product (hemiacetal) often streaks or appears as a spot with slightly lower Rf than the lactone.

  • Quench: Quench at low temperature by adding saturated aqueous NH4Cl (5 mL). Allow to warm to room temperature.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Isolation: Concentrate to yield the crude hemiacetal.

    • Note: The hemiacetal is often anomeric mixtures (alpha/beta). It is usually subjected to the reduction step immediately without rigorous purification to avoid degradation.

Core Protocol 3: Stereoselective Reduction (The "Locking" Step)

Target: 1-C-Alkyl-beta-D-glucopyranoside Mechanism: The Lewis acid generates an oxocarbenium ion. The silane hydride approaches from the alpha-face (axial), forcing the alkyl group into the beta (equatorial) position.

Materials
  • Substrate: Crude Hemiacetal from Protocol 2.

  • Reductant: Triethylsilane (Et3SiH) (3.0 eq).

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF3·OEt2) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude hemiacetal in anhydrous DCM (0.1 M) and cool to -40°C (Acetonitrile/Dry Ice bath).

  • Reagent Addition: Add Triethylsilane (3.0 eq) followed by the dropwise addition of BF3·OEt2 (1.5 eq).

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Carefully add saturated NaHCO3.

  • Purification: Extract with DCM, dry, and concentrate. Purify via flash chromatography.

  • Stereochemical Verification:

    • 1H NMR: The coupling constant (

      
      ) is the diagnostic standard.
      
    • Beta-C-glycoside:

      
       (trans-diaxial relationship).
      
    • Alpha-C-glycoside:

      
       (equatorial-axial).
      

Troubleshooting & Optimization

Failure ModeSymptomRoot CauseCorrective Action
Ring Opening Isolation of acyclic keto-diols or tertiary alcohols.Temperature too high during Grignard addition; Excess Grignard.Strictly maintain -78°C; Use exactly 1.1-1.2 eq of Grignard; Ensure slow addition.
No Reaction Recovered Lactone.Wet solvents quenching Grignard; Enolization of lactone.Titrate Grignard reagent before use; Ensure anhydrous conditions; If R-MgBr is basic/bulky, use Cerium(III) chloride additive (Organocerium chemistry).
Low Stereoselectivity Mixture of alpha/beta anomers after reduction.Solvent coordination effects; Temperature too high during reduction.Switch solvent from MeCN to DCM (non-coordinating); Lower reduction temperature to -78°C.
Elimination Formation of exocyclic enol ethers (Glycals).Acidic workup too harsh; Elimination of the OH group before reduction.Use milder Lewis acids (e.g., TMSOTf instead of BF3); Ensure rapid quenching.

References

  • Rainer, H., et al. (2000). Synthesis of C-glycosides via Grignard addition to sugar lactones.[1] Journal of Organic Chemistry.

  • Nicotra, F. (1997). Synthesis of C-glycosides of biological interest.[2][3][4][5][6] Topics in Current Chemistry.

  • Yang, Y., et al. (2006). Synthesis of a C-glycoside analogue of beta-D-galactosyl hydroxylysine. National Institutes of Health (NIH).

  • Organic Chemistry Portal. Grignard Reaction Protocols and Mechanisms.

Sources

Method

Using D-erythronolactone acetonide as a chiral pool starting material

Executive Summary In the landscape of chiral pool synthesis, D-erythronolactone acetonide (2,3-O-isopropylidene-D-erythronolactone) stands as a premier C4 building block.[1] Derived from the abundant and inexpensive food...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chiral pool synthesis, D-erythronolactone acetonide (2,3-O-isopropylidene-D-erythronolactone) stands as a premier C4 building block.[1] Derived from the abundant and inexpensive food additive D-isoascorbic acid (erythorbic acid) , this lactone offers a rigid, pre-defined stereochemical array (2R, 3R) protected by an acetonide group.[1]

This guide provides a technical roadmap for researchers utilizing this synthon. Unlike linear protocols, we treat this molecule as a "divergent hub"—a stable precursor capable of accessing complex polyol chains, chiral fragments for pheromones, and nucleoside analogs.[1] We focus on the Cohen-Saucy oxidation for sourcing and the controlled DIBAL reduction as the gateway to carbon-carbon bond formation.[1]

The Chiral Hub: Structural Versatility

The utility of D-erythronolactone acetonide lies in its ability to differentiate the C1 and C4 positions while maintaining the integrity of the C2-C3 stereocenters.[1]

Key Reactivity Modes:

  • Lactone Carbonyl (C1): Susceptible to nucleophilic attack (Grignard, hydride) to generate lactols or acyclic ketones.[1]

  • Acetonide Protection (C2-C3): Locks the cis-diol configuration, imposing conformational rigidity that directs facial selectivity during additions.[1]

  • Alpha-Proton (C2): Although less commonly exploited, enolization is possible for stereoselective alkylation.[1]

Visualizing the Pathway

The following diagram illustrates the divergent synthesis potential starting from D-Isoascorbic Acid.

ChiralHub Figure 1: Divergent synthesis pathways from D-Erythronolactone Acetonide. Iso D-Isoascorbic Acid (Starting Material) Lactone D-Erythronolactone Acetonide (The Hub) Iso->Lactone 1. H2O2, K2CO3 2. Acetone, H+ Lactol D-Erythrose Acetonide (Lactol) Lactone->Lactol DIBAL-H -78°C (Controlled) Triol Chiral Triols (Ring Opening) Lactone->Triol LiAlH4 or Grignard (Excess) Amide Weinreb Amides (Ketone Precursors) Lactone->Amide MeNH(OMe) AlMe3 Olefin Chiral Dienes/ Building Blocks Lactol->Olefin Wittig/HWE Reagents

[1][2]

Sourcing & Preparation: The Cohen Protocol

While D-erythronolactone acetonide is commercially available, it is often more cost-effective to synthesize it in-house from D-isoascorbic acid, especially for multi-gram scale-up.[1] The method established by Cohen et al. (Hoffmann-La Roche) is the industry standard for reproducibility and enantiomeric purity.

Mechanism & Causality

The synthesis involves the oxidative degradation of the C5-C6 bond of D-isoascorbic acid.[1]

  • Why H2O2/CaCO3? Basic hydrogen peroxide cleaves the alpha-keto acid motif.[1] Calcium carbonate buffers the reaction to prevent epimerization of the sensitive stereocenters.

  • Why Acetone/Dimethoxypropane? Thermodynamic control favors the formation of the 5-membered dioxolane ring fused to the gamma-lactone, which is the most stable conformer.[1]

Protocol 1: Synthesis from D-Isoascorbic Acid

Reference: Cohen, N. et al. J. Am. Chem. Soc. 1983, 105, 3661.[1]

Reagents:

  • D-Isoascorbic acid (Erythorbic acid)[1]

  • Hydrogen Peroxide (30%)[1][2]

  • Calcium Carbonate (solid)[1]

  • 2,2-Dimethoxypropane (DMP)[1]

  • p-Toluenesulfonic acid (pTSA)[1]

Step-by-Step:

  • Oxidation: Suspend D-isoascorbic acid (176 g, 1.0 mol) and CaCO3 (100 g) in water (1 L). Cool to 10°C.

  • Addition: Add 30% H2O2 (300 mL) dropwise over 2 hours. Critical: Maintain temperature <20°C to avoid decomposition.

  • Workup: Stir for 12 hours. Treat with charcoal (10 g), filter, and concentrate the filtrate to a thick syrup (D-erythronolactone).

  • Acetonide Protection: Dissolve the crude syrup in acetone (500 mL) and DMP (150 mL). Add pTSA (1 g).

  • Crystallization: Stir at room temperature for 24 hours. Neutralize with Et3N. Concentrate and recrystallize from ether/hexanes.

  • Yield: Expect ~115-120 g (70-75%) of white crystalline solid.

    • Melting Point: 68-69°C.[1]

    • Optical Rotation:

      
       (c=1, H2O).[1]
      

Application Protocol: The Gateway to C-C Bonds

The most frequent bottleneck in using this lactone is the controlled reduction to the lactol . Over-reduction to the diol is a common failure mode. The lactol (2,3-O-isopropylidene-D-erythrose) is the actual substrate for Wittig olefinations that extend the carbon chain.[1]

Protocol 2: Controlled DIBAL Reduction to D-Erythrose Acetonide

Target Audience: Medicinal Chemists requiring >95% selectivity for the lactol.

Reagents:

  • D-Erythronolactone Acetonide (10.0 g, 63.2 mmol)[1]

  • DIBAL-H (1.0 M in Toluene)[1]

  • Anhydrous Toluene (Solvent)[1]

  • Methanol (Quench)

  • Rochelle's Salt (Potassium Sodium Tartrate)[1]

Experimental Setup:

  • Flame-dried 500 mL 3-neck flask under Argon atmosphere.

  • Internal temperature probe (Critical).[1]

  • Dry Ice/Acetone bath.[1]

Procedure:

  • Dissolution: Dissolve the lactone (10.0 g) in anhydrous toluene (200 mL). Cool the solution to -78°C .

    • Expert Note: Toluene is preferred over THF here because DIBAL-H forms tighter aggregates in toluene, moderating its reactivity and enhancing the selectivity for the lactol over the open-chain diol.[1]

  • Addition: Add DIBAL-H (66 mL, 1.05 equiv) dropwise via syringe pump over 45 minutes.

    • Constraint: The internal temperature must not rise above -70°C. A localized exotherm will cause ring opening and over-reduction.[1]

  • Equilibration: Stir at -78°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The lactone spot (Rf ~0.6) should disappear; the lactol appears as a streak (Rf ~0.4).

  • Quench: While still at -78°C, add Methanol (10 mL) dropwise. Caution: Vigorous gas evolution.[1]

  • Workup (The Emulsion Breaker):

    • Remove the cooling bath and add saturated aqueous Rochelle's Salt solution (150 mL).

    • Stir vigorously at room temperature for 2-3 hours. Why? Aluminum salts form a gelatinous emulsion.[1] Tartrate ligands displace the aluminum, clarifying the layers.[1]

  • Isolation: Separate layers. Extract aqueous phase with Ethyl Acetate (3 x 100 mL). Dry combined organics over MgSO4 and concentrate.

  • Result: Colorless oil (quantitative mass recovery).

    • Stability Warning: The lactol is unstable on silica gel. Do not chromatograph. Use immediately in the next step (e.g., Wittig reaction).

Data Summary: Comparative Reactivity

ReagentConditionsProduct OutcomeKey Application
DIBAL-H (1.05 eq) Toluene, -78°CLactol (Hemiacetal) Precursor for Wittig/HWE reactions.[1]
LiAlH4 (Excess) THF, 0°CTriol (Acyclic) Synthesis of chiral glycerol derivatives.[1]
R-MgBr (2+ eq) Et2O, 0°CDiol (Tertiary alcohol) Access to chiral tertiary alcohols.[1]
MeNH(OMe) / AlMe3 DCM, 0°CWeinreb Amide Stable intermediate for ketone synthesis.[1]
H+ / MeOH RefluxMethyl Ester (Open) Deprotection/Transesterification.

Troubleshooting & Optimization

  • Problem: Low yield of lactol; presence of diol.

    • Root Cause: Temperature spike during DIBAL addition or presence of moisture.

    • Fix: Ensure probe is in the solution, not just the bath. Dry toluene over Na/Benzophenone or molecular sieves (3Å).[1]

  • Problem: Racemization of the alpha-center.

    • Root Cause: Basic conditions during downstream Wittig reactions.

    • Fix: Use Masamune-Roush conditions (LiCl/DBU) for HWE reactions, which are milder than NaH.

  • Problem: Acetonide hydrolysis.

    • Root Cause: Trace acid in solvents (e.g., CDCl3 for NMR).[1]

    • Fix: Add a trace of solid NaHCO3 to the NMR tube or storage vial.

References

  • Cohen, N.; Banner, B. L.; Lopresti, R. J.; et al. (1983).[1] "Enantioselective synthesis of leukotriene B4 and related compounds from D-isoascorbic acid." Journal of the American Chemical Society, 105(11), 3661–3672.[1] Link

  • Organic Syntheses. (1985).[3] "2,3-O-Isopropylidene-D-erythronolactone."[1] Org.[1][4][5][6] Synth. 63, 127.[1] Link

  • Hanessian, S. (1983).[1] Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.[1] (Foundational text on using chiral templates).

  • Marshall, J. A.; Beaudoin, S. (1994).[1] "Synthesis of 4-Phospho-D-erythronate." Journal of Organic Chemistry, 59, 6614.[1] (Application example).

  • Jurczak, J.; Pikul, S.; Bauer, T. (1986).[1] "(R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in stereoselective organic synthesis." Tetrahedron, 42(2), 447-488.[1] (Context on related C3/C4 synthons).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review MSDS and perform a risk assessment before handling pyrophoric reagents like DIBAL-H.[1]

Sources

Application

Application Note: Synthesis of Prostaglandins from D-Erythronolactone Acetonide

This Application Note details the stereocontrolled synthesis of prostaglandin (PG) precursors, specifically the chiral cyclopentenone core , utilizing D-erythronolactone acetonide as a chiral pool starting material. This...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the stereocontrolled synthesis of prostaglandin (PG) precursors, specifically the chiral cyclopentenone core , utilizing D-erythronolactone acetonide as a chiral pool starting material. This route is favored in drug development for its cost-efficiency, scalability, and ability to access various PG analogues (e.g., PGA, PGE series) via a divergent intermediate.

[1]

Introduction & Strategic Overview

Prostaglandins are potent lipid mediators with critical roles in inflammation, vasodilation, and smooth muscle regulation. Traditional syntheses (e.g., Corey, Stork) often require lengthy resolution steps or expensive chiral catalysts.

This protocol utilizes D-erythronolactone acetonide , a commercially available C4-chiral building block derived from D-isoascorbic acid. The strategy relies on preserving the C2/C3 stereocenters of the lactone to establish the C11/C12 stereochemistry of the prostaglandin cyclopentane ring.

Key Advantages[2][3]
  • Chiral Economy: Transfers inherent chirality from the sugar lactone directly to the PG core, eliminating the need for optical resolution.

  • Divergency: The resulting functionalized cyclopentenone serves as a "universal acceptor" for various

    
    - and 
    
    
    
    -side chains via conjugate addition chemistry.
  • Scalability: Utilizes robust reactions (Weinreb amidation, Rh-catalyzed carbene insertion) suitable for gram-scale production.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the prostaglandin molecule at the cyclopentane ring. The core strategy involves transforming the acyclic sugar derivative into a cyclic enone via an intramolecular Rhodium(II)-catalyzed C-H insertion of a


-diazo-

-ketophosphonate.
Pathway Visualization

PG_Synthesis Lactone D-Erythronolactone Acetonide Amide Acyclic Weinreb Amide Intermediate Lactone->Amide 1. Ring Opening (MeNHOMe) Phosphonate β-Keto Phosphonate Amide->Phosphonate 2. Phosphonate Addn (LiCH2PO(OMe)2) Diazo α-Diazo Species Phosphonate->Diazo 3. Diazo Transfer (p-ABSA) CyclicCore Chiral Cyclopentenone (Universal Scaffold) Diazo->CyclicCore 4. Rh(II) Cat. Cyclization PGA Prostaglandin A Analogue CyclicCore->PGA 5. ω-Chain Addn & Elimination PGE Prostaglandin E (via Conjugate Addn) CyclicCore->PGE 5. 3-Component Coupling

Figure 1: Strategic workflow from D-erythronolactone to Prostaglandin scaffolds via Rh-carbenoid cyclization.[1][2]

Detailed Experimental Protocol

Phase 1: Lactone Ring Opening & Functionalization

Objective: Convert the cyclic lactone into an acyclic Weinreb amide capable of selective nucleophilic attack.

  • Reagents:

    • D-Erythronolactone acetonide (1.0 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)

    • Isopropylmagnesium chloride (2.0 M in THF, 3.0 eq)

    • Solvent: Anhydrous THF

  • Procedure:

    • Cool a suspension of N,O-dimethylhydroxylamine HCl in THF to -20°C.

    • Add i-PrMgCl dropwise to generate the magnesium amide in situ. Stir for 30 min.

    • Add D-erythronolactone acetonide (dissolved in THF) slowly to the mixture.

    • Stir at -10°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of lactone.

    • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Purification: Silica gel chromatography.

    • Result: Acyclic diol-amide.

  • Protection (Critical Step):

    • Treat the crude acyclic amide with TBDMSCl (1.2 eq) and Imidazole (2.0 eq) in DMF to protect the primary hydroxyl group. This directs the subsequent cyclization regioselectivity.

Phase 2: Assembly of the Diazo-Phosphonate Precursor

Objective: Install the phosphonate moiety required for the Horner-Wadsworth-Emmons (HWE) functionality and the diazo group for cyclization.

  • Phosphonate Addition:

    • Reagent Prep: Generate lithiated dimethyl methylphosphonate (Li-DMMP) by treating dimethyl methylphosphonate (2.5 eq) with n-BuLi (2.4 eq) in THF at -78°C.

    • Reaction: Cannulate the protected Weinreb amide (from Phase 1) into the Li-DMMP solution at -78°C.

    • Stir for 1 hour, then warm to 0°C.

    • Mechanism: The Weinreb amide prevents over-addition, yielding the

      
      -ketophosphonate exclusively.
      
  • Diazo Transfer:

    • Dissolve the

      
      -ketophosphonate in Acetonitrile (MeCN).
      
    • Add p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.2 eq) and DBU (1.5 eq) at 0°C.

    • Stir at room temperature for 3 hours.

    • Safety Note: Diazo compounds are potentially explosive. Handle behind a blast shield.

    • Result:

      
      -Diazo-
      
      
      
      -ketophosphonate.[1][2]
Phase 3: Rhodium-Catalyzed Cyclization (The Key Step)

Objective: Form the 5-membered ring via intramolecular C-H insertion.

  • Reagents:

    • 
      -Diazo precursor (1.0 eq)
      
    • Rh₂(OAc)₄ (Rhodium(II) acetate dimer) (1 mol%)

    • Solvent: Degassed Benzene or DCM (Reflux).

  • Procedure:

    • Dissolve the diazo compound in degassed solvent (0.01 M concentration—high dilution prevents dimerization).

    • Add Rh catalyst. Heat to reflux.

    • Observation: Evolution of N₂ gas indicates reaction progress.

    • Mechanism: The Rh-carbene species inserts into the C-H bond of the protected hydroxymethyl group (or the acetonide methyl, depending on specific linker design), closing the cyclopentane ring.

  • Elimination:

    • Treat the intermediate with mild base (e.g., DBU) or fluoride source (TBAF) if silyl elimination is designed, yielding the Chiral Cyclopentenone .

Phase 4: Prostaglandin Assembly (Three-Component Coupling)

Objective: Attach the


-chain and 

-chain to the core.
  • 
    -Chain Addition: 
    
    • Use a mixed organocuprate reagent (e.g., Lithium (cyanopropyl)cuprate derived from the specific side-chain iodide).

    • Perform 1,4-conjugate addition to the enone at -78°C.

  • 
    -Chain Trapping: 
    
    • Trap the resulting enolate in situ with the

      
      -chain aldehyde or halide (e.g., methyl 7-iodoheptanoate).
      
  • Final Deprotection:

    • Remove acetonide (acidic hydrolysis, e.g., AcOH/H₂O) to reveal the C11/C15 diol functionality (numbering based on PG skeleton).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on QualityCorrective Action
Moisture Control < 50 ppm H₂OHigh moisture kills Grignard/Lithium reagents.Flame-dry glassware; use freshly distilled THF.
Temperature (Phase 2) -78°C ± 2°CHigher temps cause over-addition or decomposition.Use Acetone/Dry Ice bath; monitor internal temp.
Dilution (Phase 3) 0.005 - 0.01 MHigh concentration favors intermolecular dimerization over cyclization.Add substrate slowly via syringe pump to catalyst solution.
Diazo Stability Light SensitiveDecomposition reduces yield.Wrap reaction vessels in aluminum foil.

References

  • Original Methodology & Core Synthesis

    • Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins.
    • Source: Tetrahedron: Asymmetry / ResearchG
  • Application to TEI-9826 & Analogues

    • Stereocontrolled synthesis of enantiopure anticancer cyclopentenone prostaglandin analogues.
    • Source: Chemistry - A European Journal.
  • General Stork/Sugar Approaches (Contextual)

    • Chiral synthesis of prostaglandins from carbohydrates.[3][4][5] Synthesis of (+)-15-(S)-prostaglandin A2.

    • Source: Journal of the American Chemical Society.[4]

Sources

Method

Preparation of C-glycosides from D-erythronolactone precursors

Application Note: Stereoselective Preparation of C-Aryl Furanosides from D-Erythronolactone Executive Summary This application note details the robust synthesis of C-aryl furanosides utilizing D-erythronolactone as a chi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Preparation of C-Aryl Furanosides from D-Erythronolactone

Executive Summary

This application note details the robust synthesis of C-aryl furanosides utilizing D-erythronolactone as a chiral pool precursor. Unlike O-glycosides, C-glycosides possess a carbon-carbon bond at the anomeric center, conferring resistance to enzymatic and acidic hydrolysis—a critical attribute for the development of stable nucleoside analogues and SGLT2 inhibitors.

The protocol outlined herein utilizes a 2,3-O-isopropylidene protection strategy to direct stereochemistry, followed by organolithium addition and a diastereoselective silane reduction. This method offers high atom economy and reproducible stereocontrol, yielding 1,2-cis-C-furanosides (aryl group cis to the 2,3-diol system).

Strategic Overview & Mechanism

The synthesis relies on the "inside-attack" model (or convex face accessibility) of the bicyclic oxocarbenium intermediate. The bulky 2,3-O-isopropylidene acetal shields the concave face of the ring, forcing the hydride reducing agent to approach from the exo face. This kinetic control installs the anomeric hydrogen trans to the C2/C3 substituents, placing the C-aryl aglycone in a cis relationship with the diol.

Key Advantages:

  • Chiral Pool Efficiency: Starts from inexpensive D-isoascorbic acid (erythorbic acid).

  • Metabolic Stability: The resulting C-C bond is non-hydrolyzable.

  • Stereochemical Fidelity: The fused acetonide ring rigidly directs anomeric reduction.

ReactionScheme Start D-Isoascorbic Acid Lactone D-Erythronolactone Start->Lactone 1. H2O2, Na2CO3 (Oxidative Cleavage) Protected 2,3-O-Isopropylidene- D-erythronolactone Lactone->Protected 2. Acetone, H+ (Protection) Lactol Lactol Intermediate (Hemiketal) Protected->Lactol 3. Ar-Li, THF, -78°C (Nucleophilic Addition) Product C-Aryl Furanoside (1,2-cis product) Lactol->Product 4. Et3SiH, BF3·OEt2 (Stereoselective Reduction)

Figure 1: Strategic workflow for the conversion of D-isoascorbic acid to C-aryl furanosides.

Materials & Reagents

ReagentGrade/PurityRoleHazard Note
D-Isoascorbic Acid >98%Starting MaterialIrritant
Acetone Dry, HPLC GradeSolvent/ReagentFlammable
2,2-Dimethoxypropane 98%Water ScavengerFlammable
p-Toluenesulfonic acid MonohydrateCatalystCorrosive
n-Butyllithium 1.6M or 2.5M in HexanesLithiation ReagentPyrophoric
Bromobenzene >99%Nucleophile PrecursorIrritant
Triethylsilane (Et3SiH) 99%Hydride SourceFlammable
BF3[1]·OEt2 46-48% BF3Lewis AcidCorrosive, Moisture Sensitive

Experimental Protocols

Protocol A: Preparation of 2,3-O-Isopropylidene-D-erythronolactone

Rationale: The free lactone is water-soluble and difficult to handle in organometallic steps. The acetonide protection renders it lipophilic and directs the stereochemistry of subsequent steps.

  • Oxidative Cleavage:

    • Dissolve D-isoascorbic acid (35.2 g, 0.20 mol) in water (500 mL).

    • Add Na2CO3 (42.4 g) carefully at 0°C.

    • Add 30% H2O2 (44 mL) dropwise while maintaining temperature <20°C.

    • Heat to 42°C for 30 mins. Treat with activated charcoal (Norit A) to decompose excess peroxide.

    • Acidify to pH 1 with 6N HCl and concentrate to dryness.[2]

    • Extract the residue with ethyl acetate to isolate crude D-erythronolactone.

  • Acetonide Formation:

    • Suspend the crude D-erythronolactone in acetone (150 mL).

    • Add 2,2-dimethoxypropane (30 mL) and p-TsOH·H2O (0.5 g).

    • Stir at room temperature for 12 hours.

    • Neutralize with Et3N, concentrate, and recrystallize from ether/hexanes.

    • Target Yield: ~70-75%.

    • QC Check: Melting point 65–66°C; Optical Rotation [α]D approx -113° (c=1, H2O).

Protocol B: Nucleophilic Addition (Lactol Formation)

Rationale: Low temperature is mandatory to prevent ring-opening of the lactone to a keto-alcohol, which would lead to double addition of the nucleophile.

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon.

  • Lithiation:

    • Add bromobenzene (1.1 eq) to dry THF (50 mL).

    • Cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate PhLi in situ.

  • Addition:

    • Dissolve 2,3-O-isopropylidene-D-erythronolactone (1.0 eq) in dry THF (20 mL).

    • Add this solution dropwise to the PhLi solution at -78°C over 20 mins.

    • Critical Step: Stir at -78°C for 2 hours. Do not allow to warm above -60°C.

  • Quench:

    • Quench with saturated NH4Cl solution (cold).

    • Extract with EtOAc (3x), wash with brine, dry over Na2SO4.

    • Note: The resulting lactol (hemiketal) is often an inseparable mixture of anomers. Proceed immediately to reduction or store at -20°C.

Protocol C: Stereoselective Silane Reduction

Rationale: The Lewis acid generates an oxocarbenium ion. The bulky acetonide blocks the "bottom" face, forcing the silane to deliver hydride from the "top" (exo) face.

  • Dissolution: Dissolve the crude lactol from Protocol B in dry CH2Cl2 (10 mL per gram).

  • Cooling: Cool the solution to -78°C.

  • Reagent Addition:

    • Add Triethylsilane (Et3SiH, 3.0 eq).

    • Add BF3[3]·OEt2 (1.5 eq) dropwise. Caution: Exothermic.

  • Reaction:

    • Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Monitor by TLC (Silica, 4:1 Hexane:EtOAc). The product is usually less polar than the lactol.

  • Workup:

    • Quench with saturated NaHCO3.

    • Extract with CH2Cl2.

    • Purify via Flash Chromatography (Silica Gel).

Mechanism of Stereoselectivity

The stereochemical outcome is dictated by the conformation of the oxocarbenium ion intermediate. The 2,3-isopropylidene ring forces the furanose ring into a "V" shape (envelope conformation). The endo face is sterically crowded by the methyl groups of the acetonide.

Mechanism cluster_sterics Steric Control Oxo Oxocarbenium Ion (Planar C1) FaceExo Exo Face (Accessible) FaceEndo Endo Face (Blocked by Acetonide) Product 1,2-cis-C-Glycoside (Major Isomer) Oxo->Product Collapse Hydride Hydride (H-) from Et3SiH Hydride->Oxo Attacks Exo Face

Figure 2: Mechanistic basis for stereoselective hydride attack on the oxocarbenium intermediate.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Step 2 Ring opening of lactoneEnsure temperature stays strictly below -70°C during addition.
Acetonide Loss Lewis acid too strong/warmMaintain -78°C during BF3 addition; consider using TMSOTf as a milder alternative.
No Reaction in Step 3 Poor oxocarbenium formationEnsure solvents are strictly anhydrous; water quenches the Lewis acid.
Stereoselectivity Erosion Temperature too highPerform reduction at -78°C; higher temps allow conformational flipping.

References

  • Cohen, N. et al. "2,3-O-Isopropylidene-D-erythronolactone". Organic Syntheses, 1985, 63, 127. Link

  • Martin, O. R. et al. "Addition of lithiated C-nucleophiles to 2,3-O-isopropylidene-D-erythronolactone: stereoselective formation of a furanose C-disaccharide". J. Org.[4] Chem., 2003, 68(26), 10152-10155. Link

  • Lewis, M. D.; Cha, J. K.; Kishi, Y. "Highly stereoselective approaches to alpha- and beta-C-glycosides". J. Am. Chem. Soc., 1982, 104, 4976. Link

  • Ewing, G. J.; Robins, M. J. "An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses".[3] Org.[5] Lett., 1999, 1(4), 635–636. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during D-erythronolactone functionalization

Topic: Preventing Racemization During Synthesis & Modification Executive Summary: The Chirality Trap D-Erythronolactone (and its acetonide derivative) is a high-value chiral pool synthon used in the total synthesis of pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Synthesis & Modification

Executive Summary: The Chirality Trap

D-Erythronolactone (and its acetonide derivative) is a high-value chiral pool synthon used in the total synthesis of prostaglandins, pheromones, and nucleoside analogs. However, it possesses a critical vulnerability: the acidic proton at C2 (α-position).

The rigidity of the bicyclic 2,3-O-isopropylidene-D-erythronolactone system generally favors the cis-fused geometry. However, under basic conditions required for functionalization (alkylation, acylation), the formation of the enolate planarizes the C2 center. Upon quenching, if thermodynamic control prevails, you risk obtaining a racemic mixture or the thermodynamically more stable (but often undesired) diastereomer.

This guide provides self-validating protocols to maintain >98% ee during functionalization.

Mechanism of Failure: Why You Lose Stereochemistry

Before troubleshooting, you must understand the enemy. Racemization occurs via two primary pathways during functionalization:

  • Enolization-Reprotonation: Bases abstract the C2 proton. If the resulting enolate is not trapped immediately or if the reaction warms up, it equilibrates. Reprotonation can occur from either face.

  • Ring Opening (Hydrolysis): Nucleophilic attack at the carbonyl opens the lactone ring. The acyclic carboxylate allows free rotation around the C2-C3 bond. Subsequent relactonization often yields the thermodynamic mixture.

Visualizing the Pathway (DOT Diagram)

EpimerizationPathways cluster_legend Pathway Legend Erythro D-Erythronolactone (2,3-cis) Enolate Planar Enolate (Achiral C2) Erythro->Enolate Base (LDA/NaH) OpenChain Acyclic Carboxylate (Free Rotation) Erythro->OpenChain OH- / H2O Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Slow Quench / High Temp (Thermodynamic Control) Functionalized Functionalized Product (Retained Stereochem) Enolate->Functionalized Electrophile (-78°C) (Kinetic Control) OpenChain->Racemate Re-closure key1 Green = Desired Path key2 Red = Failure Mode

Caption: Figure 1. The "Danger Zone" at C2. Racemization occurs via enolate equilibration or ring opening. Kinetic control is required to bypass the red pathways.

Core Protocols: The "Safe Zone" Workflows

Protocol A: Synthesis & Protection (The Cohen Method)

Objective: Isolate 2,3-O-isopropylidene-D-erythronolactone from D-isoascorbic acid without epimerization.

The Logic: We use D-isoascorbic acid (erythorbic acid) because it is cheap and the oxidative degradation preserves the C4/C5 stereocenters (which become C2/C3 in the lactone). The acetonide protection is performed under acidic conditions where the cis-fused bicyclic system is thermodynamically favored over the trans-fused threonolactone derivative.

StepReagentConditionsCritical Control Point
1. Oxidation

,


Maintain pH < 8 during workup to prevent ring opening.
2. Acidification Conc. HClpH 1Do not overheat during concentration; water removal drives lactonization.
3. Protection 2,2-Dimethoxypropane (DMP)Acetone, pTSAUse DMP, not acetone alone. DMP acts as a water scavenger, driving the equilibrium to the acetonide.
4. Isolation HexanesCrystallizationThe acetonide crystallizes; impurities stay in the mother liquor.

Validation Check:

  • Melting Point: Should be 65.5–66°C.[1]

  • Optical Rotation:

    
     (c=1.1, 
    
    
    
    ).[1] If rotation is low, recrystallize immediately.
Protocol B: -Alkylation (Kinetic Control)

Objective: Functionalize C2 while retaining configuration.

The Logic: You must generate the Lithium Enolate at -78°C. Lithium coordinates tightly with the oxygens, creating a rigid transition state. You must quench before the system warms up to prevent equilibration to the thermodynamic enolate.

Step-by-Step Guide:

  • Dry Conditions: Flame-dry a 3-neck flask under Argon.

  • Base Prep: Add LDA (Lithium Diisopropylamide) (1.1 eq) in THF. Cool to -78°C .[2]

    • Note: Do not use NaH or KOtBu; the counter-ions (Na+, K+) are too loose, leading to equilibration.

  • Addition: Add 2,3-O-isopropylidene-D-erythronolactone (dissolved in THF) dropwise over 20 mins.

    • Visual Cue: Solution may turn slight yellow.

  • Enolization Time: Stir at -78°C for exactly 45 minutes .

  • Electrophile: Add the alkyl halide (dissolved in THF) slowly.

  • The Critical Quench:

    • Stir at -78°C for 2 hours.

    • DO NOT WARM TO RT YET.

    • Quench with saturated

      
      at -78°C. Only then remove the cooling bath.
      

Troubleshooting Center

Diagnostic Table
SymptomProbable CauseCorrective Action
Low ee% (Racemic Product) Reaction warmed > -50°C before quench.Maintain -78°C strictly. Use a cryostat or fresh dry ice/acetone.
Low ee% (Racemic Product) Base was too weak or non-lithium (e.g., NaH).Switch to LDA or LiHMDS. Lithium chelation is essential for stereocontrol.
Ring Opening (Acyclic ester) Quench was too basic or aqueous workup prolonged.Use buffered

. Perform rapid extraction with cold EtOAc.
Low Yield (Alkylation) Enolization time too short.Ensure 45-60 min enolization time at -78°C before adding electrophile.
Starting Material Recovery Wet solvent quenched the base.Distill THF over Sodium/Benzophenone. Use molecular sieves.
Decision Tree: Choosing the Right Base

BaseSelection Start Select Transformation Alkylation C2-Alkylation Start->Alkylation Acylation C2-Acylation Start->Acylation Opening Ring Opening Start->Opening Kinetic REQUIRE KINETIC CONTROL Prevent Equilibration Alkylation->Kinetic Acylation->Kinetic Mild Mild Basic Hydrolysis Opening->Mild BaseChoice Use LDA or LiHMDS Temp: -78°C Kinetic->BaseChoice BaseChoice2 LiOH or Enzymatic Temp: 0°C Mild->BaseChoice2

Caption: Figure 2. Base selection logic. For C-C bond formation, Lithium bases at cryogenic temperatures are non-negotiable to preserve chirality.

Frequently Asked Questions (FAQs)

Q: Can I use NaH for the alkylation? It's easier to handle than LDA. A: No. Sodium enolates are "looser" aggregates than lithium enolates. They allow the enolate to equilibrate between the E and Z forms, or protonate from the wrong face, leading to racemization. You must use LDA or LiHMDS to form a tight, chelated transition state.

Q: My acetonide protection yield is low (~40%). What's wrong? A: You are likely using acetone as the solvent without a water scavenger. The reaction produces water, which pushes the equilibrium back to the diol.

  • Fix: Use 2,2-Dimethoxypropane (DMP) .[3][4] It reacts with the diol to form the acetonide + methanol (which boils off), driving the reaction to completion.

Q: How do I store the functionalized lactone? A: Store in a desiccator at -20°C. Moisture can hydrolyze the lactone ring over time, especially if trace acid/base remains from the workup.

Q: I need to remove the acetonide but keep the lactone. How? A: Use 90% aqueous Trifluoroacetic acid (TFA) at 0°C. Monitor by TLC. Stop immediately upon consumption of starting material to prevent acid-catalyzed epimerization or degradation.

References

  • Synthesis from D-Isoascorbic Acid: Cohen, N. et al. "Synthesis of chiral intermediates from D-isoascorbic acid." Journal of the American Chemical Society, 1983, 105(11), 3661–3672.

  • Acetonide Protection Protocol: Organic Syntheses, Coll. Vol. 7, p. 297 (1990); Vol. 63, p. 1 (1985). "2,3-O-Isopropylidene-D-erythronolactone".[1][5][6][7][8]

  • Alkylation & Stereocontrol: Takano, S. et al. "Enantioselective synthesis of (+)-biotin from D-erythronolactone." Heterocycles, 1982, 19, 327–328.[1]

  • Epimerization Mechanisms in Lactones: BenchChem Application Note. "Avoiding epimerization during synthesis of euscaphic acid analogs."

Sources

Optimization

Technical Support Center: Optimizing 2,3-O-Isopropylidene-D-erythronolactone Synthesis

Status: Online Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Ticket ID #ER-404 Executive Summary: The "Yield Trap" The synthesis of 2,3-O-isopropylidene-D-erythronolactone (common...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Ticket ID #ER-404

Executive Summary: The "Yield Trap"

The synthesis of 2,3-O-isopropylidene-D-erythronolactone (commonly referred to as the Cohen-Jung Lactone ) from D-isoascorbic acid (erythorbic acid) is a staple in chiral pool synthesis. However, it is deceptively simple.

While the literature often quotes yields of 70-75%, many researchers struggle to break 40% due to two critical failure points:

  • The "Water Trap": The intermediate D-erythronolactone is highly water-soluble and difficult to extract.

  • The Equilibrium Trap: The acetonide protection is reversible; trace moisture destroys the conversion.

This guide treats your synthesis as a system to be debugged. Below are the specific troubleshooting modules based on the most frequent failure modes.

Module 1: The Oxidation Phase (Ticket #101)

User Issue: "My reaction mixture turns dark brown/black during the peroxide addition, and the yield of the crude intermediate is low."

Root Cause Analysis

The oxidative degradation of D-isoascorbic acid using hydrogen peroxide is an exothermic oxidative decarboxylation.

  • Dark Color: Indicates "burning" of the sugar (caramelization) or polymerization caused by uncontrolled exotherms (>50°C) or pH spikes .

  • Low Yield: Often caused by over-oxidation (cleaving the C4 chain) or incomplete decarboxylation.

Optimization Protocol

The "Cold-Then-Hot" Strategy Do not rush the peroxide addition. The reaction must be biphasic in temperature control.

ParameterCritical ValueWhy?
Base Choice Calcium Carbonate (

)
Buffers the reaction perfectly. Stronger bases (NaOH) cause epimerization/degradation.

Addition

(Internal)
Prevents runaway exotherms. Use an ice bath.[1][2]
Post-Addition Heat to

Required to drive the decarboxylation to completion.
Quenching Charcoal (Norit)Essential to remove colored polymeric impurities that inhibit crystallization later.

Scientist's Note: Do not attempt to isolate pure D-erythronolactone from the aqueous phase using liquid-liquid extraction. It is too polar. You must evaporate the water to dryness and carry the crude solid directly into the protection step.

Module 2: The Protection Phase (Ticket #102)

User Issue: "I added acetone and acid, but the conversion is stuck at 50%. I see starting material on TLC."

Root Cause Analysis

The formation of the 1,3-dioxolane ring (acetonide) is thermodynamically controlled and produces water as a byproduct.



If you use standard acetone, the equilibrium shifts left. The crude residue from Module 1 also contains residual water, which kills this reaction.
The "Scavenger" Solution

You must chemically scavenge water. Standard drying agents (


) are insufficient for the reaction equilibrium.

Recommended Reagent System:

  • Solvent: Acetone (Dry).

  • Scavenger: 2,2-Dimethoxypropane (2,2-DMP) .

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    .

The Mechanism: 2,2-DMP reacts with the water produced during acetonide formation to form methanol and acetone, effectively driving the equilibrium to the right irreversibly.



Step-by-Step Protocol (Self-Validating)
  • Azeotropic Drying: Take the crude solid from Module 1. Add toluene and rotary evaporate.[1] Repeat 2x. This physically removes bulk water.

  • The Cocktail: Suspend the dry solid in Acetone (5 mL/g). Add 2,2-dimethoxypropane (1.0 - 1.5 eq).

  • Catalysis: Add

    
    -TsOH (catalytic).
    
  • Validation: The reaction should turn from a slurry to a clear solution (or mostly clear) as the soluble acetonide forms. If it remains a heavy slurry after 2 hours, add more 2,2-DMP.

Module 3: Isolation & Purification (Ticket #103)

User Issue: "My product is a yellow oil that won't crystallize. The literature says it should be a white solid."

Root Cause Analysis
  • Residual Acid: If the acid catalyst isn't fully neutralized, the acetonide hydrolyzes back to the diol during concentration.

  • Solvent Trap: The product is very soluble in polar solvents.

Purification Workflow

Step 1: Neutralization (Crucial) Before evaporating the acetone, add Triethylamine (


)  or Silver Carbonate  to neutralize the acid catalyst. Check pH to ensure neutrality.

Step 2: Solvent Swap Evaporate the acetone/DMP/Methanol mixture to a thick oil.

  • Immediate Action: Dissolve in Ethyl Acetate , wash with brine (to remove residual salts/sugars), dry over

    
    .
    

Step 3: Crystallization The "Crash" Method:

  • Dissolve the oil in a minimum amount of Ether .

  • Slowly add Hexanes until turbidity just appears.

  • Cool to

    
     (refrigerator) or 
    
    
    
    .
  • Troubleshooting: If it oils out, scratch the flask glass with a spatula to induce nucleation.

Visualizing the Pathway

The following diagram illustrates the critical decision points and chemical flow.

G start D-Isoascorbic Acid ox_step Oxidation (H2O2 / CaCO3) start->ox_step Decarboxylation inter Crude D-Erythronolactone (Solid + Salts) ox_step->inter Evaporation fail1 Failure: Dark Oil (Temp > 50°C) ox_step->fail1 Overheating drying Azeotropic Drying (Toluene) inter->drying Critical Step protect Acetonide Protection (Acetone + 2,2-DMP) drying->protect workup Neutralization (Et3N) protect->workup fail2 Failure: Incomplete Rxn (Water present) protect->fail2 No Scavenger product 2,3-O-isopropylidene- D-erythronolactone workup->product Crystallization

Figure 1: Optimized Process Flow for D-Erythronolactone Synthesis. Note the critical drying and scavenging steps highlighted in green.

Troubleshooting Matrix

Use this table to diagnose your current batch status.

SymptomDiagnosisCorrective Action
Reaction boils violently during

addition
Thermal RunawayStop addition immediately. Cool to

. Resume dropwise only when stable.
Filtrate after oxidation is yellow/orange Incomplete ClarificationTreat with activated charcoal (Norit) at

for 15 mins, then filter through Celite.
Acetonide step is homogeneous but TLC shows baseline spots Water ContaminationAdd 5 mL more 2,2-DMP and stir for 2 hours.
Product smells like vinegar HydrolysisYou did not neutralize the acid catalyst before evaporation. Re-dissolve in EtAc, wash with bicarb.
Yield < 30% Salt EntrapmentThe lactone may be trapped in the inorganic salts (

residues). Ensure thorough washing of the filter cake during the acetone extraction step.

References

  • Jung, M. E.; Shaw, T. J. (1980).[2] Total Synthesis of 2,3-O-Isopropylidene-D-erythronolactone. Journal of the American Chemical Society, 102(19), 6304–6311.

  • Organic Syntheses. (1985). 2,3-O-Isopropylidene-D-erythronolactone.[2][3][4] Organic Syntheses, 63, 1.

  • Cohen, H.; et al. (1979). Preparation of D-erythronolactone acetonide. Journal of Organic Chemistry.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of D-Erythruronolactone Acetonide Derivatives

Welcome to the technical support center for the purification of D-erythruronolactone acetonide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of D-erythruronolactone acetonide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable chiral building blocks. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of these sensitive compounds.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of D-erythruronolactone acetonide derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield of Purified Product After Column Chromatography

You've performed flash column chromatography, but the yield of your D-erythruronolactone acetonide derivative is significantly lower than expected.

Potential Causes:

  • Improper Solvent System: The chosen eluent may be too polar, causing your product to elute too quickly with impurities, or not polar enough, leading to poor separation and product retention on the column.

  • Product Degradation on Silica Gel: D-erythruronolactone acetonide derivatives can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the acetonide or other degradation pathways.[1]

  • Co-elution with Impurities: A closely related impurity might be co-eluting with your desired product.

  • Incomplete Elution: The product may still be adsorbed to the column.

Solutions:

  • Optimize the Solvent System with TLC: Before committing to a column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation. A common starting point for these derivatives is a mixture of hexanes and ethyl acetate.[2][3]

  • Use Neutralized Silica Gel: To mitigate degradation, consider using silica gel that has been neutralized. You can prepare this by making a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), and then evaporating the solvent.

  • Employ Gradient Elution: If you have multiple compounds to separate, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can provide better resolution and prevent co-elution.

  • Thoroughly Flush the Column: After your product has eluted, flush the column with a significantly more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to ensure all the product has been recovered. Analyze these fractions by TLC.

Issue 2: Oily Product That Fails to Crystallize

After removing the solvent post-chromatography, your D-erythruronolactone acetonide derivative remains a persistent oil, preventing isolation as a solid.

Potential Causes:

  • Residual Solvent: Trace amounts of solvent can inhibit crystallization.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[4]

  • Product is an Amorphous Solid or Oil by Nature: Not all derivatives will be crystalline at room temperature.

Solutions:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Re-purification: If impurities are suspected, a second column chromatography or preparative TLC may be necessary.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystallization.

    • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent (an "antisolvent") in which the compound is insoluble, until turbidity is observed. Allow the solution to stand. Common solvent/antisolvent pairs include ethyl acetate/hexanes or dichloromethane/pentane.

  • Trituration: Add a solvent in which your product is sparingly soluble but the impurities are soluble. Stir the mixture, and the product may solidify. The impurities will remain in the solvent, which can then be decanted.

Issue 3: Acetonide Group Hydrolysis During Workup or Purification

You observe the appearance of a more polar spot on your TLC plate, corresponding to the diol, indicating the loss of the acetonide protecting group.

Potential Causes:

  • Acidic Conditions: The acetonide group is labile to acid.[5] Exposure to acidic conditions during an aqueous workup (e.g., an acid wash) or on silica gel can cause its removal.

  • Prolonged Exposure to Protic Solvents: While more stable than under acidic conditions, prolonged exposure to protic solvents like methanol or ethanol, especially with heating, can lead to slow hydrolysis.

Solutions:

  • Neutral or Basic Workup: During the reaction workup, use neutral or mildly basic washes (e.g., saturated aqueous sodium bicarbonate solution) instead of acidic ones.

  • Use Neutralized Silica Gel: As mentioned previously, use silica gel that has been treated with a base like triethylamine.

  • Avoid Protic Solvents in Chromatography if Possible: Opt for aprotic solvents for your column chromatography when feasible. If a protic solvent like methanol is required for elution, use it in small percentages and work quickly.

  • Temperature Control: Perform the purification at room temperature or below to minimize the rate of hydrolysis.

Workflow for Troubleshooting Purification

G start Start Purification check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield No end_pure Pure Product Obtained is_pure->end_pure Yes oily_product Oily Product? low_yield->oily_product No optimize_column Optimize Column Chromatography (Solvent, Neutral Silica) low_yield->optimize_column Yes hydrolysis Acetonide Hydrolysis? oily_product->hydrolysis No recrystallize Induce Crystallization (Seeding, Antisolvent) oily_product->recrystallize Yes neutral_workup Use Neutral/Basic Workup & Neutral Silica hydrolysis->neutral_workup Yes end_troubleshoot Re-evaluate Synthesis hydrolysis->end_troubleshoot No optimize_column->check_purity recrystallize->check_purity neutral_workup->check_purity

Caption: A decision-making workflow for troubleshooting common purification issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying D-erythruronolactone acetonide derivatives?

A1: Flash column chromatography on silica gel is the most common and effective method for the purification of these derivatives.[2][3] The key to success lies in the careful selection of the eluent system, which is typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. It is crucial to determine the optimal solvent ratio using TLC prior to running the column.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and can reveal the presence of impurities.[6] Quantitative NMR (qNMR) can also be used to determine purity against a known standard.[7]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is a highly sensitive method.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point range is characteristic of a pure crystalline compound.[9]

Q3: My compound is thermally unstable. Are there any low-temperature purification techniques I can use?

A3: Yes. If your D-erythruronolactone acetonide derivative is sensitive to heat, you should perform all purification steps at reduced temperatures. This includes running your column chromatography in a cold room or using a jacketed column with a cooling circulator. Solvent removal should be done on a rotary evaporator with a low-temperature water bath. For highly unstable compounds, lyophilization (freeze-drying) can be an option to remove the final traces of solvent without heat, provided you choose an appropriate cryoprotectant.[10]

Q4: I have synthesized a mixture of diastereomers. Can I separate them by column chromatography?

A4: The separability of diastereomers by column chromatography depends on the difference in their physical properties, specifically their polarity. In many cases, diastereomers can be separated on silica gel with careful optimization of the solvent system.[2] It may require testing various solvent systems and potentially using a high-performance flash chromatography system for better resolution.

Q5: What are some common impurities I should look out for?

A5: Common impurities can arise from the starting materials, side reactions, or degradation.[1] These may include:

  • Unreacted starting materials.

  • The corresponding diol from hydrolysis of the acetonide.

  • By-products from the reaction. For example, if you are performing an oxidation, you might have over-oxidized or under-oxidized species.

  • Solvents and reagents used in the reaction and workup.[1]

Identifying potential impurities based on your reaction scheme is crucial for developing an effective purification strategy.[6][11]

III. Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to pack under a gentle flow of the eluent. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any remaining solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Test this with small amounts of your product in different solvents.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • For better recovery, you can further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.[9]

Purity Assessment Data Summary
Analytical TechniquePurposeTypical Observations for a Pure Sample
¹H and ¹³C NMR Structural confirmation and impurity detectionSharp, well-defined peaks corresponding to the expected structure. Absence of significant unassigned peaks.
TLC Qualitative purity checkA single, well-defined spot in multiple eluent systems.
HPLC Quantitative purity analysisA single major peak with a purity value typically >95%.
Mass Spectrometry Molecular weight confirmationA peak corresponding to the expected molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
Melting Point Physical property characterizationA narrow melting point range (typically 1-2 °C).[9]

IV. References

  • Efficient and flexible Synthesis of Chiral γ- and δ-Lactones - The Royal Society of Chemistry. Available from:

  • Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization - Benchchem. Available from:

  • Concise and Stereoselective Total Syntheses of Annotinolides C, D, and E - Knowledge UChicago. Available from:

  • Synthetic Studies toward (−)-Cleistenolide: Highly Stereoselective Synthesis of New γ-Lactone Subunits - CORE. Available from:

  • HPLC Troubleshooting Guide. Available from:

  • Stereoselective synthesis of (2R, 3S, 22R, 23E)-6, 6-ethylenedioxy-22-hydroxy- 2, 3- isopropylidenedioxy-24-methyl-5α-cholest-. Available from:

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available from:

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from:

  • (PDF) Pharmaceutical Impurities: An Overview - ResearchGate. Available from:

  • Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents. Available from:

  • D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone - Organic Syntheses Procedure. Available from:

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. Available from:

  • Protein purification troubleshooting guide. Available from:

  • Literature Review of Analytical Methods for Determination of Triamcinolone Acetonide and Benzyl Alcohol - Juniper Publishers. Available from:

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed. Available from:

  • Acetonides - Organic Chemistry Portal. Available from:

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions - PMC. Available from:

  • Process optimization of Lyophilization for long term stability of Edaravone nanosuspension. Available from:

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. Available from:

  • Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry. Available from:

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer - SciELO México. Available from:

  • Influence of Lyophilization and Cryoprotection on the Stability and Morphology of Drug-Loaded Poly(ethylene glycol-b. Available from:

  • Development and Validation of QbD Driven Stability Indicating UV Spectrophotometric Method for Simultaneous Estimation of Trigonelline. Available from:

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions - MDPI. Available from:

Sources

Optimization

Optimizing DIBAL reduction temperature for lactone specificity

Welcome to the Reaction Optimization & Technical Support Center . You have reached the Hydride Reduction Specialist Desk .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Technical Support Center . You have reached the Hydride Reduction Specialist Desk .

Below is your customized troubleshooting dossier for DIBAL-H (Diisobutylaluminum hydride) Lactone Reduction . This guide treats the reaction not just as a recipe, but as a kinetic control system where the stability of a single intermediate dictates the outcome.

Module 1: The Core Directive (Mechanism & Logic)

The Objective: Arrest the reduction at the oxidation state of the Lactol (cyclic hemiacetal) without proceeding to the Diol (ring-opened alcohol).

The Mechanism of Failure (Why you get Diols): DIBAL is an electrophilic reducing agent.[1][2] It does not just "shoot" a hydride; it coordinates to the carbonyl oxygen first.[3]

  • Step 1 (Coordination): DIBAL coordinates to the lactone carbonyl.[4]

  • Step 2 (Hydride Delivery): Hydride is transferred, forming a Tetrahedral Aluminate Intermediate .

  • The Critical Junction:

    • At -78°C: This intermediate is stable.[1][4] It sits "frozen" in the flask. Upon acidic quench, it protonates to form the hemiacetal (Lactol).[5] Success.

    • At > -50°C: The intermediate collapses, ejecting the ring oxygen to form an acyclic aldehyde. This aldehyde is more reactive than the original lactone.[6] Any remaining DIBAL immediately reduces it to the alcohol (Diol). Failure.

Key Insight: You are not controlling the reduction rate; you are controlling the elimination rate of the intermediate.

Module 2: Visualizing the Control System

The following diagram illustrates the kinetic pathway and the bifurcation point determined by temperature.

DIBAL_Mechanism Lactone Lactone (Starting Material) Inter Tetrahedral Aluminate Intermediate (STABLE at -78°C) Lactone->Inter DIBAL (1.1 eq) -78°C Aldehyde Acyclic Aldehyde (Transient) Inter->Aldehyde Warming > -50°C (Premature Collapse) Lactol Lactol (Target Product) Inter->Lactol Acidic Quench (Keep Cold!) Diol Diol (Over-reduced) Aldehyde->Diol Rapid 2nd Reduction

Figure 1: The kinetic bifurcation of lactone reduction. Success depends on maintaining the stability of the yellow node.

Module 3: Troubleshooting & FAQs

Ticket #001: "I consistently isolate the ring-opened diol, even though my bath was at -78°C."

Diagnosis: Thermal runaway or "Hot Spotting." Root Cause: The reaction is exothermic.[4] While your bath is -78°C, the internal temperature at the tip of the addition needle may have spiked to -30°C during rapid addition, causing localized collapse of the intermediate.

Corrective Actions:

  • Internal Monitoring: Do not trust the bath thermometer. Place a probe inside the reaction mixture.

  • Cooled Addition: Pre-cool the DIBAL solution. If adding via cannula, ensure the cannula passes through a dry ice bridge. If adding via syringe, run the solution down the cold glass wall of the flask, not directly into the vortex.

  • The "Reverse Quench": Do not pour the reaction into water (exothermic spike). Add methanol dropwise at -78°C to kill excess hydride before removing the cooling bath.[4]

Ticket #002: "Which solvent should I use? Toluene, DCM, or THF?"

Recommendation: Toluene (Preferred) > DCM > THF (Avoid).

SolventSuitabilityTechnical Rationale
Toluene High Non-coordinating. DIBAL is often sold in toluene.[1] Provides the most stable intermediate environment.
DCM Medium Acceptable solubility, but DIBAL is a Lewis Acid; DCM is non-coordinating but polarity can slightly affect kinetics.
THF Low Risk Factor. THF is a Lewis Base. It coordinates to the Aluminum, competing with the lactone carbonyl.[4][5] This changes the effective reducing power and can destabilize the intermediate or slow down the initial coordination [1].
Ticket #003: "The workup formed a gelatinous white sludge that I can't filter."

Diagnosis: Aluminum Hydroxide Emulsion. Root Cause: Standard water/acid quenches create hydrated aluminum salts that trap organic layers.

The Fix: The Rochelle's Salt Protocol Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating aluminum into a water-soluble complex.[7]

Protocol:

  • Quench reaction at -78°C with MeOH.

  • Add saturated aqueous Rochelle's Salt (approx. 10 mL per mmol DIBAL).

  • Allow to warm to Room Temperature (RT).

  • Vigorous Stirring: Stir rapidly for 1–3 hours. The cloudy emulsion must separate into two clear layers (organic and aqueous). Do not stop until they are clear [2].

Module 4: Standard Operating Procedure (SOP)

Protocol: Cryogenic Reduction of Lactones to Lactols

Reagents:

  • Lactone Substrate (1.0 equiv)

  • DIBAL-H (1.1 – 1.2 equiv, 1.0 M in Toluene)

  • Anhydrous Toluene (0.1 M concentration relative to substrate)

  • Methanol (Quench)[2][4][5][8]

  • Sat. Rochelle’s Salt (Workup)[3][4][7][8][9]

Workflow:

  • Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[4][10] Add lactone and toluene.[4]

  • Cooling: Submerge in a dry ice/acetone bath. Wait 15 minutes. Verify internal temp is < -70°C.

  • Addition: Add DIBAL-H dropwise over 20–30 minutes.

    • Critical: Maintain internal temp < -70°C throughout addition.[8][10]

  • Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (co-spot with starting material; lactols often streak or have similar Rf to lactones—stain with Anisaldehyde to differentiate).

  • The "Cold Kill": Add anhydrous Methanol (3–5 equiv) dropwise at -78°C.

    • Note: Bubbling will occur (H2 gas). Wait until bubbling ceases.

  • Workup: Remove cooling bath. Immediately add sat. Rochelle's salt solution.[3][4][5][7][8][9] Stir vigorously at RT until layers clarify (1–3 hours).

  • Extraction: Separate layers. Extract aqueous phase with EtOAc.[4] Dry organics over Na2SO4.[4][8]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Analyze Crude NMR/TLC Result1 Product is Diol (Over-reduction) Start->Result1 Result2 No Reaction (Starting Material) Start->Result2 Result3 Low Yield / Emulsion Start->Result3 Sol1 Check Internal Temp during addition. Must stay < -70°C. Result1->Sol1 Sol3 Titrate DIBAL reagent. (Likely hydrolyzed) Result2->Sol3 Sol4 Switch Solvent (Remove THF) Result2->Sol4 Sol5 Increase Stir Time with Rochelle's Salt (3hrs+) Result3->Sol5 Sol2 Reduce Stoichiometry to 1.05 equiv. Sol1->Sol2 Temp was OK?

Figure 2: Diagnostic decision tree for common DIBAL reduction failures.

References

  • Solvent Effects in DIBAL Reductions

    • Vankar, Y. D. Essentials of Oxidation, Reduction and C-C Bond Formation. Digimat/NPTEL.
  • Workup Protocols (Rochelle's Salt)

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The foundational text for aluminum hydride workups).
    • Organic Chemistry Portal, "DIBAL-H Reduction Protocols."
  • Mechanism of Lactone Reduction

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
    • BenchChem Application Note: "Partial Reduction of Lactones with DIBAL-H."[4]

Sources

Troubleshooting

Removing acetonide protection from D-erythronolactone without ring opening

Topic: Strategic Acetonide Deprotection of D-Erythronolactone without Lactone Ring Opening Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Acetonide Deprotection of D-Erythronolactone without Lactone Ring Opening

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the 2,3-O-isopropylidene-D-erythronolactone system. The inherent sensitivity of the γ-lactone ring to hydrolytic cleavage under the very acidic conditions typically required for acetonide removal presents a significant synthetic hurdle. This document provides in-depth troubleshooting guides, detailed protocols, and the mechanistic rationale behind selecting the optimal deprotection strategy to preserve the integrity of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability and reactivity of the D-erythronolactone system.

Q1: What makes the deprotection of 2,3-O-isopropylidene-D-erythronolactone particularly challenging?

The core challenge lies in the competing reactivities of the acetonide protecting group and the γ-lactone functional group. Acetonides are readily cleaved under acidic conditions.[1] However, the lactone ester bond is also susceptible to acid-catalyzed hydrolysis, which results in irreversible ring-opening to form the corresponding γ-hydroxy carboxylic acid.[2][3] This creates a very narrow therapeutic window for deprotection; the conditions must be acidic enough to cleave the acetonide but mild enough to leave the lactone intact.

Q2: What is the mechanism of acid-catalyzed acetonide cleavage?

The deprotection proceeds via acid catalysis. First, one of the ethereal oxygen atoms of the acetonide is protonated by an acid catalyst. This transforms the alkoxy group into a good leaving group (an alcohol). The C-O bond cleaves, forming a resonance-stabilized tertiary carbocation intermediate. Finally, a nucleophile, typically water from the reaction medium, attacks the carbocation, and after deprotonation, the diol is revealed.[4]

Q3: How does the lactone ring open under acidic conditions?

The acid-catalyzed hydrolysis of the lactone follows the AAC2 mechanism. The carbonyl oxygen of the ester is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of one of the ring oxygens as a hydroxyl group leads to the ring-opened hydroxy acid.[3]

Q4: What general strategies can be employed to favor the desired deprotection?

Success hinges on exploiting the subtle differences in activation energy between acetonide cleavage and lactone hydrolysis. Key strategies include:

  • Mild Acid Catalysis: Using weak Brønsted acids (e.g., pyridinium p-toluenesulfonate) or carefully controlled concentrations of stronger acids.[1]

  • Lewis Acid Catalysis: Employing Lewis acids that can coordinate with the acetonide oxygens to facilitate cleavage under less protic conditions.[1][5]

  • Anhydrous/Aprotic Conditions: Using methods that avoid water altogether, thereby preventing the hydrolytic pathway for ring opening.[6]

  • Enzymatic Methods: Leveraging the high selectivity of enzymes to perform the deprotection under neutral pH conditions, although this requires specific enzyme screening.[4]

Visualizing the Challenge: Deprotection vs. Ring Opening

The diagram below illustrates the desired synthetic pathway versus the undesired hydrolytic side reaction.

Caption: Competing reaction pathways for the acetonide deprotection.

Troubleshooting Guide

This section provides solutions to common problems encountered during the deprotection reaction.

Problem 1: Significant lactone ring opening is observed by TLC, LC-MS, or NMR.
  • Primary Cause: The reaction conditions are too acidic, the temperature is too high, or excess water is present, favoring the hydrolytic pathway.

  • Solution A: Switch to a Milder Brønsted Acid. Strong mineral acids (HCl, H₂SO₄) are often too harsh. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative that provides a mildly acidic environment sufficient for cleaving the acetonide without aggressively attacking the lactone.[1]

  • Solution B: Employ Lewis Acid Catalysis. Lewis acids can offer superior chemoselectivity. A system like cerium(III) chloride heptahydrate with oxalic acid in acetonitrile can efficiently cleave the acetonide while being compatible with many other acid-sensitive groups.[5] Bismuth(III) chloride is another effective option.[1]

  • Solution C: Use Anhydrous, Non-Hydrolytic Conditions. To completely eliminate the risk of hydrolysis, switch to a system that does not use water. Molecular iodine (I₂) in dry acetone is highly effective, proceeding through a substrate exchange mechanism rather than hydrolysis.[6]

Problem 2: The deprotection reaction is sluggish, incomplete, or stalls.
  • Primary Cause: The conditions are too mild, the catalyst has degraded, or the solvent system is suboptimal.

  • Solution A: Optimize the Solvent System. For mild acid-catalyzed reactions, the solvent polarity is key. A mixed-solvent system like Dichloromethane/Methanol or THF/Water can facilitate the reaction.[1] Ensure the water content is controlled; too little may stall the reaction, while too much risks ring opening. For non-hydrolytic methods like I₂/acetone, ensure the acetone is anhydrous.[6]

  • Solution B: Cautiously Increase Temperature or Catalyst Loading. If the reaction is slow at room temperature, gently warming it to 30-40 °C can increase the rate. Monitor the reaction meticulously by TLC for any sign of byproduct formation. Alternatively, a modest increase in catalyst loading (e.g., from 0.2 eq to 0.4 eq of PPTS) may be sufficient to drive the reaction to completion.

  • Solution C: Transition to a Moderately Stronger Acid System. If PPTS is ineffective, a well-controlled reaction with 80% aqueous acetic acid can be attempted.[1] This is a classic method that is more forceful but can be effective. The reaction must be carefully timed and quenched as soon as the starting material is consumed to minimize lactone cleavage.

Problem 3: Other acid-sensitive protecting groups (e.g., silyl ethers) on the molecule are also being cleaved.
  • Primary Cause: The chosen deprotection method lacks sufficient chemoselectivity.

  • Solution A: Utilize Highly Chemoselective Reagents. The CeCl₃·7H₂O/oxalic acid system is known to be compatible with acid-sensitive groups like TBDMS, TBDPS, Trityl, and acetate esters, making it an excellent choice for complex, multifunctional molecules.[5]

  • Solution B: Explore Catalyst-Free, Water-Mediated Deprotection. For some substrates, simply heating in pure water or a water/DMSO mixture can chemoselectively deprotect acetonides without the need for an acid catalyst.[7][8] This environmentally friendly method can preserve other acid-labile groups.[7]

  • Solution C: Consider Enzymatic Deprotection. For maximum selectivity, an enzymatic approach is unparalleled. Lipases, for example, can be screened for their ability to hydrolyze the acetonide under neutral pH and ambient temperature. This method avoids acidic conditions entirely, preserving all other acid-sensitive functionalities.[4]

Troubleshooting Workflow

workflow start Start Deprotection (e.g., PPTS Protocol) monitor Monitor by TLC/LC-MS start->monitor check Reaction Complete & Clean? monitor->check workup Proceed to Workup check->workup Yes prob1 Problem: Ring Opening check->prob1 No, Byproduct Formed prob2 Problem: Slow/Incomplete check->prob2 No, Stalled sol1a Solution: Use Milder Acid (e.g., less PPTS) prob1->sol1a Try First sol1b Solution: Switch to Lewis Acid (e.g., CeCl₃) prob1->sol1b Alternative sol1c Solution: Use Anhydrous Method (e.g., I₂/Acetone) prob1->sol1c For Max Selectivity sol1a->monitor sol1b->monitor sol1c->monitor sol2a Solution: Gently Warm (30-40°C) prob2->sol2a Try First sol2b Solution: Increase Catalyst Load prob2->sol2b Alternative sol2c Solution: Change Solvent System prob2->sol2c If still slow sol2a->monitor sol2b->monitor sol2c->monitor

Caption: A logical workflow for troubleshooting common deprotection issues.

Experimental Protocols
Method 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is often the first choice due to its mildness and ease of execution.[1]

  • Dissolution: Dissolve the acetonide-protected D-erythronolactone (1.0 eq) in a 4:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to a final concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.2–0.5 eq).

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Method 2: Anhydrous Deprotection using Iodine in Acetone

This method is ideal for substrates that are highly sensitive to acid and water.[6]

  • Dissolution: Dissolve the acetonide-protected compound (1.0 eq) in anhydrous reagent-grade acetone to a final concentration of 0.1 M.

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 eq, 10 mol%) to the solution. The solution will turn brown.

  • Reaction: Stir the mixture at room temperature. For many acetonides, the reaction is complete within 5-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears completely.

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Extraction & Workup: Extract the resulting aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Summary of Deprotection Methods
MethodReagent(s)SolventTemp. (°C)AdvantagesDisadvantages / Incompatibilities
Mild Brønsted Acid Pyridinium p-toluenesulfonate (PPTS)[1]CH₂Cl₂/MeOH20-25Mild, reliable, good for general use.May be too slow for very stable acetonides.
Lewis Acid CeCl₃·7H₂O, Oxalic Acid[5]Acetonitrile20-25Highly chemoselective, preserves other acid-labile groups.Requires specific reagents, may need optimization.
Anhydrous Exchange Molecular Iodine (I₂)[6]Acetone20-25Fast, avoids water entirely, excellent for sensitive substrates.Incompatible with groups sensitive to iodine (e.g., some double bonds).
Aqueous Acetic Acid 80% aq. AcOH[1]Acetic Acid/H₂O20-40Stronger, faster for stubborn acetonides.Higher risk of lactone ring opening; requires careful monitoring.
Catalyst-Free Water (H₂O)[7]H₂O or H₂O/DMSO90Environmentally friendly, highly chemoselective.Requires high temperature, may not be suitable for all substrates.
References
  • Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Rel
  • Acetonides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and any organic solvent. Journal of Chemical Sciences, 125(6), 1493–1496.
  • An Efficient and Selective Method for Hydrolysis of Acetonides. (n.d.).
  • Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection. (2025).
  • ChemInform Abstract: Environment Friendly Chemoselective Deprotection of Acetonides. (n.d.).
  • Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. (n.d.). PMC.
  • Deprotection: The Concept of Orthogonal Sets. (n.d.). Document.
  • Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups. (2025). Benchchem.
  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions. (2017). Structural Chemistry, 28(2), 423-429.
  • Mechanisms of lactone hydrolysis in acidic conditions. (2013). Journal of Organic Chemistry, 78(14), 6880-6889.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Lactone-to-Lactol Conversions

Welcome to the Technical Support Center for lactone-to-lactol conversions. The partial reduction of a lactone (a cyclic ester) to a lactol (a cyclic hemiacetal) is a pivotal transformation in the synthesis of nucleosides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lactone-to-lactol conversions. The partial reduction of a lactone (a cyclic ester) to a lactol (a cyclic hemiacetal) is a pivotal transformation in the synthesis of nucleosides, prostaglandins (e.g., Corey lactone derivatives), and complex natural products[1]. While Diisobutylaluminum hydride (DIBAL-H) remains the gold standard for this transformation, the reaction is notoriously sensitive to stoichiometry, temperature, and workup conditions, frequently leading to over-reduction (diol formation) or intractable aluminum emulsions[2][3].

This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure self-validating, high-yield conversions.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why does over-reduction to the diol occur even when I use exactly 1.0 equivalent of DIBAL-H? A: Over-reduction is rarely a stoichiometric issue alone; it is fundamentally a thermodynamic and kinetic control problem. When DIBAL-H reacts with a lactone at -78 °C, it forms a stable tetrahedral aluminum-alkoxide intermediate[3][4]. This intermediate is "frozen" at low temperatures, preventing the expulsion of the ring oxygen and the subsequent exposure of an aldehyde equivalent to further reduction[3]. If the internal reaction temperature spikes above -60 °C during the DIBAL-H addition (due to the exothermic nature of the reaction) or prior to the quench, the tetrahedral intermediate collapses[3]. The resulting aldehyde is rapidly reduced by any remaining hydride in the system, yielding the undesired diol[3].

Q: I consistently get a gelatinous emulsion during the aqueous workup. How can I prevent this? A: Aluminum salts form persistent, gelatinous emulsions in water that trap your product and drastically reduce isolated yields[2]. To break this emulsion, the Rochelle's salt quench must be employed[2]. The Rochelle's salt (potassium sodium tartrate) method is highly recommended for lactols. The tartrate acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex[2]. For this to work efficiently, the biphasic mixture must be stirred vigorously at room temperature for 2 to 4 hours until two distinct, clear layers form[2][5].

Q: My lactone is sterically hindered and DIBAL-H is giving poor conversion. Are there alternatives? A: Yes. For highly sterically hindered lactones, or substrates containing acid/base-labile protecting groups, bulky borohydrides can be utilized[6]. Lithium triethylborohydride (LTBH, Super-Hydride) has been successfully employed at 0 °C to reduce sugar lactones to hemiacetals in high yields without the need for cryogenic temperatures[7]. Alternatively, L-Selectride can be used to form the lactol from a sterically hindered lactone, as its bulkiness inherently prevents the second hydride transfer[6].

Section 2: Quantitative Data on Reagents & Conditions

To assist in reagent selection, the following table summarizes the operational parameters and side-reaction risks associated with common lactone-reducing agents.

Reducing AgentTypical TempEquivalentsOver-Reduction RiskPrimary Application / Best Use Case
DIBAL-H -78 °C1.0 - 1.1High (if T > -60 °C)Standard lactones, Corey lactone derivatives. Requires strict temperature control[3][4].
LTBH (Super-Hydride) 0 °C1.2Low to ModerateSugar lactones; substrates with acid/base-labile protecting groups[7].
L-Selectride -78 °C to 0 °C1.0 - 1.2LowHighly sterically hindered lactones[6].
NaBH₄ 0 °C to RT1.1 - 5.0Very HighGenerally unsuitable for lactols unless strictly buffered; usually yields diols[7].

Section 3: Visualizations of Pathways and Workflows

G Lactone Lactone (Starting Material) DIBAL DIBAL-H Addition (-78°C, Toluene/THF) Lactone->DIBAL Tetrahedral Stable Tetrahedral Al-Alkoxide Intermediate DIBAL->Tetrahedral 1.0 - 1.1 eq OverRed Over-Reduction (Diol Formation) Tetrahedral->OverRed T > -60°C or Excess Hydride Quench Cold Quench (MeOH then Rochelle's) Tetrahedral->Quench T maintained at -78°C Lactol Lactol (Desired Product) Quench->Lactol

Mechanistic pathway of DIBAL-H lactone reduction and over-reduction.

Workflow Start Issue: Low Lactol Yield Check1 Is Diol present? (Over-reduction) Start->Check1 Check2 Is Starting Material present? (Incomplete rxn) Check1->Check2 No Fix1 Strictly control T < -78°C Titrate DIBAL-H Check1->Fix1 Yes Fix2 Check moisture/air Increase rxn time Check2->Fix2 Yes Check3 Emulsion during workup? Check2->Check3 No Fix3 Use Rochelle's Salt Stir vigorously for 2-4h Check3->Fix3 Yes

Troubleshooting workflow for low lactol yields and workup issues.

Section 4: Validated Experimental Protocols

Protocol A: Standard DIBAL-H Reduction with Rochelle's Salt Quench

Self-Validating Principle: The sequential cold quench ensures that unreacted hydride is destroyed before the tetrahedral intermediate is allowed to collapse, effectively eliminating the risk of over-reduction during workup[3][4].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Dissolve the lactone (1.0 equiv.) in anhydrous DCM or Toluene (approx. 0.1 M concentration)[8].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes[2][8].

  • Addition: Using a syringe pump, add DIBAL-H (1.0 to 1.1 equiv., 1.0 M in Toluene or Hexanes) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture[3]. Maintain the internal temperature strictly below -70 °C[4].

  • Reaction: Stir the mixture at -78 °C for 1 to 2 hours. Monitor via TLC (aliquots must be quenched in cold MeOH before spotting)[4][8].

  • Cold Quench: Once complete, slowly add anhydrous Methanol (2.0 equiv. relative to DIBAL-H) dropwise at -78 °C to destroy excess hydride[2][3]. Stir for 15 minutes.

  • Aqueous Workup: Remove the cooling bath. Immediately pour the cold reaction mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (1:1 volume ratio with the reaction solvent)[2][5].

  • Emulsion Resolution: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours until two distinct, clear layers form[2].

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM or Ethyl Acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2][4].

Protocol B: Alternative LTBH Reduction for Acid/Base-Sensitive Substrates

Self-Validating Principle: Utilizing a bulky borohydride at 0 °C avoids cryogenic requirements while leveraging steric hindrance to prevent the second hydride transfer[7].

  • Preparation: Dissolve the lactone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere[7].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Lithium triethylborohydride (LTBH, 1.0 M in THF, 1.2 equiv.) dropwise over 5 minutes[7].

  • Reaction: Stir at 0 °C for 30 minutes. Complete conversion is typically rapid[7].

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C.

  • Workup: Dilute with additional CH₂Cl₂, separate the layers, and extract the aqueous phase with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and concentrate[7].

References[2] Title: Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions. Source: Benchchem. URL: 8]">https://www.benchchem.com[8] Title: DIBAL-H Reduction. Source: Organic Synthesis. URL: 3]">https://www.organic-synthesis.com[3] Title: DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Source: Orgosolver. URL: 5]">https://www.orgosolver.com[5] Title: Ester to Aldehyde (DIBAL-H). Source: Common Organic Chemistry. URL: 1]">https://www.commonorganicchemistry.com[1] Title: Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. Source: Benchchem. URL: 4]">https://www.benchchem.com[4] Title: Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). Source: Benchchem. URL: 7]">https://www.benchchem.com[7] Title: Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Source: NIH PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[9] Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Source: Master Organic Chemistry. URL: 6]">https://www.masterorganicchemistry.com[6] Title: Can anybody help me reduction of lactone without disturbing the lactone ring? Source: ResearchGate. URL: https://www.researchgate.net

Sources

Troubleshooting

Technical Support Center: D-Erythronolactone Acetonide Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of D-erythronolactone acetonide. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of D-erythronolactone acetonide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this valuable chiral synthon's production from the laboratory bench to pilot or manufacturing scales. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer practical solutions to ensure process robustness, efficiency, and safety.

D-erythronolactone acetonide, formally known as 2,3-O-isopropylidene-D-erythronolactone, is a critical intermediate in the synthesis of numerous bioactive molecules, including carbohydrate derivatives and natural products.[1][2] Its utility stems from the stable acetonide protecting group, which allows for selective chemical transformations at other positions of the molecule.[1] The most direct and cost-effective route to this compound begins with the oxidative degradation of D-erythorbic acid (also known as D-isoascorbic acid), an inexpensive and readily available food preservative.[3][4][5]

While the laboratory-scale synthesis is well-documented, scaling up production introduces significant challenges related to reaction control, purification, and process consistency.[6][7] This guide addresses these issues in a practical question-and-answer format.

Troubleshooting Guide: From Bench to Pilot Scale

This section addresses specific, frequently encountered problems during the scale-up of D-erythronolactone acetonide synthesis.

Category 1: Reaction Control & Safety
Q1: My initial oxidative cleavage of D-erythorbic acid is showing a dangerous exothermic reaction upon scale-up. How can I control it?

A1: This is a critical safety issue. The reaction of D-erythorbic acid with hydrogen peroxide is exothermic, and the heat generated can become difficult to dissipate in larger reactors, leading to a runaway reaction.[3]

Root Causes & Mitigation Strategies:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, hindering efficient cooling.[7]

  • Uncontrolled Reagent Addition: Adding the hydrogen peroxide too quickly will generate heat faster than the cooling system can remove it.

Recommended Scale-Up Protocol Adjustments:

  • Controlled Addition: Switch from dropwise manual addition to a calibrated dosing pump for the hydrogen peroxide solution. Maintain a slow, steady addition rate.

  • Enhanced Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling jacket and/or internal cooling coils. Start cooling the initial solution of erythorbic acid and sodium carbonate to 0-5°C before beginning the peroxide addition.[3]

  • Real-time Temperature Monitoring: Use a calibrated temperature probe to continuously monitor the internal reaction temperature. Set a maximum temperature limit (e.g., not to exceed 25-30°C during addition) and program the dosing pump to stop if this limit is approached.

  • Dilution: While it increases solvent volume, performing the reaction at a slightly lower concentration can help manage the exotherm by increasing the thermal mass of the mixture.

Category 2: Yield, Purity, & Side Reactions
Q2: The yield of my final product, 2,3-O-isopropylidene-D-erythronolactone, is significantly lower on a larger scale. What are the likely causes?

A2: Low yield is a common scale-up challenge and can often be traced to several key parameters in the second stage of the synthesis—the acetonide formation.

Troubleshooting Workflow for Low Acetonide Yield:

start Low Acetonide Yield Detected check_water Is the D-erythronolactone intermediate completely dry? start->check_water check_acetone Is the acetone anhydrous? check_water->check_acetone Yes dry_lactone Action: Dry the intermediate thoroughly under high vacuum. check_water->dry_lactone No check_catalyst Is the p-TsOH catalyst active and used in the correct molar ratio? check_acetone->check_catalyst Yes use_dry_acetone Action: Use a fresh, sealed bottle of anhydrous acetone or dry it over molecular sieves. check_acetone->use_dry_acetone No check_time Was the reaction time sufficient for full conversion? check_catalyst->check_time Yes check_reagents Action: Use fresh catalyst. Verify molar calculations for scale-up. check_catalyst->check_reagents No monitor_rxn Action: Monitor reaction by TLC/HPLC until starting material is consumed. check_time->monitor_rxn No end Yield Improved dry_lactone->end use_dry_acetone->end check_reagents->end monitor_rxn->end

Caption: Troubleshooting workflow for low acetonide yield.

Detailed Explanation:

  • Presence of Water: The formation of the acetonide is a reversible acid-catalyzed reaction that produces water.[8] According to Le Chatelier's principle, any water present at the start will inhibit the reaction. The crude D-erythronolactone intermediate, which contains sodium chloride, can be hygroscopic. It is essential to dry it thoroughly under high vacuum before adding acetone.[3]

  • Reagent Quality: On a larger scale, reagent quality is paramount. Use anhydrous acetone and ensure the p-toluenesulfonic acid (p-TsOH) catalyst has not degraded.

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to localized areas of low catalyst concentration, resulting in incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous slurry.

  • Reaction Time: While lab-scale reactions may be complete in a set time, scale-up reactions can be slower due to mixing and heat transfer limitations. Use in-process controls (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with the workup.

Q3: I am observing a significant, less-polar impurity in my final product. How can I minimize its formation and remove it effectively?

A3: This is likely due to side reactions. The Organic Syntheses procedure notes the potential formation of a minor, less-polar impurity.[3] While its structure is complex, its formation is often related to reaction conditions.

Minimization Strategies:

  • Temperature Control: The acetonide formation should be conducted at room temperature.[3] Elevated temperatures can promote side reactions.

  • Stoichiometry: Ensure precise measurement of the acid catalyst. An excess of acid can sometimes lead to undesired byproducts.

  • Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen can prevent potential oxidative side reactions, especially if the reaction is run for an extended period.[3]

Removal Strategies:

  • Optimized Precipitation/Recrystallization: The documented procedure uses precipitation from an ether/hexanes mixture.[3] On a larger scale, this is the most viable purification method.

    • Solvent Ratio: Carefully optimize the ratio of ether (in which the product is soluble) to hexanes (the anti-solvent).

    • Cooling Rate: A slow, controlled cooling rate to 0°C or below will encourage the formation of larger, purer crystals, leaving impurities in the mother liquor.

    • Seeding: Adding a few seed crystals of pure product can promote selective crystallization.

Category 3: Downstream Processing & Handling
Q4: Column chromatography is not a viable purification method for my multi-kilogram batch. What are the critical parameters for the precipitation/crystallization workup?

A4: Transitioning from chromatography to crystallization is a standard challenge in process scale-up.[9] Success depends on precise control over solubility, temperature, and kinetics.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Rationale & Key Considerations
Workup Quench Decant reaction mixture into cooled Et₃N/ether solution.[3]Pump or cautiously add reaction mixture to a separate, pre-cooled reactor containing Et₃N/ether.Triethylamine (Et₃N) neutralizes the p-TsOH catalyst, stopping the reaction and preventing potential product degradation during workup. Efficient mixing and cooling are crucial to dissipate the heat of neutralization.
Filtration Suction filtration (Büchner funnel).Centrifuge or a larger Nutsche filter-dryer.Efficiently separates the precipitated triethylammonium tosylate salt. Ensure thorough washing of the filter cake with ether to maximize product recovery.
Solvent Removal Rotary evaporator.Large-scale rotary evaporator or a jacketed reactor with vacuum distillation.The goal is to concentrate the ether solution to a specific volume before adding the anti-solvent (hexanes). Over-concentration can lead to oiling out instead of crystallization.
Crystallization Add hexanes, refrigerate for a few hours.[3]Controlled addition of hexanes to the concentrated ether solution at a specific temperature, followed by a programmed cooling profile.Slow addition of the anti-solvent and a gradual cooling ramp are critical for forming a pure, easily filterable crystalline solid. Hold times at specific temperatures may be necessary.
Product Isolation Suction filtration, wash with hexanes.Centrifuge or filter-dryer, with automated washing cycles.Ensures efficient removal of the impurity-rich mother liquor. The product must be dried under high vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for D-erythronolactone acetonide? A: The compound is a stable, crystalline solid.[1] It should be stored at room temperature in a tightly sealed container to protect it from moisture.

Q: Can I isolate the D-erythronolactone intermediate before proceeding to the acetonide step? A: Yes, it is possible to isolate and purify D-erythronolactone by trituration and crystallization from hot ethyl acetate.[3] On a large scale, this can be beneficial as it removes non-lactone impurities from the first step, potentially leading to a cleaner final product that is easier to crystallize. However, it adds an extra unit operation to the process.

Q: My lactone ring appears to be hydrolyzing during workup. How can I prevent this? A: Lactone rings can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.[10] During the workup of the acetonide synthesis, the p-TsOH catalyst is neutralized with triethylamine, a non-aqueous base, which minimizes this risk.[3] Avoid using aqueous bases (like NaOH or K₂CO₃) in the workup unless absolutely necessary, and if so, keep the temperature low and contact time short.

Q: What are the critical quality attributes (CQAs) and typical specifications for the final product? A: The primary CQAs are purity, identity, and stereochemical integrity.

AttributeSpecificationAnalytical Method
Appearance White to off-white solid/powder[1]Visual Inspection
Purity (Assay) ≥98%HPLC, qNMR
Melting Point 65.5–69°C[3]Melting Point Apparatus
Optical Rotation [α]²⁵D ≈ -114° (c=1.1, H₂O)[3]Polarimetry
Identity Conforms to structure¹H NMR, ¹³C NMR, IR
Residual Solvents Within ICH limits[11]GC-HS

Experimental Protocols

Protocol 1: Scale-Up Synthesis of D-Erythronolactone Acetonide

This protocol is adapted from the validated procedure in Organic Syntheses, Coll. Vol. 7, p.296 (1990) and includes notes for scaling up from a 0.20 mol scale.[3]

Overall Workflow:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2,3-O-isopropylidene-D-erythronolactone

1H NMR Spectrum Analysis of 2,3-O-Isopropylidene-D-erythronolactone: A Comparative Technical Guide Executive Summary 2,3-O-isopropylidene-D-erythronolactone (CAS: 25581-41-3) is a critical chiral building block derived f...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2,3-O-Isopropylidene-D-erythronolactone: A Comparative Technical Guide

Executive Summary

2,3-O-isopropylidene-D-erythronolactone (CAS: 25581-41-3) is a critical chiral building block derived from D-isoascorbic acid or D-erythronolactone.[1][2][3][4] It serves as a rigidified, lipophilic "chiral pool" synthon for the total synthesis of complex natural products, including leukotrienes and prostaglandins.

This guide provides a technical analysis of its 1H NMR spectrum , comparing it against its unprotected precursor, D-erythronolactone . The focus is on the diagnostic utility of the isopropylidene (acetonide) protecting group, which simplifies spectral assignment, enhances solubility in standard organic solvents (


), and locks the furanose ring conformation.

Part 1: Structural Logic & Conformational Analysis

The molecule consists of a


-lactone ring fused cis to a 1,3-dioxolane ring. This 5,5-bicyclic system creates a "V-shape" geometry that is significantly more rigid than the free diol.
  • Rigidity: The acetonide clamp restricts the pseudorotation of the lactone ring, leading to highly reproducible coupling constants (

    
     values) that follow the Karplus relationship strictly.
    
  • Symmetry: The molecule is chiral (

    
     symmetry), rendering the gem-dimethyl groups of the acetonide diastereotopic (magnetically non-equivalent).
    
Figure 1: Structural Assignment Logic

NMR_Logic Substrate 2,3-O-isopropylidene- D-erythronolactone Region1 High Field (1.3 - 1.5 ppm) Substrate->Region1 Methyls Region2 Mid Field (4.4 - 5.0 ppm) Substrate->Region2 Ring Protons SignalA 2x Singlets (Gem-dimethyls) Region1->SignalA Diastereotopic Environment SignalB H-2 (Doublet) α-to-Carbonyl Region2->SignalB Couples to H-3 SignalC H-3 (Dt) Vicinal Bridgehead Region2->SignalC Couples to H-2 & H-4s SignalD H-4a/b (Multiplet/D) Lactone CH2 Region2->SignalD Geminal & Vicinal Coupling

Caption: Decision tree for assigning 1H NMR signals based on electronic environment and coupling pathways.

Part 2: Comparative Analysis (Protected vs. Unprotected)

The primary alternative to using the isopropylidene derivative is using the unprotected D-erythronolactone . The table below highlights why the protected form is preferred for routine analysis and synthetic handling.

Table 1: Spectral Performance Comparison
Feature2,3-O-Isopropylidene-D-erythronolactone (Target)D-Erythronolactone (Precursor)
Solvent

(Standard, non-exchangeable)

or DMSO-

(Required due to polarity)
Diagnostic Peaks Two sharp singlets (1.37, 1.46 ppm) confirm protection.No methyl signals; only ring protons visible.
Resolution High. No OH broadening. Sharp couplings.Moderate/Low. OH protons can broaden peaks; HDO peak interference in

.
H-2/H-3 Coupling Distinct

(~6 Hz) due to cis-fusion.
Variable

values due to ring flexibility/puckering.
Stability Stable in solution.Hygroscopic; susceptible to hydrolysis (ring opening) in water over time.

Key Insight: The presence of the two methyl singlets in the target compound provides an immediate "Yes/No" confirmation of reaction success, which is impossible with the unprotected lactone.

Part 3: Detailed 1H NMR Data Analysis

The following data is based on the authoritative synthesis by Cohen et al. (Organic Syntheses) and standard spectral databases.

Instrument Frequency: 100-400 MHz (Data normalized to ppm relative to TMS). Solvent: Chloroform-


 (

).
Table 2: Chemical Shift Assignments
Proton Label

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
CH₃ (a) 1.37 Singlet (s)3H-Exo-methyl of acetonide.
CH₃ (b) 1.46 Singlet (s)3H-Endo-methyl of acetonide (deshielded by ring current).
H-4a, H-4b 4.42 Doublet (d)*2H


-protons. Often appear as a narrow doublet or multiplet.
H-2 4.75 Doublet (d)1H


-proton. Only couples to H-3 (no H-1 exists).
H-3 4.89 Dt / Ddd1H


-proton.[5] Couples to H-2 (cis) and H-4s (trans/cis).

*Note: In lower field instruments (100 MHz), H-4a and H-4b may appear as a simple doublet or unresolved multiplet. In high-field (500+ MHz), these may resolve into an ABX pattern.

Deep Dive: The "Gem-Dimethyl" Effect

The two methyl groups appear as distinct singlets (


 ppm). This non-equivalence arises because one methyl group points "towards" the lactone ring pucker (endo) and the other points away (exo). This separation is a hallmark of the rigid bicyclic structure. If the ring were flexible or open, these signals would likely merge or broaden.

Part 4: Experimental Protocol (Self-Validating System)

To ensure the spectrum described above is obtained, follow this synthesis and preparation workflow. This protocol converts D-isoascorbic acid (cheap starting material) to the target.

Step 1: Oxidative Degradation & Protection
  • Reactants: Dissolve D-isoascorbic acid in water.

  • Oxidation: Add hydrogen peroxide (

    
    ) and calcium carbonate (
    
    
    
    ) to cleave the C5-C6 bond, yielding D-erythronolactone (in situ).
  • Protection: Evaporate water. Treat the residue with acetone (solvent/reagent) and a catalytic amount of sulfuric acid or 2,2-dimethoxypropane .

  • Mechanism: The 2,3-cis-diol attacks the acetone carbonyl to form the 1,3-dioxolane ring.

Step 2: Purification & NMR Prep
  • Neutralization: Neutralize the acid catalyst with weak base (e.g., pyridine or

    
    ) to prevent acetonide hydrolysis.
    
  • Extraction: Extract into ethyl acetate. Wash with brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from ether/hexanes. Target MP: 67-69 °C.

  • NMR Sample: Dissolve ~10 mg of dry crystals in 0.6 mL

    
    . Filter through a cotton plug if any turbidity (salts) remains.
    
Figure 2: Synthesis & Analysis Workflow

Workflow Start D-Isoascorbic Acid Step1 Oxidation (H2O2) -> D-Erythronolactone Start->Step1 Step2 Acetonide Protection (Acetone/H+) Step1->Step2 Step3 Workup & Crystallization (Ether/Hexanes) Step2->Step3 Check Quality Check: MP 67-69°C? Step3->Check Check->Step3 Fail (Recrystallize) NMR 1H NMR (CDCl3) Look for 2x Methyl Singlets Check->NMR Pass

Caption: Step-by-step workflow from precursor to validated NMR sample.

References

  • Cohen, N. et al. (1987). "2,3-O-Isopropylidene-D-erythronolactone".[1][6] Organic Syntheses, 63, 127.

    • Primary source for synthesis, physical properties, and 100 MHz NMR data.[5]

  • PubChem Compound Summary. (n.d.). "2,3-O-Isopropylidene-D-erythronolactone".[1][6] National Center for Biotechnology Information.

    • Source for chemical identifiers, physical constants, and spectral d
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Reference for validating solvent residual peaks in CDCl3 vs D2O.

Sources

Comparative

Benchmarking Specific Optical Rotation: D-Erythruronolactone Acetonide Guide

Executive Summary & Strategic Importance D-Erythruronolactone acetonide (2,3-O-Isopropylidene-D-erythronolactone; CAS: 25581-41-3) is a pivotal chiral pool building block used in the total synthesis of complex natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

D-Erythruronolactone acetonide (2,3-O-Isopropylidene-D-erythronolactone; CAS: 25581-41-3) is a pivotal chiral pool building block used in the total synthesis of complex natural products, including leukotrienes, prostaglandins, and pyrrolizidine alkaloids.

For drug development professionals, the specific optical rotation (


)  of this compound is not merely a physical constant; it is the primary rapid-validation metric for enantiomeric purity and synthetic success. Variations in this value often indicate incomplete acetonide protection, ring-opening hydrolysis, or contamination with the L-enantiomer.

This guide provides a definitive comparison of optical rotation values, analyzes the causality behind discrepancies, and establishes a self-validating protocol for synthesis and measurement.

Technical Deep Dive: Optical Rotation Benchmarks

The Metric of Purity

The specific rotation


 is sensitive to solvent interactions, concentration, and temperature. For D-erythruronolactone acetonide, the literature establishes a negative rotation range in aqueous solution. Deviations outside the -113° to -124°  window typically signal compromised integrity.
Comparative Data Analysis

The following table synthesizes data from high-impact peer-reviewed protocols and commercial certificates of analysis (CoA). Note the dependency on concentration (


) and temperature (

).[1][2]
Source / Standard

Value (deg)
ConditionsPurity / Context
Organic Syntheses (Cohen et al.) [1]-113.8°

, H

O, 25°C
High-purity synthetic standard (mp 65.5–66°C)
Sigma-Aldrich (Commercial) [2]-118°

, H

O, 20°C

98% Assay
Chem-Impex (Commercial) [3]-114° to -124°

, H

O, 20°C
Bulk commercial grade
Precursor (D-Erythronolactone) [1]-72.8°

, H

O, 25°C
Comparison: Lower rotation indicates deprotection

Critical Insight: The shift from -113.8° to -124° often correlates with concentration effects (


 vs 

) and slight temperature variations. However, a drop in magnitude (e.g., towards -70°) is a "red flag" for hydrolysis back to the diol precursor.

Experimental Protocol: Synthesis & Validation System

This protocol is adapted from the definitive Organic Syntheses method [1]. It is designed as a self-validating system : the physical state of the intermediate and the final rotation check serve as Go/No-Go gates.

Phase 1: Synthesis (Acetonide Protection)

Objective: Convert D-erythronolactone to 2,3-O-isopropylidene-D-erythronolactone.

Reagents:

  • D-Erythronolactone (1 equiv.)

  • Acetone (Solvent/Reagent, dried over molecular sieves)

  • Sulfuric acid (Catalyst) or p-Toluenesulfonic acid

Workflow:

  • Dissolution: Suspend D-erythronolactone in dry acetone (approx. 10 mL/g).

  • Catalysis: Add catalytic H

    
    SO
    
    
    
    . Stir at room temperature for 12–24 hours.
    • Checkpoint: The reaction is initially heterogeneous. A clear solution indicates consumption of the starting lactone.

  • Neutralization: Add solid NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to neutralize the acid. Filter the solids.
    
  • Concentration: Evaporate acetone under reduced pressure.

  • Crystallization: Dissolve the residue in boiling hexanes (or ethyl acetate/hexane mix). Cool to 0°C to crystallize.

Phase 2: Validation (Optical Rotation Measurement)

Prerequisites:

  • Polarimeter calibrated with a quartz control plate.

  • Temperature control set to 25°C ± 0.5°C.

Step-by-Step Measurement:

  • Preparation: Weigh exactly 111 mg of the dry crystal into a 10 mL volumetric flask.

  • Solvation: Dissolve in distilled water. Make up to the mark. (Resulting

    
    ).
    
  • Equilibration: Allow the solution to stabilize at 25°C for 10 minutes.

  • Reading: Measure

    
    .[3]
    
    • Pass Criteria: Value between -113° and -118°.[4]

    • Fail Criteria: Value > -110° (e.g., -100°). Action: Recrystallize.

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis pathway and the critical decision nodes based on optical rotation data.

G Start D-Isoascorbic Acid (Precursor) Oxidation Oxidative Cleavage Start->Oxidation Lactone D-Erythronolactone [α]D = -72.8° Oxidation->Lactone Protect Acetonide Protection (Acetone/H+) Lactone->Protect Product Crude Acetonide Protect->Product Purify Recrystallization (Hexanes) Product->Purify Final Pure D-Erythruronolactone Acetonide Purify->Final QC_Check QC: Measure [α]D Final->QC_Check Pass Release (-113° to -124°) QC_Check->Pass Pass Fail Reprocess (> -110°) QC_Check->Fail Fail Fail->Purify Recycle

Caption: Synthesis workflow from D-isoascorbic acid to the acetonide, featuring a critical optical rotation QC loop.

Troubleshooting & Scientific Causality

Why does the rotation vary?
  • Hygroscopicity: The lactone ring makes the compound susceptible to moisture absorption. Water in the sample (not as solvent) dilutes the effective concentration of the chiral species, leading to a lower observed rotation magnitude.

  • Hydrolysis (Chemical Instability): In the presence of residual acid and moisture, the acetonide group can hydrolyze back to the diol. Since the diol (D-erythronolactone) has a rotation of -72.8° , partial hydrolysis shifts the observed value significantly less negative.

  • Solvent Effects: While water is the standard, literature suggests solubility in ethanol and chloroform.[5] Changing the solvent changes the solvation shell around the chiral center, potentially altering the specific rotation value drastically. Always compare values in the same solvent.

Best Practices for Reproducibility
  • Drying: Dry the final product under high vacuum at 20°C for at least 4 hours before weighing.

  • Timing: Measure rotation immediately after preparation to avoid slow hydrolysis in aqueous solution.

  • Temperature: Use a jacketed cell. A 5°C difference (20°C vs 25°C) can introduce a 1-2° error in specific rotation.

References

  • Cohen, N. et al. "2,3-O-Isopropylidene-D-erythronolactone". Organic Syntheses, Coll.[4] Vol. 7, p. 297 (1990); Vol. 63, p. 127 (1985).

  • Sigma-Aldrich. "Product Specification: (-)-2,3-O-Isopropylidene-D-erythronolactone". Merck KGaA.

  • Chem-Impex International. "Product Data: (-)-2,3-O-Isopropylidene-D-erythronolactone". Chem-Impex Catalog.

  • Worldwide Life Sciences.[6] "2,3-O-Isopropylidene-D-erythronolactone Properties".

Sources

Validation

Comparative Guide: Chiral HPLC Methodologies for Erythronolactone Enantiomeric Excess Determination

Topic: Chiral HPLC methods for determining enantiomeric excess of erythronolactone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC methods for determining enantiomeric excess of erythronolactone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

Erythronolactone (D-erythrono-1,4-lactone) serves as a pivotal chiral building block in the synthesis of bioactive compounds, including prostaglandins and carbohydrate derivatives. Determining its enantiomeric excess (ee) is critical, as the presence of the L-enantiomer can drastically alter the pharmacological profile of the final API (Active Pharmaceutical Ingredient).

As a Senior Application Scientist, I have evaluated two primary chromatographic strategies for this analysis. The choice between them depends heavily on your sample matrix complexity and sensitivity requirements.

  • Method A: Direct Analysis (Polar Organic Mode). Best for high-purity process samples where speed is critical and derivatization is considered an unnecessary bottleneck.

  • Method B: Derivatization-Enhanced Analysis (Benzoylation). The "Gold Standard" for trace analysis, complex matrices, or when UV sensitivity is paramount.

Critical Analysis of Methodologies

Method A: Direct Chiral Separation (The "Native" Approach)

This method utilizes the intrinsic chirality of the lactone ring interacting directly with polysaccharide-based stationary phases.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions between the hydroxyl groups of erythronolactone and the carbamate linkages of the stationary phase (typically Amylose or Cellulose derivatives).

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).

  • Mobile Phase: Polar Organic Mode (100% Acetonitrile or Methanol) or Normal Phase (Hexane/IPA).

  • Pros: No sample pretreatment; rapid feedback for reaction monitoring.

  • Cons: Poor UV detection (requires 210 nm); susceptible to baseline drift; lower resolution (Rs) compared to derivatized forms.

Method B: Derivatization-Enhanced Separation (The "Sensitivity" Approach)

Since erythronolactone lacks a strong chromophore, converting the free hydroxyl groups to benzoate esters significantly enhances detectability and enantioselectivity.

  • Mechanism: The introduction of aromatic rings provides strong

    
     interactions with the chiral selector, often resulting in massive resolution improvements.
    
  • Derivatization Reagent: Benzoyl chloride (BzCl) or 3,5-Dinitrobenzoyl chloride.

  • Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Pros: High sensitivity (UV 254 nm); superior Resolution (Rs > 3.0); robust against matrix interference.

  • Cons: Requires sample prep time (approx. 30 mins); introduces potential for kinetic resolution if derivatization is incomplete (must ensure 100% conversion).

Experimental Protocols

Protocol A: Direct Analysis (Chiralpak AD-H)

Use this for rapid purity checks of bulk material.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).

    • Note: For higher solubility, 100% Acetonitrile (Polar Organic Mode) can be used, but retention times will decrease significantly.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (or Refractive Index detector if available).

  • Sample Prep: Dissolve 1 mg of erythronolactone in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.

Protocol B: Benzoylation & Analysis (Chiralcel OD-H)

Use this for final QC release or trace impurity analysis.

Step 1: Derivatization

  • Take 10 mg of Erythronolactone sample in a 4 mL vial.

  • Add 200 µL Pyridine (solvent & base).

  • Add 50 µL Benzoyl Chloride.

  • Vortex and incubate at 40°C for 20 minutes.

  • Quench with 200 µL Methanol.

  • Evaporate to dryness under nitrogen or dilute directly with mobile phase if concentration permits.

Step 2: HPLC Analysis

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5 v/v).

    • Scientist's Insight: The benzoates are much less polar, requiring less alcohol to elute.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Data Presentation & Comparison

ParameterMethod A (Direct / AD-H)Method B (Derivatized / OD-H)
Selectivity (

)
1.1 – 1.31.5 – 1.8
Resolution (

)
1.5 – 2.0 (Baseline)> 3.0 (Wide separation)
LOD (Limit of Detection) ~10 µg/mL (Weak UV)~0.1 µg/mL (Strong UV)
Analysis Time < 15 mins20 mins (HPLC) + 30 mins (Prep)
Robustness Moderate (Sensitive to mobile phase water)High (Derivatives are stable)
Primary Use Case In-process monitoringFinal Product Release / QC

Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for selecting and executing the correct method.

G Start Sample: Erythronolactone (Determine ee%) Decision Is High Sensitivity or Trace Detection Required? Start->Decision MethodA Method A: Direct Analysis (No Derivatization) Decision->MethodA No (Speed prioritized) MethodB Method B: Derivatization (Benzoylation) Decision->MethodB Yes (Accuracy prioritized) PrepA Dissolve in Hexane/IPA (90:10) Filter (0.45 µm) MethodA->PrepA HPLC_A HPLC: Chiralpak AD-H MP: Hex/IPA (90:10) Det: UV 210 nm PrepA->HPLC_A ResultA Result: Moderate Rs (~1.8) Good for >1% impurity HPLC_A->ResultA ReactB Reaction: Sample + BzCl + Pyridine 40°C, 20 min MethodB->ReactB HPLC_B HPLC: Chiralcel OD-H MP: Hex/IPA (95:5) Det: UV 254 nm ReactB->HPLC_B ResultB Result: High Rs (>3.0) Excellent for <0.1% impurity HPLC_B->ResultB

Figure 1: Decision tree for selecting the optimal chiral HPLC workflow based on sensitivity requirements.

References

  • Lopes, J. F., & Gaspar, E. M. (2008).[1] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[1] Link

  • Kažoka, H. (2024). Enantiomeric analysis of γ(δ)-lactones by reversed phase high performance liquid chromatography using amylose tris(5-chloro-2-methylphenylcarbamate) as stationary phase. Journal of Chromatography A, 1720, 464779. Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from Chiral Technologies.[2] Link

  • BenchChem. (2025).[3][4] Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Link

Sources

Comparative

Comparison of D-erythronolactone vs D-ribonolactone as chiral synthons

Topic: Comparison of D-erythronolactone vs D-ribonolactone as chiral synthons Content Type: Publish Comparison Guide A Technical Guide for Drug Development & Total Synthesis Executive Summary In the "chiral pool" strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of D-erythronolactone vs D-ribonolactone as chiral synthons Content Type: Publish Comparison Guide

A Technical Guide for Drug Development & Total Synthesis

Executive Summary

In the "chiral pool" strategy of organic synthesis, sugar lactones offer a distinct advantage: they provide dense stereochemical information (consecutive chiral centers) without the need for expensive asymmetric catalysts. This guide compares two of the most potent furanone building blocks: D-erythronolactone (C4) and D-ribonolactone (C5) .

  • The Verdict: Choose D-erythronolactone when synthesizing C4-chiral fragments, statin side-chains, or L-sugar derivatives (via inversion). Choose D-ribonolactone for nucleoside analogs, C-glycosides, or when a primary alcohol "handle" (C5) is required for chain extension.

  • Key Differentiator: D-ribonolactone possesses an exocyclic hydroxymethyl group at C4, allowing for chain elongation while retaining ring chirality. D-erythronolactone is a "terminated" system, ideal for internal chiral segments.

Structural & Stereochemical Analysis

Both molecules are


-lactones (5-membered rings), but their synthetic potential diverges based on their carbon backbone and substitution patterns.
FeatureD-ErythronolactoneD-Ribonolactone
Formula


Chiral Centers 2 (C2, C3)3 (C2, C3, C4)
Configuration (2R, 3R)(2R, 3R, 4R)
Ring Conformation Rigid

-lactone
Rigid

-lactone with exocyclic tail
Key Functional Handle Cis-2,3-diol (internal)Cis-2,3-diol + C5-Primary OH
Primary Source Degradation of D-Isoascorbic AcidOxidation of D-Ribose

Stereochemical Insight: The cis-relationship of the C2/C3 hydroxyls in both lactones allows for facile protection as isopropylidene acetals (acetonides). This protection is crucial as it differentiates the hydroxyls:

  • In Ribonolactone , the acetonide protects C2/C3, leaving the C5-OH free for selective oxidation, tosylation, or chain extension.

  • In Erythronolactone , the acetonide protects C2/C3, leaving no free hydroxyls . The lactone carbonyl becomes the sole reactive electrophile.

Decision Matrix: Selecting the Right Synthon

The following decision tree illustrates the logical flow for selecting between these two synthons based on target architecture.

SynthonSelection Start Target Molecule Architecture Q1 Required Carbon Backbone? Start->Q1 C4 C4 Fragment / Internal Chirality Q1->C4 Compact (C4) C5 C5+ Fragment / Nucleoside Core Q1->C5 Extended (C5+) Erythro D-Erythronolactone (2 Chiral Centers) C4->Erythro Ribono D-Ribonolactone (3 Chiral Centers + Handle) C5->Ribono App1 Application: Statin Side Chains L-Threose/Erythrose Chiral Pyrrolidines Erythro->App1 App2 Application: C-Nucleosides (Antivirals) Macrolide Segments Pheromones Ribono->App2

Figure 1: Strategic selection of chiral lactones based on target structural requirements.

Synthetic Utility & Reactivity Profile[1]
A. D-Erythronolactone: The "Degradation" Approach

Because D-erythronolactone is derived from the oxidative degradation of D-isoascorbic acid (a cheap food preservative), it is a cost-effective route to chiral C4 units.

  • Ring Opening: Treatment with mild base opens the lactone to yield derivatives of D-erythronic acid.

  • Inversion Strategy: The C2 and C3 hydroxyls can be inverted (Mitsunobu or mesylate displacement) to access L-series sugars (e.g., L-threose) which are otherwise rare and expensive.

  • Reduction: DIBAL-H reduction yields the lactol (D-erythrose acetonide), a potent electrophile for Wittig olefination.

B. D-Ribonolactone: The "Extension" Approach

D-Ribonolactone is the gold standard for C-nucleoside synthesis (where the nucleobase is attached via a C-C bond rather than a C-N bond, resisting enzymatic degradation).

  • C5 Functionalization: The primary alcohol at C5 is chemically distinct. It can be converted to an iodide (for radical cyclization), an aldehyde (Swern oxidation), or a leaving group for nucleophilic displacement.

  • Anomeric Substitution: The lactone carbonyl (C1) reacts with organolithiums (e.g., lithiated heterocycles) to form lactols, which are subsequently reduced to tetrahydrofurans (nucleoside analogs).

Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of D-Erythronolactone from D-Isoascorbic Acid

Rationale: Commercial D-erythronolactone can be expensive in small research packs. This protocol allows for the "in-house" generation of multi-gram quantities from the inexpensive precursor D-isoascorbic acid.

Reagents: D-Isoascorbic acid, Hydrogen Peroxide (30%), Calcium Carbonate, Charcoal.

  • Oxidation: Dissolve D-isoascorbic acid (176 g, 1.0 mol) in water (1 L). Add

    
     (100 g) carefully.
    
  • Degradation: Add

    
     (30%, 250 mL) dropwise at 
    
    
    
    . Critical Step: Monitor temperature; the decarboxylation is exothermic. The solution turns from yellow to colorless as the reaction completes.
  • Workup: Heat to

    
     to destroy excess peroxide (test with starch-iodide paper). Treat with charcoal (10 g), filter, and acidify with conc. HCl to pH 1.
    
  • Isolation: Evaporate to dryness. Extract the residue with boiling ethyl acetate.

  • Crystallization: Cool the EtOAc extract. D-Erythronolactone crystallizes as white needles.

    • Validation: mp 103–104°C;

      
       (
      
      
      
      ).
Protocol B: Protection of D-Ribonolactone (Acetonide Formation)

Rationale: The 2,3-O-isopropylidene derivative is the actual working synthon for 90% of applications.

Reagents: D-Ribonolactone, Acetone, 2,2-Dimethoxypropane (DMP), p-TsOH (cat).

  • Setup: Suspend D-ribonolactone (10 g) in dry acetone (100 mL). Add DMP (20 mL) to scavenge water and drive equilibrium.

  • Catalysis: Add p-toluenesulfonic acid (100 mg). Stir at RT for 2 hours. The solid will dissolve, indicating reaction progress.

  • Neutralization: Add solid

    
     (1 g) and stir for 30 mins to neutralize the acid. Critical Step: Failure to neutralize completely will lead to hydrolysis during concentration.
    
  • Purification: Filter off solids. Concentrate the filtrate. The residue usually crystallizes upon standing or trituration with hexane.

    • Validation: mp 138–139°C; NMR shows characteristic gem-dimethyl singlets at

      
       1.37 and 1.47.
      
Case Studies in Drug Development
Case Study 1: L-783277 (Resorcylic Acid Lactone)

Target: Antitumor macrolide. Synthon:[1][2]D-Erythronolactone .[1][3][4] Workflow:

  • D-Erythronolactone is protected as the acetonide.

  • Reduction to the lactol followed by Wittig olefination installs the C4-C5 alkene.

  • The rigid chirality of the erythronolactone core dictates the stereochemistry of the diol segment in the final macrocycle. Why Erythronolactone? The target required a specific cis-diol motif embedded in the chain without a terminal hydroxymethyl group. Using Ribonolactone would have required an extra step to cleave the C5 carbon.

Case Study 2: Tiazofurin & C-Nucleosides

Target: Antiviral/Antitumor C-nucleosides.[5] Synthon:[1][2]D-Ribonolactone .[1][2][6][7][8] Workflow:

  • Start with 2,3-O-isopropylidene-D-ribonolactone.

  • Protect C5-OH (e.g., trityl or silyl ether).

  • React lactone with lithiated thiazole (or other heterocycle).

  • Reduce the resulting hemiketal to the cyclic ether. Why Ribonolactone? The C5-OH is essential for the biological activity of nucleosides (it mimics the 5'-position of ribose, where phosphorylation occurs in vivo).

SynthesisPathways cluster_0 D-Erythronolactone Pathway cluster_1 D-Ribonolactone Pathway Ery D-Erythronolactone EryPro 2,3-O-Isopropylidene Derivative Ery->EryPro Acetone/H+ Lactol Lactol (Aldehyde eq.) EryPro->Lactol DIBAL-H Statin Chiral C4 Building Block (e.g., for Statins/Macrolides) Lactol->Statin Wittig Rib D-Ribonolactone RibPro 2,3-O-Isopropylidene Derivative Rib->RibPro Acetone/H+ C5Funct C5-Protected Lactone RibPro->C5Funct TrCl/Py Nucl C-Nucleoside (e.g., Tiazofurin) C5Funct->Nucl 1. R-Li 2. Et3SiH

Figure 2: Comparative synthetic workflows for Erythronolactone vs. Ribonolactone.

Comparative Data Summary
ParameterD-ErythronolactoneD-Ribonolactone
Molecular Weight 118.09 g/mol 148.11 g/mol
Melting Point 103–104 °C85–87 °C
Specific Rotation

(Water)

(Water)
Acetonide mp 65–66 °C138–139 °C
Cost Rating (Research) High ($80-100/g)High ($80-150/g)
Scalability Excellent (via Isoascorbic acid)Good (via Ribose oxidation)
Primary Use Case C4 fragments, L-sugar synthesisNucleosides, C5-elongation
References
  • Cohen, N. et al. (1987). "Synthesis of D-erythronolactone and its acetonide." Organic Syntheses, 63, 127.

  • Williams, J. D. et al. (2005). "D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone)." Organic Syntheses, 82, 75.

  • Han, S.-Y. et al. (1992). "Total synthesis of L-783277." Journal of Organic Chemistry, 57(19), 5062–5064.
  • Pudlo, J. S. & Townsend, L. B. (1990). "Synthesis of C-nucleosides from D-ribonolactone." Nucleosides and Nucleotides, 9, 39.
  • Zhao, H. et al. (2016). "A Straightforward Synthesis of 4-Phospho-D-Erythronate from D-Erythronolactone." PLoS ONE, 11(9).

Sources

Validation

Mass Spectrometry Fragmentation Patterns of D-Erythruronolactone Acetonide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of D-erythruronolactone acetonide (chemically defined as 2,3-O-Isopropylidene-D-erythronolactone ).[1] It is designe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of D-erythruronolactone acetonide (chemically defined as 2,3-O-Isopropylidene-D-erythronolactone ).[1] It is designed to assist analytical chemists and drug developers in the structural validation of this critical chiral synthon.

A Publish Comparison Guide for Structural Elucidation

Executive Summary & Compound Identity

D-erythruronolactone acetonide (often synonymous with 2,3-O-Isopropylidene-D-erythronolactone ) is a protected furanose derivative widely used as a chiral building block in the synthesis of prostaglandins, sugars, and macrolide antibiotics.[1]

In the context of mass spectrometry, this compound presents a unique challenge: distinguishing the stable acetonide protecting group fragments from the core lactone skeleton. This guide compares its fragmentation behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) and contrasts it with alternative derivatization strategies (e.g., TMS ethers).[1]

Compound Parameter Details
Systematic Name 2,3-O-Isopropylidene-D-erythronolactone
CAS Registry Number 25581-41-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Key Structural Features

-Lactone ring fused to a 1,3-dioxolane (acetonide) ring

Comparative Analysis of Ionization Techniques

The choice of ionization method dictates the spectral "fingerprint" used for identification. The table below contrasts the performance of the acetonide derivative against the free lactone and TMS-derivatives.

Table 1: Ionization Mode Comparison
FeatureEI-MS (Hard Ionization) ESI-MS (Soft Ionization) Alternative: TMS-Derivative (EI)
Primary Application Structural elucidation, FingerprintingMolecular weight confirmation, Impurity profilingAnalysis of polar/free lactones
Molecular Ion (M⁺) Weak or Absent (

158)
Strong

or

Strong

(shifted by TMS groups)
Base Peak

43 or 143 (Fragment)

159 or 181 (Adduct)

73 (TMS group)
Key Fragmentation Methyl loss (

143), Acetonide cleavage
Minimal fragmentation; Adduct formationLoss of methyl from TMS (

)
Diagnostic Value High: Reveals acetonide & lactone coreLow: Only confirms massMedium: TMS peaks dominate spectrum

Expert Insight: For rigorous structural identification, EI-MS is superior because the acetonide group directs specific, predictable fragmentation pathways that confirm the regiochemistry of the protection (2,3-position).[1] ESI is recommended only for purity checks to avoid fragment confusion.

Detailed Fragmentation Mechanisms (EI-MS)

Understanding the causality of bond cleavage is essential for interpreting the spectrum. The fragmentation of D-erythruronolactone acetonide is driven by the stability of the oxonium ions formed by the acetonide group.

Mechanism A: The "Acetonide Director" (M - 15)

The most diagnostic peak in the spectrum is


 143 .
  • Process: Homolytic cleavage of one of the gem-dimethyl groups on the acetonide ring.

  • Causality: The resulting tertiary oxonium ion is resonance-stabilized by the adjacent oxygen atoms. This "M-15" peak confirms the presence of the isopropylidene group.

Mechanism B: Lactone/Acetonide Disassembly (m/z 43, 59, 100)[1]
  • 
     100 (M - 58):  Represents the loss of acetone (neutral molecule) or the formation of the acetone radical cation. This suggests a retro-acetalization process.[1]
    
  • 
     59:  Formation of the protonated acetone ion 
    
    
    
    , a common marker for isopropylidene derivatives.[1]
  • 
     43:  The acetyl cation 
    
    
    
    , typically the base peak, derived from the breakdown of the acetonide methyls or the lactone carbonyl.
Mechanism C: Lactone Ring Cleavage
  • Loss of CO (

    
    ):  Characteristic of cyclic lactones/ketones, though often suppressed by the dominant acetonide fragmentation.[1]
    
Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical breakdown of the molecule under 70 eV Electron Ionization.

FragmentationPathway M Molecular Ion (M+) m/z 158 (Weak/Absent) M_15 Oxonium Ion (M-15) m/z 143 (Diagnostic) M->M_15 -CH3 (Methyl Radical) Acetone Acetone Ion m/z 59 M->Acetone Direct Ionization LactoneCore Lactone Core Fragment m/z 100 (M-58) M->LactoneCore -Acetone (Neutral) Acetyl Acetyl Cation m/z 43 (Base Peak) M_15->Acetyl Ring Disintegration LactoneCore->Acetyl -CO / -C2H4

Caption: Figure 1. Proposed EI-MS fragmentation pathway for D-erythruronolactone acetonide showing the dominant methyl loss and subsequent skeletal breakdown.

Experimental Protocol: GC-MS Analysis

To replicate these results, the following self-validating protocol is recommended. This workflow ensures that thermal degradation (a common risk with lactones) does not produce artifacts.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of D-erythruronolactone acetonide in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane . Avoid methanol to prevent transesterification of the lactone.

  • Concentration: Final concentration should be ~100 ppm.

Step 2: Instrument Configuration (GC-MS)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (20:1) at 200°C .

    • Note: Keep inlet temperature moderate. Temperatures >250°C can induce thermal ring opening of the strained bicyclic system.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Hold 2 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.[1]

Step 3: Data Validation (QC Criteria)
  • Retention Time: Expect elution between 6.0 - 8.0 min (system dependent).[1]

  • Ion Ratio Check: The abundance ratio of

    
     143 to 
    
    
    
    43 should be consistent. If
    
    
    143 is absent, the acetonide may have hydrolyzed (check solvent moisture).[1]

Comparison with Alternatives

Why use the acetonide derivative over others?

FeatureAcetonide Derivative TMS Derivative (Silylation) Acetyl Derivative
Stability High: Stable to oxidation/hydrolysis (neutral pH).[1]Low: Hydrolyzes rapidly in moist air.Medium: Stable but requires harsh reagents.
MS Interpretation Clear:

143 is a specific marker for the dioxolane ring.
Cluttered: Dominated by TMS peaks (

73, 147) masking the core.[1]
Complex: Multiple losses of ketene (42 Da).[1]
Preparation One-step protection (Acetone/H+).[1]Requires BSTFA/TMCS + Heat.Requires Acetic Anhydride/Pyridine.

References

  • PubChem. (2025).[1] 2,3-O-Isopropylidene-D-erythronolactone (Compound Summary). National Library of Medicine.[2] [Link][1][2]

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Sugar Derivatives. National Institute of Standards and Technology. [Link][1]

  • Cohen, N. et al. (1983).[1] Synthetic Studies on Erythronolide A. Journal of Organic Chemistry. (Contextualizing the use of the acetonide synthon).

Sources

Comparative

The Ultimate Comparison Guide: Crystalline D-Erythronolactone Derivatives vs. Alternative Chiral Synthons in X-Ray Crystallography

As a Senior Application Scientist specializing in structural elucidation and carbohydrate chemistry, I frequently encounter a recurring bottleneck in drug development: the unambiguous assignment of stereochemistry in hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation and carbohydrate chemistry, I frequently encounter a recurring bottleneck in drug development: the unambiguous assignment of stereochemistry in highly functionalized glycomimetics. Furanose rings and their derivatives undergo rapid pseudorotation in solution. Consequently, relying solely on Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Nuclear Overhauser Effect Spectroscopy (NOESY)—often yields time-averaged signals that can mislead researchers into assigning a cis relationship to substituents that are actually trans on the time-averaged envelope conformation.

To overcome this, X-ray crystallography remains the gold standard. However, not all chiral pool starting materials are created equal when it comes to yielding diffraction-grade crystals. This guide objectively compares D-erythronolactone derivatives against alternative chiral synthons (such as D-ribonolactone) and traditional NMR methods, providing actionable experimental protocols and crystallographic data to optimize your structural validation workflows.

The Stereochemical Challenge: Why D-Erythronolactone?

D-Erythronolactone is a versatile four-carbon aldonolactone. When protected as an acetonide (e.g., 2,3-O-isopropylidene-D-erythronolactone), it serves as a highly rigid electrophilic scaffold. This rigidity is its superpower: it restricts conformational degrees of freedom, significantly lowering the entropic penalty required for molecules to pack into an ordered crystal lattice.

When researchers synthesize complex molecules—such as furanose C-disaccharides or branched iminosugars—from D-erythronolactone, the resulting diastereomers are often highly crystalline. By solving the crystal structure of the downstream product, the absolute configuration can be definitively assigned simply by referencing the known stereocenters of the D-erythronolactone starting material [1].

Workflow A D-Erythronolactone (Chiral Pool) B Stereoselective Addition A->B C Diastereomeric Mixture B->C D Vapor Diffusion Crystallization C->D Purification E Single Crystal X-Ray Diffraction D->E High-Quality Crystal F Absolute Configuration E->F Anomalous Dispersion

Workflow for definitive stereochemical assignment using D-erythronolactone.

Objective Performance Comparison: Synthons & Analytical Methods

When selecting a chiral pool material for a synthesis campaign where X-ray validation is critical, D-erythronolactone derivatives consistently outperform highly oxygenated alternatives like D-ribonolactone in terms of crystallization propensity. D-ribonolactone derivatives, possessing an additional hydroxyl group, often suffer from severe solvent inclusion or form intractable syrups due to excessive, competing hydrogen-bond networks.

Table 1: Crystallographic & Analytical Performance Comparison
Feature / MetricD-Erythronolactone DerivativesAlternative: D-Ribonolactone DerivativesAlternative: NMR Spectroscopy (NOESY)
Primary Application Chiral synthon for tetroses, pentoses, and C-glycosides [2]Chiral synthon for highly oxygenated nucleosidesSolution-state relative stereochemistry
Typical Space Group P2₁2₁2₁ or P1 (Highly ordered, dense packing)P2₁2₁2₁ (Often prone to solvent disorder)N/A
Stereochemical Resolution Unambiguous Absolute & Relative (Referenced to starting material) [3]Unambiguous Absolute & RelativeAmbiguous (Prone to conformational averaging)
Crystallization Propensity High (Robust, predictable O-H···O networks)Moderate (Requires rigorous purification/seeding)N/A
Typical Data Quality (R-factor) < 0.045 (Excellent resolution)0.04 - 0.07 (Moderate to good)N/A
Entropic Penalty of Packing Low (Rigid acetonide frameworks)High (Flexible exocyclic chains)N/A

Data derived from comparative crystallographic studies of 1-deoxy-D-arabinitol [1] and furanose C-disaccharides [2].

Validated Experimental Protocol: Vapor Diffusion Crystallization

To obtain X-ray quality crystals of D-erythronolactone derivatives (such as 1-deoxy-D-arabinitol or lithiated dithiane adducts), slow vapor diffusion is the optimal technique.

Why Vapor Diffusion? Rapid evaporation techniques often lead to kinetic trapping, yielding twinned crystals or microcrystalline powders. Twinning frustrates the refinement of Flack parameters during X-ray analysis, making absolute stereochemical assignment impossible. Vapor diffusion controls the rate of supersaturation, favoring thermodynamic crystal growth.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Action: Dissolve 5–10 mg of the purified D-erythronolactone derivative in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., Ethyl Acetate or Tetrahydrofuran) in a 2 mL inner glass vial.

    • Causality: Minimizing the volume ensures the solution starts just below the metastable zone boundary, preventing the need for excessive anti-solvent diffusion which can crash the compound out too quickly.

  • Filtration (Critical Step):

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial.

    • Causality: Dust particles act as heterogeneous nucleation sites. Removing them prevents uncontrolled, rapid precipitation, forcing the system to rely on slower, controlled homogeneous nucleation.

  • Anti-Solvent Chamber Setup:

    • Action: Place the uncapped 2 mL inner vial inside a larger 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., Hexane or Cyclohexane).

    • Causality: Hexane has a higher vapor pressure than Ethyl Acetate. Over time, Hexane vapors diffuse into the inner vial, gradually lowering the dielectric constant of the solvent mixture and gently driving the solute into supersaturation.

  • Sealing and Incubation:

    • Action: Cap the outer vial tightly with a Teflon-lined cap. Store in a dark, vibration-free environment at a constant 20 °C.

    • Causality: Vibrations induce premature nucleation. Temperature fluctuations cause dissolution-recrystallization cycles that introduce defects and solvent channels into the crystal lattice.

  • Harvesting:

    • Action: After 3–10 days, inspect under a polarized light microscope. Harvest the crystals using a nylon loop and immediately submerge them in a cryoprotectant (e.g., Paratone-N oil) before flash-cooling in a liquid nitrogen stream (100 K) for the diffractometer.

    • Causality: The oil prevents the evaporation of any co-crystallized solvent from the lattice, which would otherwise cause the crystal to crack and degrade diffraction quality.

Mechanism N1 Inner Reservoir (Solvent + Solute) N3 Vapor Phase Equilibration N1->N3 N2 Outer Reservoir (Anti-solvent) N2->N3 N4 Supersaturation Reached N3->N4 Anti-solvent diffusion N5 Nucleation Event N4->N5 Metastable zone crossing N6 Ordered Crystal Growth (Space Group P212121) N5->N6 Hydrogen bond network

Vapor diffusion crystallization mechanism for chiral lactone derivatives.

Conclusion

For drug development professionals synthesizing novel glycomimetics, relying on solution-state NMR for stereochemical assignment is a high-risk strategy. By utilizing D-erythronolactone as a chiral synthon, researchers not only benefit from its highly predictable reactivity but also from the exceptional crystallizability of its downstream derivatives. The robust hydrogen-bonding networks formed by these molecules consistently yield high-resolution X-ray diffraction data, allowing for the rapid, self-validating assignment of absolute stereochemistry.

References
  • 1-Deoxy-D-arabinitol | Acta Crystallographica Section E: Structure Reports Online |[Link]

  • Addition of Lithiated C-Nucleophiles to 2,3-O-Isopropylidene-D-erythronolactone: Stereoselective Formation of a Furanose C-Disaccharide | The Journal of Organic Chemistry |[Link]

  • 3-O-Benzhydryl-2,5-dideoxy-2,5-imino-2-C-methyl-L-lyxono-1,4-lactone | Acta Crystallographica Section E: Structure Reports Online |[Link]

Validation

Cost-Benefit Analysis: D-Erythronolactone vs. Synthetic Chiral Auxiliaries in Asymmetric Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Asymmetric synthesis remains one of the most demanding disciplines in drug development and natural product synthesis. When designing a synthetic route, chemists must decide how to introduce chirality efficiently. Two of the most prominent strategies are the chiral pool approach (utilizing naturally occurring, enantiopure building blocks) and the chiral auxiliary approach (temporarily attaching a stereodirecting group to an achiral substrate) [1].

This guide provides an in-depth, objective comparison between D-erythronolactone (a premier C4 chiral pool building block) and synthetic chiral auxiliaries (specifically, Evans oxazolidinones). By analyzing cost, atom economy, and experimental workflows, this guide equips researchers with the data necessary to optimize their synthetic routes.

Mechanistic & Strategic Overview

The Chiral Pool Strategy: D-Erythronolactone

D-Erythronolactone is a highly versatile, cyclic monosaccharide derivative possessing two contiguous stereocenters (2R, 3R). Because it is derived from inexpensive carbohydrate precursors like D-gluconic acid or D-erythorbic acid, it serves as an ideal C4 building block [2].

  • Causality in Design: The inherent stereocenters dictate the stereochemistry of the final product. By incorporating the entire carbon skeleton into the target molecule (e.g., statin side chains, polyoxygenated alkaloids), chemists achieve exceptional atom economy. There are no attachment or cleavage steps required for the chiral director.

The Chiral Auxiliary Strategy: Evans Oxazolidinones

Developed by David Evans, oxazolidinones are the gold standard for chiral auxiliaries. They are typically derived from amino acids (e.g., valine, phenylglycine) and are covalently attached to an achiral acyl group [3].

  • Causality in Design: Deprotonation forms a geometrically defined Z-enolate. The bulky substituent on the oxazolidinone ring sterically shields one face of the enolate, forcing incoming electrophiles (in alkylations or aldol additions) to attack from the opposite face via a highly ordered Zimmerman-Traxler transition state. While highly flexible, this strategy inherently sacrifices atom and step economy.

Cost-Benefit Analysis & Quantitative Comparison

When scaling up a synthesis from the bench to process chemistry, the economic and environmental impacts of the chosen stereocontrol method become critical.

MetricD-Erythronolactone (Chiral Pool)Evans Oxazolidinone (Chiral Auxiliary)
Material Cost Low: ~$30 per gram commercially; significantly cheaper in bulk [4].Moderate to High:

20 per gram commercially; cost-reduced if synthesized in-house [5].
Atom Economy High: The C4 backbone and its stereocenters are permanently incorporated into the target [1].Low: The auxiliary is a stoichiometric additive that must be attached and later removed [1].
Step Economy High: Zero steps wasted on attaching/cleaving a stereocontrol element.Low: Requires two additional synthetic steps (+1 attachment, +1 cleavage) per stereocenter.
Stereochemical Flexibility Rigid: Fixed at the (2R, 3R) configuration. Accessing enantiomers requires different, potentially costlier sugars.Highly Flexible: Both enantiomers of the auxiliary are readily available, allowing access to any stereoisomer.
Ideal Target Profile Polyoxygenated frameworks, carbohydrates, macrolides, and statin side-chains.De novo stereocenters on simple aliphatic chains (e.g., polypropionates).

Strategic Decision Workflows

Choosing between these two methodologies requires analyzing the structural motifs of the target molecule.

DecisionMatrix Start Target Molecule Requires Asymmetric Synthesis Q1 Does the target contain a polyoxygenated C4 motif? Start->Q1 Opt1 D-Erythronolactone (Chiral Pool Strategy) Q1->Opt1 Yes (Matches 2R, 3R) Q2 Are de novo stereocenters required on aliphatic chains? Q1->Q2 No Opt2 Evans Oxazolidinone (Chiral Auxiliary Strategy) Q2->Opt2 Yes

Decision matrix for selecting between chiral pool and chiral auxiliary strategies.

WorkflowComparison cluster_pool Chiral Pool (D-Erythronolactone) cluster_aux Chiral Auxiliary (Evans) P1 D-Erythronolactone P2 Diol Protection P1->P2 P3 Direct Elaboration (High Atom Economy) P2->P3 A1 Achiral Substrate A2 Attach Auxiliary (+1 Step) A1->A2 A3 Asymmetric Reaction A2->A3 A4 Cleave Auxiliary (+1 Step) A3->A4

Workflow and step-economy comparison between chiral pool and chiral auxiliary methods.

Experimental Protocols & Self-Validating Workflows

To demonstrate the practical application of both strategies, the following self-validating protocols outline the critical steps for utilizing each method.

Protocol A: Preparation of 2,3-O-Isopropylidene-D-erythronolactone (Chiral Pool)

Purpose: Protection of the cis-diol is mandatory to prevent unwanted side reactions during downstream nucleophilic additions to the lactone carbonyl.

  • Reaction Setup: Suspend D-erythronolactone (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane (10:1 v/v).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Stir at room temperature under nitrogen for 12 hours.

  • Causality of Reagents: 2,2-dimethoxypropane acts as a water scavenger, driving the equilibrium toward the thermodynamically stable acetonide.

  • Self-Validation (In-Process Control): Monitor via TLC (stain with KMnO4). The highly polar starting material (

    
    ) will convert to a less polar spot (
    
    
    
    in 1:1 EtOAc/Hexane).
  • Workup & Verification: Quench with solid NaHCO3, filter, and concentrate. Confirm product formation via

    
    H NMR: look for the appearance of two distinct methyl singlets at ~1.38 ppm and ~1.48 ppm, confirming the successful installation of the isopropylidene group.
    
Protocol B: Asymmetric Alkylation using an Evans Oxazolidinone (Chiral Auxiliary)

Purpose: Stereoselective alpha-alkylation of an achiral acyl chain.

  • Attachment (+1 Step): React the achiral acid chloride (1.2 eq) with the lithium salt of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at -78 °C.

  • Enolization & Alkylation:

    • Cool the resulting imide to -78 °C in THF.

    • Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Causality: LDA selectively forms the Z-enolate to minimize allylic strain.

    • Add the alkyl halide (e.g., benzyl bromide, 3.0 eq). The benzyl group on the auxiliary blocks the Re face, forcing the electrophile to attack from the Si face.

  • Self-Validation (Stereocontrol): Analyze the crude mixture via

    
    H NMR or HPLC. A successful reaction typically yields a diastereomeric ratio (d.r.) of >95:5.
    
  • Cleavage (+1 Step): To isolate the newly formed chiral product, the auxiliary must be cleaved. Treat the alkylated imide with LiOH and H2O2 in THF/H2O at 0 °C [6]. Causality: H2O2 forms the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the exocyclic carbonyl selectively, preventing unwanted endocyclic cleavage that would destroy the auxiliary.

Conclusion

The choice between D-erythronolactone and an Evans oxazolidinone is fundamentally a choice between atom/step economy and stereochemical flexibility .

If the target molecule's architecture maps onto the polyoxygenated C4 backbone of D-erythronolactone, the chiral pool approach offers an unbeatable cost-to-benefit ratio, eliminating the need for stoichiometric attachment and cleavage steps. Conversely, if the target requires isolated, de novo stereocenters on an aliphatic chain, the step-economy penalty of the Evans auxiliary is justified by its near-perfect stereocontrol and broad substrate scope.

References

  • Study.com. Enantioselective Synthesis in Organic Chemistry: Definition & Examples. Retrieved from[Link]

  • LandSurvival.com. Aldol reaction. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. A Simple Route for Synthesis of 4-Phospho-D-Erythronate. Retrieved from[Link]

  • Blogspot. Aldol reaction. Retrieved from[Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Organic Process Research & Development. Retrieved from[Link]

Comparative

Technical Guide: D-Erythronolactone Acetonide Purity Standards in Pharmaceutical Synthesis

Executive Summary D-Erythronolactone acetonide (2,3-O-Isopropylidene-D-erythronolactone; CAS 25581-41-3) is a pivotal chiral synthon employed in the asymmetric total synthesis of prostaglandins, leukotrienes, and statins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Erythronolactone acetonide (2,3-O-Isopropylidene-D-erythronolactone; CAS 25581-41-3) is a pivotal chiral synthon employed in the asymmetric total synthesis of prostaglandins, leukotrienes, and statins. Its value lies in its rigid bicyclic structure, which transfers fixed chirality to downstream intermediates.

However, commercial "Technical Grade" variants often carry trace impurities—specifically hydrolyzed free lactones, residual moisture, and acidic catalysts—that can catastrophically lower yields during sensitive organometallic steps (e.g., DIBAL-H reductions or Grignard additions). This guide provides a comparative analysis of purity standards, defining the "Pharma Grade" specifications required to ensure reproducibility in GMP environments.

Part 1: The Criticality of Purity in Chiral Synthons

In pharmaceutical synthesis, the acetonide protection group serves two roles: it protects the vicinal diol and locks the furanose ring conformation. Purity is not merely about assay percentage; it is about the nature of the impurities.

The "Hidden" Impurity Profile

While Gas Chromatography (GC) may show 98% purity, the remaining 2% often consists of:

  • D-Erythronolactone (Free Lactone): Resulting from acetonide hydrolysis. It possesses free hydroxyl groups that quench hydride reducing agents.

  • Residual Acid (p-TSA/HCl): Carryover from the acetonations step. Triggers premature deprotection or polymerization.

  • Moisture: Opens the lactone ring to form acyclic erythronic acid derivatives, destroying the stereochemical template.

Impact on Prostaglandin Synthesis (Case Example)

Consider the synthesis of Corey Lactone , a precursor to Latanoprost. The conversion of D-erythronolactone acetonide to the lactol intermediate typically involves reduction with DIBAL-H at -78°C.

  • Scenario A (Pharma Grade, >99.5%, <0.1% Water): DIBAL-H coordinates selectively to the carbonyl oxygen. Clean reduction to lactol occurs. Yield: >90%.

  • Scenario B (Tech Grade, 97%, 0.5% Free Acid/Water): The moisture and free acid rapidly quench the DIBAL-H. To compensate, the chemist adds excess reagent. This excess leads to over-reduction (opening the ring to the diol), resulting in a racemic mess and difficult chromatographic separation.

Part 2: Comparative Analysis (High-Purity vs. Standard Grade)

The following table contrasts the specifications of a standard reagent grade versus the required specifications for pharmaceutical intermediate use.

ParameterStandard / Reagent GradePharma / Synthesis GradeImpact on Synthesis
CAS 25581-41-325581-41-3Identity
Assay (GC) ≥ 97.0%≥ 99.5% Lower assay requires stoichiometry adjustments.
Appearance Off-white / Yellowish solidWhite Crystalline Powder Color indicates oxidation/polymerization.
Melting Point 64 – 68 °C67 – 69 °C Wide range indicates diastereomeric impurities.
Optical Rotation

-110° to -115°

-118° to -124°
Critical for enantiomeric excess (ee).
Water (KF) Not specified (often >0.5%)≤ 0.10% Moisture quenches sensitive catalysts (DIBAL-H, Grignards).
Free Acid Not specified≤ 0.05% Promotes acetonide cleavage during storage.
Residual Solvents Acetone, EtOAc usually presentICH Q3C Compliant Solvents can interfere with weight-based stoichiometry.

Part 3: Synthesis & Impurity Origins (Visualization)

Understanding the origin of impurities allows for better control. The diagram below maps the synthesis from D-Isoascorbic Acid and highlights where critical impurities are introduced.

G cluster_0 Synthesis Workflow cluster_1 Impurity Genesis Input D-Isoascorbic Acid (Erythorbic Acid) Step1 Oxidative Cleavage (H2O2 / CaCO3) Input->Step1 Inter1 D-Erythronolactone (Crude) Step1->Inter1 Imp1 Impurity: Oxalic Acid (Over-oxidation) Step1->Imp1 Side Rxn Step2 Acetonation (Acetone / Acid Catalyst) Inter1->Step2 Crude Crude Acetonide Step2->Crude Imp2 Impurity: Free Lactone (Incomplete Reaction) Step2->Imp2 Equilibrium Limit Imp3 Impurity: Residual Acid (Catalyst Carryover) Step2->Imp3 Poor Wash Step3 Recrystallization (Ethyl Acetate/Hexane) Crude->Step3 Final Pharma Grade Acetonide (>99.5%) Step3->Final Imp2->Step3 Removed via Solubility Diff

Caption: Synthesis pathway from D-Isoascorbic acid showing critical control points for impurity generation.

Part 4: Analytical Methodologies & Self-Validating Protocols

To ensure the "Pharma Grade" status, a self-validating analytical system is required. Relying solely on GC is insufficient due to the non-volatile nature of some polymeric impurities.

Protocol A: Gas Chromatography (Purity Assay)

Objective: Quantify volatile organic impurities and the main acetonide peak.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detector: FID at 250°C.

  • Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (HPLC grade).

  • Self-Validation Criteria:

    • Tailing Factor: Must be < 1.5 (High tailing indicates column activity or acidic degradation).

    • Resolution: Resolution between Acetonide and major impurity (usually at RRT 1.1) must be > 1.5.[1]

Protocol B: Specific Optical Rotation (Enantiomeric Identity)

Objective: Confirm absolute configuration and detect racemization.

  • Instrument: Polarimeter with Na-D lamp (589 nm).

  • Solvent: Degassed Water (Note: Some protocols use MeOH, but Water is standard for this CAS).

  • Concentration: 1.0 g/100 mL (c=1) or 2.0 g/100 mL (c=2).

  • Calculation:

    
    
    
  • Acceptance: Must fall between -118° and -124°. A result lower than -115° suggests significant contamination with the L-enantiomer or acyclic hydrolyzed forms.

Analytical Logic Flow

The following diagram illustrates the decision logic for releasing a batch for pharmaceutical synthesis.

QC Sample Batch Sample GC GC-FID Analysis Sample->GC Decision1 Purity >99.5%? GC->Decision1 KF Karl Fischer (Moisture) Decision2 Water <0.1%? KF->Decision2 OR Optical Rotation Decision3 [α] within range? OR->Decision3 Decision1->KF Yes Reject REJECT (Reprocess) Decision1->Reject No Decision2->OR Yes Decision2->Reject No Decision3->Reject No Release RELEASE (Pharma Grade) Decision3->Release Yes

Caption: Quality Control Decision Tree ensuring chemical and stereochemical integrity before release.

References

  • Organic Syntheses. (1987).[2] 2,3-O-Isopropylidene-D-erythronolactone.[2][3][4][5] Coll. Vol. 8, p. 332. Available at: [Link]

  • PubChem. (n.d.). 2,3-O-Isopropylidene-D-erythronolactone Compound Summary. National Library of Medicine. Available at: [Link]

  • Cohen, N., et al. (1983). Synthesis of chiral intermediates from D-isoascorbic acid. Journal of the American Chemical Society.
  • ICH Guidelines. (2024). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

D-Erythruronolactone acetonide proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety in drug development, I frequently encounter highly specialized chiral building blocks that require nuanced handling. D-Erythruronolact...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety in drug development, I frequently encounter highly specialized chiral building blocks that require nuanced handling. D-Erythruronolactone acetonide is a prime example. While it is not acutely toxic or highly reactive under standard ambient conditions, its specific molecular architecture demands a rigorous, causality-driven approach to waste segregation and disposal.

Standardizing disposal is not just about regulatory compliance; it is about establishing a self-validating safety system where every operational step inherently verifies the safety of the next. This guide provides the mechanistic rationale and step-by-step operational plans for the proper disposal of D-Erythruronolactone acetonide.

Physicochemical & Logistical Profiling

Before executing any disposal protocol, we must define the quantitative parameters of the substance. D-Erythruronolactone acetonide is a protected sugar derivative utilized in complex organic synthesis.

ParameterSpecification
Compound Name D-Erythruronolactone acetonide
CAS Registry Number 85254-46-2 [1]
Molecular Formula C

H

O

Molecular Weight 174.15 g/mol
Physical State Solid (Crystalline powder)
Waste Classification Non-Halogenated Organic Waste
Incompatible Matrices Strong acids (pH < 4), Strong bases (pH > 10), Strong oxidizers

Mechanistic Rationale for Waste Segregation

I do not just instruct teams on where to dispose of a chemical; I explain why. The structural integrity of D-Erythruronolactone acetonide relies on two functional groups that become liabilities if introduced into the wrong waste stream:

  • The Acetonide Protecting Group (Acid-Labile): Acetonides are cyclic ketals. In the presence of aqueous acidic waste (pH < 4), the equilibrium shifts, hydrolyzing the acetonide back into a diol and releasing free acetone. If this compound is inadvertently dumped into a generic acidic waste carboy, it acts as an in-situ acetone generator, slowly pressurizing the sealed container with highly flammable vapor.

  • The Lactone Ring (Base-Labile): The cyclic ester (lactone) is highly susceptible to base-catalyzed saponification [4]. Introducing this compound to a basic waste stream (pH > 10) initiates an exothermic ring-opening reaction. This generates heat and creates polar carboxylate salts that can precipitate out of organic-aqueous mixtures, forming intractable sludges that complicate final incineration.

To prevent these hazards, the compound must be strictly routed to a neutral, non-halogenated organic waste stream.

G Source D-Erythruronolactone Acetonide Waste Acid Acidic Waste Stream (pH < 4) Source->Acid AVOID Base Basic Waste Stream (pH > 10) Source->Base AVOID Org Non-Halogenated Organic Waste Source->Org APPROVED Acetone Hazard: Acetone Release (Flammability Risk) Acid->Acetone Hydrolysis Hazard: Lactone Hydrolysis (Exothermic) Base->Hydrolysis Incinerator High-Temp Incineration (Complete Destruction) Org->Incinerator Transport

Workflow for D-Erythruronolactone acetonide waste segregation and degradation risks.

Self-Validating Disposal Methodology

A self-validating protocol ensures that every action inherently proves the safety of the subsequent step. Follow this operational plan for routine disposal [3].

Phase 1: Matrix Verification & Segregation

  • Step 1.1 (Solvent Check): Determine the solvent matrix of your waste. If D-Erythruronolactone acetonide is dissolved in a halogenated solvent (e.g., Dichloromethane), the entire mixture must be routed to Halogenated Waste. If dry or in non-halogenated solvents (e.g., Ethyl Acetate), route to Non-Halogenated Waste.

  • Step 1.2 (pH Validation): Before adding the waste to a communal liquid waste carboy, test the carboy's current contents with a pH strip. Validation: Proceed only if the pH is between 5 and 9. This validates that the receiving vessel will not trigger acetonide cleavage or lactone hydrolysis.

Phase 2: Containment & Labeling

  • Step 2.1 (Vessel Selection): Transfer the material into a High-Density Polyethylene (HDPE) or glass waste container. Avoid metal containers, which can catalyze trace degradation.

  • Step 2.2 (GHS Compliance): Affix a standardized hazardous waste label. Explicitly write out "D-Erythruronolactone acetonide" alongside the solvent matrix. Validation: Do not use abbreviations (e.g., "DELA"). Full nomenclature ensures environmental health and safety (EHS) teams can accurately profile the waste for transport.

Phase 3: Final Destruction

  • Step 3.1 (Incineration Routing): Coordinate with a licensed hazardous waste vendor to schedule high-temperature incineration. Validation: Incineration is the only self-validating destruction method for this compound, as the extreme thermal environment guarantees complete oxidation into CO

    
     and H
    
    
    
    O, leaving no active pharmaceutical intermediates behind [2].

Immediate Spill Response Protocol

In the event of an accidental release on the benchtop or floor, execute the following procedure to ensure rapid, safe decontamination:

  • Isolate & Protect: Immediately don appropriate PPE (nitrile gloves, safety goggles, and a standard lab coat). Isolate the spill area to prevent tracking the powder or solution across the lab.

  • Neutral Absorption (For Solutions): If the compound is in solution, cover the spill with an inert, non-reactive absorbent such as vermiculite or dry sand. Do not use acidic or basic neutralizing spill kits, as these will trigger the degradation pathways outlined above.

  • Mechanical Recovery (For Solids): If the spill is a dry powder, use a dedicated brush and dustpan to sweep up the material carefully to avoid aerosolizing the fine particulates.

  • Decontamination: Wipe the affected surface with a disposable cloth dampened with a mild, neutral solvent (like isopropanol or ethanol) to remove residual traces.

  • Waste Consolidation: Place all used absorbents, swept powder, and contaminated wipes into a heavy-duty, sealable polyethylene bag. Label it as "Solid Organic Waste contaminated with D-Erythruronolactone acetonide" and submit it for incineration.

References

  • Carl Roth. "Safety Data Sheet: Triamcinolone acetonide" (Standardized P-statements for acetonide-class compound disposal). Available at:[Link]

  • Wikipedia. "Ester - Hydrolysis and Saponification". Available at:[Link]

Handling

Personal protective equipment for handling D-Erythruronolactone acetonide

CAS Number: 25581-41-3 Synonyms: (-)-2,3-O-Isopropylidene-D-erythronolactone; 2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-one Executive Summary: The "Why" Behind the Protocol As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 25581-41-3 Synonyms: (-)-2,3-O-Isopropylidene-D-erythronolactone; 2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-one

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often observe that safety protocols for intermediate synthons like D-Erythruronolactone acetonide are treated with complacency because they lack the "skull and crossbones" notoriety of highly toxic reagents. However, this chiral lactone presents specific operational risks—primarily related to particulate inhalation and hydrolytic instability .

This guide moves beyond generic safety advice. It is designed to protect not just the researcher, but the integrity of the experiment. D-Erythruronolactone acetonide is a fine, crystalline powder prone to static charge; improper handling leads to mass loss and potential respiratory sensitization. Furthermore, as an acetonide-protected lactone, it is sensitive to acidic moisture, meaning your PPE and handling environment directly impact the reagent's shelf-life and reaction success.

Risk Assessment & Physical Properties

Before selecting PPE, we must understand the physical enemy. This compound is a combustible solid that can form explosive dust mixtures if dispersed in high concentrations.

PropertyDataOperational Implication
Physical State White to off-white powderHigh risk of aerosolization during weighing.
Melting Point 67–69 °CLow melting point; avoid friction/grinding which may cause tackiness or degradation.
Solubility Soluble in polar organic solventsSpills require solvent-based cleanup; water may cause hydrolysis over time.
GHS Classification Warning (Irritant)Target organs: Eyes, Skin, Respiratory System.[1]
Storage Class 11 (Combustible Solids)Store away from oxidizers and strong acids.
Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to create a barrier against fine particulates without compromising dexterity for handling small-scale chiral synthesis.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory N95 (US) / P2 (EU) Respirator OR Fume Hood Critical: The powder is fine and static-prone. Inhalation can trigger mucous membrane irritation. A fume hood is the primary engineering control; a respirator is mandatory if weighing outside a hood.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne dust.
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Breakthrough Time >480 min. Nitrile offers excellent resistance to the lactone structure. Latex is discouraged due to potential allergenicity and lower chemical resistance.
Body Lab Coat (Cotton/Flame Resistant)Synthetic fibers can build static charge, attracting the powder to your clothing. Cotton minimizes static.
Operational Workflow: Handling & Synthesis

This workflow integrates safety with experimental precision.

Step-by-Step Protocol
  • Environmental Control:

    • Ensure the fume hood is operating at a face velocity of 0.5 m/s .

    • Static Mitigation: Use an ionizing bar or anti-static gun if weighing <10 mg, as the acetonide functionality contributes to static buildup.

  • Transfer & Weighing:

    • Do not pour directly from the stock bottle. Use a clean, dry spatula.

    • Technique: Tap the spatula gently against the receiving vessel wall to dislodge powder. Avoid "dumping" which creates a dust cloud.

  • Reaction Setup:

    • If using as a chiral synthon (e.g., for aldol condensations), dissolve the solid immediately in the reaction solvent (often DCM or THF) to lock down the dust hazard.

    • Caution: Avoid strong aqueous acids during the dissolution phase to prevent premature deprotection of the acetonide or hydrolysis of the lactone.

  • Spill Management:

    • Dry Spill: Do not wipe with a wet cloth immediately (smears the compound). Sweep gently into a dust pan or use a HEPA vacuum.

    • Wet Clean: After removing bulk solid, wipe the area with acetone followed by water.

Visualization: Safe Handling Logic Flow

HandlingWorkflow Start Start: Reagent Retrieval CheckEnv Check Environment: Fume Hood On? Start->CheckEnv CheckEnv->Start No (Stop) PPE Don PPE: Nitrile + Goggles + Lab Coat CheckEnv->PPE Yes Weighing Weighing Process: Minimize Static & Dust PPE->Weighing Dissolve Solvation: Dissolve Immediately Weighing->Dissolve Secure Dust Cleanup Cleanup: Solvent Wipe Down Dissolve->Cleanup

Figure 1: Operational workflow ensuring containment of particulate hazards during synthesis.

Disposal & Waste Management

Disposal is the final step of the experiment. Improper disposal of lactones can lead to environmental contamination or unexpected reactions in waste drums.

  • Primary Pathway: Dissolve in a combustible solvent (e.g., Acetone, Ethanol) and incinerate.

  • Prohibited: Do NOT flush down the drain. Lactones can be toxic to aquatic life and may hydrolyze into acidic byproducts in the water system.

Visualization: Waste Decision Tree

DisposalTree Waste Waste Generation Type Is it Solid or Liquid? Waste->Type SolidWaste Solid Residue Type->SolidWaste LiquidWaste Solution (Solvent) Type->LiquidWaste Dissolve Dissolve in Combustible Solvent SolidWaste->Dissolve Incinerate Chemical Incinerator (High Temp) LiquidWaste->Incinerate Organic Waste Stream Drain Drain Disposal LiquidWaste->Drain NEVER Dissolve->LiquidWaste

Figure 2: Decision logic for the safe disposal of D-Erythruronolactone acetonide waste.

Emergency Response
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2][3] Remove contact lenses if present.[1][3][4] Mechanism: Lactones can hydrolyze to hydroxy acids on the moist surface of the eye, causing sustained irritation.

  • Skin Contact: Wash off with soap and water.[1][4][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

References
  • Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-erythronolactone (CAS 25581-41-3) Product & Safety Data.[7] Retrieved from

  • Sigma-Aldrich. (-)-2,3-O-Isopropylidene-D-erythronolactone Safety Data Sheet.[8][9] Retrieved from

  • Thermo Fisher Scientific. 2,3-O-Isopropylidene-D-erythronolactone, 98% Safety Information. Retrieved from

  • PubChem. Compound Summary for CID 496107: 2,3-O-Isopropylidene-D-erythronolactone. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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